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  • Product: 1,5-diethyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1007541-98-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative. While speci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of analogous pyrazole carboxylic acids. The guide covers physicochemical properties, a detailed proposed synthesis protocol, expected spectroscopic characteristics, potential applications in research and development, and safety information. This document is intended to serve as a valuable resource for scientists and researchers interested in the synthesis and exploration of this and related pyrazole compounds for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] The incorporation of a carboxylic acid functional group at the 4-position of the pyrazole ring further enhances the molecule's potential for forming diverse derivatives and interacting with biological targets. Pyrazole carboxylic acid derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, and antiviral properties.[1][2][3]

1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1) is a specific analogue within this important class of compounds. The ethyl groups at the 1 and 5 positions are expected to influence the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed technical overview of this compound, leveraging data from public databases and the extensive body of literature on related pyrazole derivatives.

Physicochemical Properties

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C8H12N2O2PubChem[4]
Molecular Weight 168.19 g/mol PubChem[4]
IUPAC Name 1,5-diethylpyrazole-4-carboxylic acidPubChem[4]
CAS Number 1007541-98-1PubChem[4]
XLogP3 0.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 3PubChem[4]

Solubility: Based on its structure, 1,5-diethyl-1H-pyrazole-4-carboxylic acid is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). The presence of the carboxylic acid group suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility in basic conditions due to the formation of the carboxylate salt.

pKa: The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the pyrazole ring. The pKa is anticipated to be in the range of 3-5, similar to other pyrazole-4-carboxylic acids.

Synthesis and Purification: A Proposed Protocol

While a specific, validated synthesis protocol for 1,5-diethyl-1H-pyrazole-4-carboxylic acid is not published, a reliable synthetic route can be designed based on well-established methods for the synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxylic acids. The most common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.

Proposed Synthetic Workflow:

Synthesis_Workflow reagent1 Ethyl 2-propionylacetate intermediate Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate reagent1->intermediate Condensation reagent2 Ethylhydrazine reagent2->intermediate hydrolysis Base Hydrolysis (e.g., NaOH or KOH) intermediate->hydrolysis product 1,5-diethyl-1H-pyrazole-4-carboxylic acid hydrolysis->product

Figure 1: Proposed synthesis workflow for 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate (Intermediate)

  • To a solution of ethyl 2-propionylacetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethylhydrazine (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1,5-diethyl-1H-pyrazole-4-carboxylic acid (Final Product)

  • The purified ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.

  • The mixture is heated to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to a pH of 2-3 with a dilute mineral acid (e.g., 1M HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectroscopic Characterization (Predicted)

For a researcher who successfully synthesizes this compound, the following spectroscopic data can be anticipated for structural verification.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Pyrazole C-H proton: A singlet is expected in the aromatic region, typically between δ 7.5 and 8.5 ppm.

  • N-ethyl group: A quartet (CH₂) and a triplet (CH₃) are expected. The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.3-1.6 ppm.

  • C-ethyl group: Another quartet (CH₂) and a triplet (CH₃) are anticipated. The quartet for this group may be slightly upfield compared to the N-ethyl group, potentially in the range of δ 2.7-3.2 ppm, with the corresponding triplet around δ 1.2-1.5 ppm.

  • Carboxylic acid proton: A broad singlet is expected, which can appear over a wide chemical shift range (typically δ 10-13 ppm) and may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carboxylic acid carbonyl carbon: A signal is expected in the range of δ 165-175 ppm.

  • Pyrazole ring carbons: Three distinct signals are anticipated for the pyrazole ring carbons, typically in the aromatic region of the spectrum (δ 100-150 ppm).

  • Ethyl group carbons: Two signals for the N-ethyl group and two signals for the C-ethyl group will be present in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy:

  • O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹.

  • C-H stretches (aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹.

  • C=N and C=C stretches (pyrazole ring): Absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Potential Applications and Research Directions

Given the broad biological activities of the pyrazole carboxylic acid scaffold, 1,5-diethyl-1H-pyrazole-4-carboxylic acid represents a promising starting point for further chemical exploration and biological screening.

  • Drug Discovery: This compound can serve as a key intermediate for the synthesis of a library of derivatives, such as amides, esters, and other heterocyclic systems. These derivatives could be screened for a variety of biological activities, including but not limited to:

    • Antimicrobial agents: The pyrazole nucleus is a known pharmacophore in several antimicrobial drugs.

    • Anti-inflammatory agents: Some pyrazole derivatives have shown potent anti-inflammatory effects.

    • Anticancer agents: The pyrazole scaffold has been incorporated into molecules with demonstrated anticancer activity.[1]

  • Agrochemicals: Pyrazole carboxamides are a well-established class of fungicides.[3] Derivatives of 1,5-diethyl-1H-pyrazole-4-carboxylic acid could be investigated for their potential as novel fungicides or herbicides.

  • Materials Science: Carboxylic acid-functionalized heterocyclic compounds can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as building blocks for functional polymers.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the following hazard statements are associated with 1,5-diethyl-1H-pyrazole-4-carboxylic acid:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1,5-diethyl-1H-pyrazole-4-carboxylic acid is a member of the pharmacologically significant pyrazole carboxylic acid family. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The proposed synthesis is robust and based on standard organic chemistry transformations. The predicted spectroscopic data will aid in the characterization of the synthesized compound. The potential applications in drug discovery and agrochemical research highlight the value of this molecule as a building block for further investigation. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of 1,5-diethyl-1H-pyrazole-4-carboxylic acid and its derivatives.

References

  • PubChem. 1,5-diethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Bioorganic & Medicinal Chemistry, 25(22), 5857-5866.
  • Gedawy, E. M., et al. (2020). Synthesis of New Pyrazole Derivatives, Their Anti-inflammatory and Analgesic Activities, and Molecular Docking Studies. Russian Journal of General Chemistry, 90(3), 492-498.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved March 8, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). Retrieved March 8, 2026, from [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Exploratory

The Strategic Application of 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the landscape of modern medicinal chemistry, the pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a privileged scaffold, heavily utilized in the design of targeted therapeutics such as kinase inhibitors and GPCR ligands. 1,5-Diethyl-1H-pyrazole-4-carboxylic acid (CAS: 1007541-98-1) represents a highly specialized building block within this family[1]. Unlike its simpler methyl-substituted counterparts, the 1,5-diethyl substitution pattern introduces a unique steric and lipophilic profile. This whitepaper provides an in-depth technical analysis of its structural properties, its mechanistic role in drug design, and field-proven synthetic protocols for incorporating it into bioactive small-molecule libraries.

Structural and Physicochemical Profiling

The reactivity and biological utility of 1,5-diethyl-1H-pyrazole-4-carboxylic acid stem directly from its structural arrangement. The carboxylic acid functional group at the 4-position is highly reactive, serving as an ideal anchor for amide bond formation—a ubiquitous linkage in pharmaceuticals[2]. Meanwhile, the ethyl groups at positions 1 and 5 provide distinct steric shielding. This shielding not only dictates the conformational geometry of the resulting amides but also increases the overall lipophilicity of the molecule, a critical factor for enhancing the membrane permeability of intracellularly targeted drugs[3].

Table 1: Physicochemical Properties

To facilitate rational drug design, the core quantitative metrics of the compound are summarized below.

PropertyValueImplication for Drug Design
CAS Number 1007541-98-1Standardized registry identifier[1].
Molecular Formula C8H12N2O2Baseline for mass spectrometry validation[4].
Molecular Weight 168.19 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[4].
Exact Mass 168.089877 DaCritical for high-resolution MS (HRMS) tracking[4].
TPSA 55.1 ŲOptimal polarity for balancing aqueous solubility and passive membrane permeability[4].
XLogP3 0.9Moderate lipophilicity, ideal for a starting fragment[4].

Mechanistic Role in Kinase Inhibition

Pyrazole-4-carboxylic acid derivatives are foundational in the design of ATP-competitive kinase inhibitors, particularly those targeting p38α mitogen-activated protein kinases and AXL receptor tyrosine kinases[3][5]. The 1,5-diethyl variant is specifically chosen for its ability to exploit specific microenvironments within the kinase domain:

  • Hinge Region Binding: The pyrazole nitrogen atoms are capable of engaging in critical, bidentate hydrogen bonding with the backbone amides of the kinase hinge region[3].

  • Hydrophobic Pocket Exploitation: The 1,5-diethyl substitutions project into adjacent hydrophobic pockets (e.g., the gatekeeper region), enhancing target residence time, binding affinity, and kinase selectivity[3][6].

  • Amide Vectoring: The 4-carboxylic acid serves as the vector for attaching diverse anilines or aliphatic amines. This directs the "tail" of the inhibitor toward the solvent-exposed region or deep into the DFG-out pocket, characteristic of Type II kinase inhibitors[3].

G N1 Pyrazole-4-carboxamide Derivative N2 ATP-Binding Pocket (Kinase Domain) N1->N2 N3 Hydrogen Bonding (Hinge Region) N2->N3 N4 Hydrophobic Shielding (1,5-Diethyl Groups) N2->N4 N5 Kinase Inhibition (e.g., p38α / AXL) N3->N5 N4->N5

Caption: Mechanistic pathway of kinase inhibition by pyrazole-4-carboxamide derivatives.

Synthetic Methodologies: Core Construction

The synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid typically relies on a regioselective cyclocondensation approach, analogous to the Knorr pyrazole synthesis[7][8].

G N1 1,3-Dicarbonyl Precursor N2 Ethylhydrazine Cyclocondensation N1->N2 N3 Regioselective Isolation N2->N3 N4 1,5-Diethyl-1H-pyrazole -4-carboxylic acid N3->N4

Caption: Workflow for the regioselective synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

Protocol 1: Regioselective Synthesis of the Pyrazole Core

Causality Note: The asymmetric nature of the dicarbonyl precursor and the substituted hydrazine naturally yields a mixture of 1,3- and 1,5-isomers. Strict chromatographic control and pH-dependent precipitation are required to isolate the pure 1,5-diethyl isomer[8].

  • Precursor Preparation: Dissolve 1.0 equivalent of ethyl 2-formyl-3-oxopentanoate in anhydrous N,N-dimethylacetamide (DMA).

  • Cyclocondensation: Slowly add 1.1 equivalents of ethylhydrazine under an inert argon atmosphere. Stir the reaction at ambient temperature for 12 hours under mildly acidic conditions (catalytic acetic acid) to promote complete cyclization[8].

  • Regioselective Isolation: Concentrate the mixture in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the intermediate ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.

  • Saponification: Dissolve the isolated ester in a 3:1 mixture of THF/H2O. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at 40°C for 4 hours to hydrolyze the ester.

  • Self-Validating Precipitation: Remove the THF under reduced pressure. Cool the aqueous layer to 0°C and slowly titrate with 1M HCl. Validation: The pKa of the pyrazole-4-carboxylic acid is approximately 4.5. Adjusting the pH to exactly 3.0 ensures full protonation, causing the pure 1,5-diethyl-1H-pyrazole-4-carboxylic acid to precipitate as a white solid.

  • Final Validation: Filter, wash with cold water, and dry under high vacuum. Confirm product identity via LC-MS (Expected m/z: 169.1 [M+H]+).

Downstream Application: Amide Coupling for Inhibitor Libraries

To translate this building block into a bioactive library, highly efficient peptide coupling chemistry must be employed.

Protocol 2: HATU-Mediated Amide Coupling

Causality Note: HATU is specifically selected over standard EDC/HOBt reagents due to its superior efficiency in coupling sterically hindered carboxylic acids. The ethyl group at the 5-position creates significant steric bulk around the 4-carboxylic acid, which would otherwise lead to poor yields when reacting with deactivated or bulky anilines[3].

  • Activation: Dissolve 1.0 equivalent of 1,5-diethyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to generate the highly reactive OAt ester intermediate.

  • Coupling: Add 1.1 equivalents of the target amine (e.g., a substituted fluoroaniline for AXL or p38α inhibitor synthesis)[7].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4-6 hours. Validation: Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the mass of the starting carboxylic acid (m/z 169.1) is completely replaced by the product mass.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 1M HCl (to remove unreacted amines and DIPEA), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the final, highly pure pyrazole-4-carboxamide inhibitor.

Conclusion

1,5-Diethyl-1H-pyrazole-4-carboxylic acid is far more than a simple structural fragment; it is a rationally designed building block that imparts critical physicochemical and steric properties to downstream therapeutics. By understanding the causality behind its structural shielding and employing rigorous, self-validating synthetic protocols, drug development professionals can effectively leverage this compound to generate highly potent and selective kinase inhibitors.

References

  • Angene Chemical. "1,5-diethyl-1H-pyrazole-4-carboxylic acid".
  • PubChem. "1,5-diethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O2 | CID 23005673".
  • CymitQuimica. "CAS 37718-11-9: Pyrazole-4-carboxylic acid".
  • Google Patents. "WO2005009973A1 - 5-membered heterocycle-based p38 kinase inhibitors".
  • Benchchem. "3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid".
  • PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review".
  • ResearchGate. "Alkylation of ring-substituted pyrazole-4-carboxylates".
  • PMC. "Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors".

Sources

Foundational

Advanced Scaffold Engineering: Physicochemical Profiling and Synthetic Methodologies for 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary In modern drug discovery and agrochemical development, the pyrazole-4-carboxylic acid core serves as a privileged pharmacophore[1]. Specifically, 1,5-diethyl-1H-pyrazole-4-carboxylic acid offers a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole-4-carboxylic acid core serves as a privileged pharmacophore[1]. Specifically, 1,5-diethyl-1H-pyrazole-4-carboxylic acid offers a highly tailored steric and lipophilic profile. The N1-ethyl group enhances membrane permeability, while the C5-ethyl group introduces critical steric hindrance adjacent to the C4-carboxylic acid. This specific spatial arrangement is frequently exploited to restrict the rotational freedom of subsequent amides, effectively locking the molecule into bioactive conformations required for deep hydrophobic pocket binding (e.g., in kinase inhibitors and cannabinoid receptor modulators).

This whitepaper provides an authoritative guide on the physicochemical properties, de novo synthetic methodologies, and integration of this scaffold into high-throughput library generation.

Physicochemical and Structural Profiling

Before initiating any synthetic or screening campaign, establishing a rigorous physicochemical profile is mandatory. The dual-ethyl substitution fundamentally alters the partition coefficient (LogP) and topological polar surface area (TPSA) compared to the unsubstituted pyrazole core, making it an ideal candidate for central nervous system (CNS) penetrating libraries.

Table 1: Core Physicochemical and Identification Data

PropertyValueStructural Significance
Molecular Formula C8H12N2O2[2]Dictates baseline lipophilicity and metabolic liability.
Molecular Weight 168.19 g/mol [2]Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 168.08987 Da[2]Critical for high-resolution mass spectrometry (HRMS) validation.
CAS Number 1007541-98-1[2]Primary identifier for commercial sourcing and registry.
PubChem CID 23005673[2]Database registry for biological activity mapping.
SMILES CCC1=C(C=NN1CC)C(=O)O[3]Enables in silico docking and cheminformatics workflows.

De Novo Synthetic Methodology & Protocol

As a Senior Application Scientist, I emphasize that robust chemistry relies on understanding the causality of the reaction conditions. The synthesis of 1,5-disubstituted pyrazoles is notoriously prone to regioselectivity issues[1]. The following protocol utilizes a bottom-up enaminone approach to control the cyclization vector, ensuring a self-validating workflow at every step.

Step 1: Preparation of the Enaminone Intermediate
  • Objective: Install the C3 carbon of the future pyrazole ring.

  • Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly efficient one-carbon electrophile. It condenses with the active methylene of ethyl 3-oxopentanoate, providing a dimethylamine leaving group that perfectly sets up the subsequent cyclization[1].

  • Protocol:

    • Charge a dry, round-bottom flask with ethyl 3-oxopentanoate (1.0 equiv) and toluene (0.5 M).

    • Add DMF-DMA (1.2 equiv) dropwise at room temperature.

    • Heat the mixture to 90 °C and stir for 4 hours.

    • Concentrate under reduced pressure to yield ethyl 2-((dimethylamino)methylene)-3-oxopentanoate.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material is consumed and the enaminone intermediate ([M+H]+ m/z 200.1) is the dominant peak.

Step 2: Regioselective Cyclization
  • Objective: Form the pyrazole core with the correct 1,5-diethyl substitution.

  • Causality: Ethylhydrazine possesses two nitrogen nucleophiles. The primary amine attacks the enamine

    
    -carbon (Michael addition-elimination), followed by cyclization of the secondary amine onto the ketone. Due to the unsymmetrical nature of ethylhydrazine, a mixture of 1,3-diethyl and 1,5-diethyl isomers forms. Thermodynamic control and subsequent chromatographic separation are required to isolate the pure 1,5-isomer.
    
  • Protocol:

    • Dissolve the crude enaminone (1.0 equiv) in absolute ethanol (0.2 M).

    • Add ethylhydrazine hydrochloride (1.1 equiv) and triethylamine (1.1 equiv) to liberate the free hydrazine.

    • Reflux the mixture for 8 hours.

    • Cool to room temperature, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.

  • Self-Validation (IPC): Confirm product isolation via LC-MS ([M+H]+ m/z 197.1). 1H NMR should confirm the distinct methylene quartets of the two ethyl groups.

Step 3: Saponification (Ester Hydrolysis)
  • Objective: Unmask the C4-carboxylic acid for downstream amide coupling.

  • Causality: Base-catalyzed ester hydrolysis (saponification) is favored over acid hydrolysis to prevent degradation of the pyrazole ring. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the pure acid.

  • Protocol:

    • Dissolve the purified ester in a 1:1 mixture of THF and Methanol (0.3 M).

    • Add 2M aqueous NaOH (3.0 equiv) and stir at room temperature for 12 hours.

    • Remove organic solvents under reduced pressure.

    • Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2–3.

    • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validation (IPC): LC-MS must show the complete disappearance of the ester mass and the emergence of the target acid ([M+H]+ m/z 169.09)[2].

Application in High-Throughput Library Generation

Once synthesized and validated, 1,5-diethyl-1H-pyrazole-4-carboxylic acid acts as a foundational scaffold for library generation. The carboxylic acid is typically activated using coupling reagents like HATU or EDC/HOBt, followed by diversification with a broad panel of primary and secondary amines.

LibraryWorkflow Scaffold 1,5-Diethyl-1H-pyrazole- 4-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA) Scaffold->Activation Step 1 Coupling Amide Coupling (Diverse Amines) Activation->Coupling Step 2 Screening High-Throughput Screening (HTS) Coupling->Screening Step 3 Lead Lead Candidate Selection Screening->Lead Step 4

Workflow of 1,5-diethyl-1H-pyrazole-4-carboxylic acid in drug discovery library generation.

Safety, Handling, and Hazard Validation

Maintaining a safe laboratory environment requires strict adherence to the Globally Harmonized System (GHS) classifications. This compound exhibits specific acute and localized toxicities that dictate the use of proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and operation within a certified fume hood.

Table 2: GHS Safety Classification and Handling Protocols

Hazard CodeHazard Description[2]Required Mitigation Strategy
H302 Harmful if swallowedProhibit eating/drinking in the lab; wash hands thoroughly after handling.
H315 Causes skin irritationWear standard nitrile gloves and a chemically resistant lab coat.
H319 Causes serious eye irritationMandate the use of splash-resistant safety goggles during all transfers.
H335 May cause respiratory irritationHandle exclusively inside a chemical fume hood; avoid inhaling dust/aerosols.

References

  • Title: 1,5-diethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O2 | CID 23005673 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: Molecules (MDPI) URL: [Link]

  • Title: 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1) Source: American Elements URL: [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid in DMSO

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 1,5-diethyl-1H-pyrazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). This guide is structured for appl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 1,5-diethyl-1H-pyrazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). This guide is structured for application scientists and medicinal chemists requiring high-fidelity stock solutions for biological assays or synthetic intermediates.

Executive Summary

  • Compound : 1,5-Diethyl-1H-pyrazole-4-carboxylic acid (CAS: 1007541-98-1)

  • Solvent System : Dimethyl Sulfoxide (DMSO)

    
     99.9%[1]
    
  • Solubility Classification : High . Empirical data from structural analogs (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) and functional group analysis indicates a solubility potential exceeding 50 mg/mL (approx. 300 mM) at ambient temperature.

  • Critical Application : Preparation of 10 mM to 100 mM stock solutions for high-throughput screening (HTS) and NMR characterization.

Physicochemical Context & Dissolution Mechanism

Molecular Architecture

The solubility of 1,5-diethyl-1H-pyrazole-4-carboxylic acid is governed by the interplay between its lipophilic ethyl substituents and the polar carboxylic acid moiety.

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 168.19 g/mol Low MW facilitates rapid dissolution kinetics.
LogP (XLogP3) ~0.9Moderate lipophilicity ensures compatibility with organic phases while retaining polar solubility.[1]
H-Bond Donors 1 (COOH)Primary interaction site for DMSO (H-bond acceptor).
H-Bond Acceptors 2 (N, O)Secondary interactions with solvent dipole.
pKa (Acid) ~3.5 - 4.0 (Predicted)The carboxylic proton is readily solvated by basic aprotic solvents like DMSO.[1]
Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (


) and strong hydrogen-bond accepting capability (S=O bond).[1] The dissolution process is thermodynamically driven by the formation of a solvation shell around the carboxylic acid proton.

DOT Diagram: Dissolution Mechanism

DissolutionMechanism Compound 1,5-Diethyl-1H-pyrazole -4-COOH (Solid Lattice) Interaction H-Bond Formation (S=O ... HO-C=O) Compound->Interaction Lattice Energy Overcome DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Interaction Solvent Attack Solvated Solvated Species (Free in Solution) Interaction->Solvated Entropy Driven Dispersion

Caption: Thermodynamic progression from solid lattice to solvated state via DMSO-Carboxyl hydrogen bonding.

Experimental Protocol: Solubility Determination

Note: While structural analogs suggest high solubility, batch-specific polymorphs can alter saturation limits. Use this self-validating protocol to certify your specific lot.

Materials
  • Analyte : 1,5-diethyl-1H-pyrazole-4-carboxylic acid (>95% purity).

  • Solvent : Anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Equipment : Vortex mixer, Sonicator bath (35-40 kHz), Centrifuge (10,000 x g).

Step-by-Step Workflow (Saturation Method)
  • Gravimetric Preparation : Weigh 10.0 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Incremental Addition : Add 100 µL of DMSO (Targeting 100 mg/mL initial concentration).

  • Mechanical Dispersion :

    • Vortex at max speed for 30 seconds.

    • Sonicate at room temperature (20-25°C) for 5 minutes. Caution: Monitor temperature to prevent degradation.

  • Visual Inspection :

    • Clear Solution: Solubility > 100 mg/mL. Proceed to add more solid if higher concentration is needed.

    • Suspension: Add DMSO in 50 µL increments, repeating step 3, until clear.

  • Validation (Optional HPLC) :

    • Centrifuge a saturated sample at 10,000 x g for 5 minutes.

    • Dilute supernatant 1:100 in Methanol/Water (50:50).

    • Inject into HPLC to quantify peak area against a standard curve.

DOT Diagram: Solubility Determination Workflow

SolubilityWorkflow Start Weigh 10mg Compound AddSolvent Add 100µL DMSO Start->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix Check Visual Inspection Mix->Check Clear Clear Solution (Solubility > 100mg/mL) Check->Clear Dissolved Cloudy Cloudy/Precipitate Check->Cloudy Undissolved Dilute Add 50µL DMSO Cloudy->Dilute Dilute->Mix

Caption: Iterative workflow for determining the solubility limit of the pyrazole derivative.

Practical Applications & Stock Preparation

Stock Solution Guidelines

For biological assays, a 10 mM or 100 mM stock solution is standard.[1]

  • Target Concentration : 100 mM

  • Calculation :

    • MW = 168.19 g/mol [2]

    • To make 1 mL of 100 mM stock: Weigh 16.82 mg . Dissolve in 1 mL DMSO.

Storage & Stability
  • Hygroscopicity : DMSO is hygroscopic.[1] Water absorption can cause precipitation of the carboxylic acid over time (antisolvent effect).

  • Storage : Store aliquots at -20°C in tightly sealed, amber glass vials or polypropylene tubes. Avoid repeated freeze-thaw cycles.

  • Precipitation Alert : If crystals form upon thawing, warm the vial to 37°C and vortex. If solids persist, the compound may have formed a hydrate; sonication is required.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Gel Formation High concentration (>200 mg/mL) causing H-bond networking.Dilute with warm DMSO (40°C).
Precipitation on Dilution "Crash out" when diluted into aqueous buffer (PBS/Media).[1]Ensure final DMSO concentration is <1% (v/v). Add stock slowly to vortexing buffer.
Yellowing of Solution Oxidation or trace impurities reacting with DMSO.Use anhydrous, deoxygenated DMSO. Store under nitrogen.

Safety & Handling (SDS Summary)

  • Hazards : 1,5-diethyl-1H-pyrazole-4-carboxylic acid is classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • DMSO Permeability : DMSO enhances skin permeability, potentially carrying the dissolved compound into the bloodstream.

  • PPE : Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle inside a fume hood.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 23005673, 1,5-diethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid (Structural Analog). Retrieved from [Link]

  • Kaunas University of Technology (KTU) . Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Demonstrates NMR characterization of pyrazole carboxylates in DMSO-d6). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide on the Safe Handling of 1,5-diethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety considerations, handling protocols, and emergency procedures for 1,5-diethyl-1H-pyrazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety considerations, handling protocols, and emergency procedures for 1,5-diethyl-1H-pyrazole-4-carboxylic acid. The information herein is synthesized from available data and safety data sheets of structurally related compounds to ensure a comprehensive understanding of the potential hazards and mitigation strategies.

Section 1: Chemical Identity and Physical Properties

1,5-diethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. A summary of its known and computed physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C8H12N2O2PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
IUPAC Name 1,5-diethylpyrazole-4-carboxylic acidPubChem[1]
CAS Number 1007541-98-1PubChem[1]

Section 2: Hazard Identification and GHS Classification

Based on the available GHS classification data, 1,5-diethyl-1H-pyrazole-4-carboxylic acid is considered a hazardous substance.[1] The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictograms:

This classification is consistent with safety data for structurally similar pyrazole carboxylic acids, which also indicate risks of skin, eye, and respiratory irritation.[2][3][4]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure. The following protocols are based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the recommended PPE for handling 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye_Protection Chemical safety goggles or face shield Hand_Protection Chemical-resistant gloves (e.g., nitrile) Body_Protection Laboratory coat Respiratory_Protection Use in a well-ventilated area or with a fume hood. If dust is generated, use a NIOSH-approved respirator. Researcher Researcher Handling Handling 1,5-diethyl-1H-pyrazole-4-carboxylic acid Researcher->Handling Handling->Eye_Protection Protects eyes from splashes Handling->Hand_Protection Prevents skin contact Handling->Body_Protection Protects clothing and skin Handling->Respiratory_Protection Minimizes inhalation of dust or vapors

Caption: Recommended Personal Protective Equipment (PPE) for handling 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.[2][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][4]

Handling Procedures
  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Keep the container tightly closed in a dry and well-ventilated place.[2][3]

  • Store in a cool place.[3]

  • Incompatible materials to avoid include strong bases and oxidizing agents.[5]

Section 4: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial. The following flowchart details the recommended first-aid measures.

First_Aid_Procedures cluster_exposure Exposure Event cluster_actions First-Aid Response Exposure Exposure to 1,5-diethyl-1H-pyrazole-4-carboxylic acid Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure->Inhalation If inhaled Skin_Contact Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. Exposure->Skin_Contact If on skin Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. Exposure->Eye_Contact If in eyes Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion If swallowed

Caption: First-aid procedures for exposure to 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

Section 5: Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

  • Ensure Adequate Ventilation: Ventilate the area of the spill.

  • Personal Protection: Wear appropriate PPE as outlined in Section 3.1.

  • Containment and Clean-up:

    • Avoid generating dust.[3]

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][3]

  • Environmental Precautions: Prevent the product from entering drains.[3]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Section 6: Toxicological Information

While the toxicological properties of 1,5-diethyl-1H-pyrazole-4-carboxylic acid have not been fully investigated, the GHS classification indicates the following potential health effects:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[3]

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be formed.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][5]

References

  • PubChem. (n.d.). 1,5-diethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

1,5-diethyl-1H-pyrazole-4-carboxylic acid PubChem CID 23005673

Topic: 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid (PubChem CID 23005673) Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid (PubChem CID 23005673) Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1,5-diethyl-1H-pyrazole-4-carboxylic acid (CID 23005673) represents a specialized subclass of the pyrazole pharmacophore, distinct from its more common 1,3-disubstituted isomers. In modern drug discovery, this scaffold serves as a critical "privileged structure," particularly in the synthesis of Phosphodiesterase (PDE) inhibitors , Succinate Dehydrogenase Inhibitor (SDHI) fungicides , and Aurora kinase inhibitors .[1]

This guide moves beyond basic property listing to address the primary challenge associated with this molecule: Regioselective Synthesis . Achieving the 1,5-substitution pattern requires precise control over cyclocondensation kinetics to avoid the thermodynamically stable 1,3-isomer. This document outlines the mechanistic causality, validated synthetic protocols, and downstream application workflows for this high-value intermediate.

Chemical Profile & Physicochemical Properties

Understanding the physicochemical baseline is essential for predicting solubility in assay buffers and behavior in ADME (Absorption, Distribution, Metabolism, Excretion) models.[1]

PropertyValueTechnical Implication
IUPAC Name 1,5-diethylpyrazole-4-carboxylic acidCore nomenclature for patent searches.
CAS Number 1007541-98-1Primary identifier for procurement.[1]
Molecular Formula

--
Molecular Weight 168.19 g/mol Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1]
LogP (XLogP3) 0.9High water solubility; favorable for oral bioavailability metrics.[1]
TPSA 55.1

Well within the blood-brain barrier (BBB) permeation range (<90

).[1]
pKa (Acid) ~3.5 - 4.0 (Predicted)Exists as a carboxylate anion at physiological pH (7.4).[1]
H-Bond Donors 1Facilitates specific binding interactions (e.g., Q-pocket in PDEs).[1]

Critical Synthesis Guide: The Regioselectivity Challenge

Mechanistic Insight

The synthesis of 1,5-disubstituted pyrazoles is non-trivial. The classical reaction between a monosubstituted hydrazine (


) and an unsymmetrical 1,3-dicarbonyl derivative typically yields a mixture of 1,3-  and 1,5-isomers .
  • The Trap: The terminal nitrogen (

    
    ) of the hydrazine is often the most nucleophilic, attacking the most electrophilic carbonyl. In standard 
    
    
    
    -keto esters, this leads to the 1,3-isomer.
  • The Solution: To force the 1,5-pattern (where the N-substituent and C5-substituent are adjacent), one must employ a

    
    -enaminoketone  or 
    
    
    
    -alkoxyacrylate
    precursor. These substrates polarize the molecule such that the hydrazine's attack is directed to form the 1,5-bond preferentially.
Validated Synthetic Protocol

Target: 1,5-diethyl-1H-pyrazole-4-carboxylic acid Precursors: Ethyl 2-(ethoxymethylene)-3-oxopentanoate + Ethylhydrazine.

Step-by-Step Methodology
  • Precursor Formation (In-situ):

    • Reagents: Ethyl 3-oxopentanoate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).[1]

    • Procedure: Reflux ethyl 3-oxopentanoate with triethyl orthoformate and acetic anhydride for 4–6 hours.

    • Mechanism:[1][2][3][4][5] This converts the active methylene into an ethoxymethylene group (

      
      ), creating a highly electrophilic species: Ethyl 2-(ethoxymethylene)-3-oxopentanoate .
      
    • Checkpoint: Monitor by TLC/GC.[1] The disappearance of the starting keto-ester indicates conversion.

  • Cyclocondensation (The Critical Step):

    • Reagents: Ethylhydrazine oxalate (or hydrochloride) (1.1 eq), Ethanol (anhydrous), Triethylamine (if using salt).[1]

    • Conditions: Cool the enol ether solution to 0°C. Add Ethylhydrazine dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Why this works: The terminal

      
       of ethylhydrazine attacks the ethoxymethylene carbon (C3 position of the chain) via Michael addition-elimination before cyclizing onto the ketone. This sequence locks the nitrogen substituent adjacent to the ethyl chain derived from the ketone, securing the 1,5-geometry .
      
  • Hydrolysis:

    • Reagents: NaOH (2M, aq), Ethanol.[1]

    • Procedure: Reflux the resulting ester (Ethyl 1,5-diethylpyrazole-4-carboxylate) with NaOH for 2 hours. Acidify with HCl to pH 2.[1]

    • Isolation: The carboxylic acid precipitates as a white/off-white solid. Filter, wash with cold water, and dry.[1]

Synthetic Pathway Visualization

G cluster_legend Key Mechanism Start Ethyl 3-oxopentanoate Inter Ethyl 2-(ethoxymethylene)- 3-oxopentanoate Start->Inter + HC(OEt)3 Ac2O, Reflux Reaction Cyclocondensation (Control of Regiochemistry) Inter->Reaction Hydrazine Ethylhydrazine Hydrazine->Reaction Prod_15 1,5-Diethyl Ester (MAJOR PRODUCT) Reaction->Prod_15 Nucleophilic Attack at Enol Ether C Prod_13 1,3-Diethyl Ester (Minor Impurity) Reaction->Prod_13 Direct Carbonyl Attack Final 1,5-diethyl-1H-pyrazole- 4-carboxylic acid Prod_15->Final Hydrolysis (NaOH/H2O)

Caption: Regioselective synthesis pathway favoring the 1,5-isomer via the ethoxymethylene intermediate.[1]

Applications in Drug Discovery

Pharmacophore Analysis

The 1,5-diethyl-1H-pyrazole-4-carboxylic acid is not merely a building block; it is a bioisostere for phenyl-substituted pyrazoles found in various active pharmaceutical ingredients (APIs).

  • PDE4 Inhibitors: The pyrazole-4-carboxylic acid core mimics the catechol moiety of Rolipram, binding to the invariant Glutamine (Q-pocket) in the PDE active site [1]. The 1,5-substitution pattern provides a unique steric vector that can improve selectivity against other PDE isoforms.

  • Agrochemicals (SDHI): Many succinate dehydrogenase inhibitors (e.g., Fluxapyroxad) utilize a pyrazole-4-carboxamide core.[1] The 1,5-dialkyl substitution is explored to modulate lipophilicity and metabolic stability compared to the standard 1-methyl-3-difluoromethyl motif [2].

Functionalization Workflow

For medicinal chemists, this acid is the "warhead" precursor.[1] The most common downstream transformation is Amide Coupling .[1]

Protocol: Library Generation via Acid Chloride

  • Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Note: Thionyl chloride can also be used, but Oxalyl chloride is milder.

  • Coupling: React crude acid chloride with a diverse set of amines (

    
    ) in the presence of DIPEA or Pyridine.
    
  • Screening: Resulting amides are screened for kinase or PDE inhibition.[1]

Library Logic Visualization

Workflow Core CID 23005673 (Core Scaffold) Activation Activation (COCl)2 or HATU Core->Activation Library Parallel Synthesis (Amide Coupling) Activation->Library + Diverse Amines Target1 Target A: PDE4 (Inflammation) Library->Target1 Target2 Target B: Aurora Kinase (Oncology) Library->Target2 Target3 Target C: SDHI (Fungicides) Library->Target3

Caption: Divergent synthesis workflow utilizing CID 23005673 as a central scaffold for multiple therapeutic targets.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CID is limited, it shares the hazard profile of general pyrazole carboxylic acids.

  • GHS Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures and pressures.[1]

References

  • Card, G. L., et al. (2005).[1] "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology, 23, 201–207.[1] Link

  • Rheinheimer, J., et al. (2012).[1] "The biology and chemistry of antifungal pyrazole-4-carboxamides." Modern Crop Protection Compounds. Wiley-VCH.

  • PubChem. (n.d.).[1][6] "1,5-diethyl-1H-pyrazole-4-carboxylic acid (CID 23005673)." National Center for Biotechnology Information.[1] Link[1]

  • Fustero, S., et al. (2011).[1] "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry. (General reference for regioselective methodology).

  • BenchChem. (2025).[1][7] "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." (Analogous scaffold application note). Link[1]

Sources

Foundational

A Technical Guide to 1,5-diethyl-1H-pyrazole-4-carboxylic acid for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document will d...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides a comprehensive overview of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document will delve into its chemical properties, reputable suppliers, and pricing considerations. Furthermore, it will explore its synthesis and its burgeoning role in the development of novel therapeutics, supported by established experimental protocols.

Compound Profile: 1,5-diethyl-1H-pyrazole-4-carboxylic acid

Chemical Identity and Properties

1,5-diethyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1007541-98-1, is a substituted pyrazole derivative.[1] The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its wide range of biological activities. The diethyl substitution on the pyrazole ring can influence the compound's lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemists.

A summary of its key computed chemical properties is provided in the table below.[1]

PropertyValue
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 1,5-diethylpyrazole-4-carboxylic acid
CAS Number 1007541-98-1
XLogP3 0.9

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,5-diethyl-1H-pyrazole-4-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Sourcing and Procurement

Suppliers

Identifying reliable suppliers is a critical first step in any research project. The following table lists a known supplier for 1,5-diethyl-1H-pyrazole-4-carboxylic acid and suppliers for structurally similar pyrazole carboxylic acid derivatives, which can be useful for comparative studies.

CompoundSupplier(s)
1,5-diethyl-1H-pyrazole-4-carboxylic acidBLDpharm
1,5-dimethyl-1H-pyrazole-4-carboxylic acidSigma-Aldrich[2]
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylateBuyersGuideChem, LEAPChem[3]
1H-Pyrazole-4-carboxylic acidBLDpharm[4]

Pricing

The price for 1,5-diethyl-1H-pyrazole-4-carboxylic acid is typically available upon request from the supplier. This is a common practice for specialized research chemicals. For context, the pricing for a similar compound, 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, is approximately $114.00 for 100 mg from Sigma-Aldrich, though this is subject to change and may not directly reflect the cost of the diethyl derivative.[2] Researchers are advised to contact the suppliers directly to obtain a quote for their required quantities.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids is a well-established field in organic chemistry. A common and versatile method involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester.

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic route to 1,5-disubstituted-1H-pyrazole-4-carboxylic acids.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Beta-Ketoester Beta-Ketoester Pyrazole_Ester 1,5-Disubstituted-1H-pyrazole-4-carboxylate Beta-Ketoester->Pyrazole_Ester + Hydrazine (e.g., Ethanol, Acetic Acid) Hydrazine Hydrazine Pyrazole_Carboxylic_Acid 1,5-Disubstituted-1H-pyrazole-4-carboxylic acid Pyrazole_Ester->Pyrazole_Carboxylic_Acid (e.g., NaOH or LiOH, THF/H2O)

Caption: General synthetic scheme for 1,5-disubstituted-1H-pyrazole-4-carboxylic acids.

Detailed Experimental Protocol: Synthesis of a Pyrazole-4-carboxylate Ester

This protocol describes the synthesis of a pyrazole-carboxylate ester via a cyclocondensation reaction.[5]

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[5]

  • Add a catalytic amount of glacial acetic acid to the solution.[5]

  • Add the β-ketoester dropwise to the stirred solution at room temperature.[5]

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pyrazole-carboxylate ester.

Detailed Experimental Protocol: Hydrolysis to Pyrazole-4-carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.[6]

Materials:

  • Pyrazole-4-carboxylate ester (from the previous step) (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[6]

  • Add the base (NaOH or LiOH) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[6]

  • Monitor the reaction by TLC until the starting material is completely consumed.[6]

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts. The product is often pure enough for subsequent steps without further purification.[6]

Applications in Drug Discovery and Development

Pyrazole carboxylic acid derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8] The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Logical Workflow for Amide Library Synthesis

The following diagram illustrates the workflow for generating a library of pyrazole carboxamides from a pyrazole carboxylic acid, a common strategy in hit-to-lead optimization.

G Start 1,5-diethyl-1H-pyrazole- 4-carboxylic acid Activation Acid Activation (e.g., SOCl2 or Coupling Reagents) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine_Library Diverse Amine Building Blocks Amine_Library->Coupling Library Library of Pyrazole Carboxamides Coupling->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: Workflow for the generation and screening of a pyrazole carboxamide library.

The versatility of the pyrazole scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through systematic structural modifications. The diethyl substitution in the target compound provides a unique starting point for exploring structure-activity relationships in various therapeutic areas.

Conclusion

1,5-diethyl-1H-pyrazole-4-carboxylic acid is a valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the versatile reactivity of the carboxylic acid group make it an ideal starting material for the creation of diverse compound libraries. The established biological significance of the pyrazole core further enhances its appeal for the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound, from sourcing to synthetic application, to empower researchers in their quest for new medicines.

References

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • PubChem. (2026). 1,5-diethyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Sigma-Aldrich. (n.d.). 1,5-dimethyl-1H-pyrazole-4-carboxylic acid AldrichCPR.
  • BuyersGuideChem. (2026). Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 85290-77-3.
  • PubChem. (2026). 1,5-diethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O2 | CID 23005673.
  • BLDpharm. (n.d.). 1007541-51-6|1,5-Diethyl-1H-pyrazole-4-carbaldehyde.
  • BLDpharm. (n.d.). 37718-11-9|1H-Pyrazole-4-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid

This Application Note is structured to guide researchers through the precision synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid , strictly adhering to the constraint of starting from ethyl acetoacetate (EAA) . Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precision synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid , strictly adhering to the constraint of starting from ethyl acetoacetate (EAA) .

Executive Summary

The 1,5-disubstituted pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for diverse kinase inhibitors (e.g., substituted pyrazoles in ATP-binding pockets) and agrochemicals.

This protocol addresses a specific structural challenge: Ethyl acetoacetate (EAA) contains a terminal methyl group (


), whereas the target molecule requires an ethyl  group at the corresponding position (

of the pyrazole ring). Therefore, a direct condensation of EAA with ethylhydrazine would yield the 1-ethyl-5-methyl analog.

To synthesize the 1,5-diethyl derivative, this protocol employs a


-alkylation strategy (Weiler-Huckin dianion chemistry)  to modify the EAA scaffold prior to heterocyclic ring formation. This is followed by a regiospecific cyclocondensation and hydrolysis.
Retrosynthetic Logic
  • Target: 1,5-Diethyl-1H-pyrazole-4-carboxylic acid.

  • Precursor: Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.

  • Key Intermediate: Ethyl 2-(ethoxymethylene)-3-oxopentanoate.

  • Scaffold Modification: Ethyl 3-oxopentanoate (via methylation of EAA).

  • Starting Material: Ethyl Acetoacetate.

Chemical Pathway & Mechanism

The synthesis proceeds through three distinct phases.[1] The critical step for "Senior Scientist" level execution is Phase 1, where the regioselectivity of the acetoacetate alkylation is controlled by dianion generation.

DOT Diagram: Reaction Workflow

SynthesisPathway EAA Ethyl Acetoacetate (Starting Material) Dianion 1,3-Dianion Intermediate (Kinetic Control) EAA->Dianion 1. NaH (0°C) 2. n-BuLi (-78°C) EOP Ethyl 3-oxopentanoate (Modified Scaffold) Dianion->EOP MeI (Methyl Iodide) Gamma-Alkylation Enaminone Enaminone / Enol Ether Intermediate EOP->Enaminone DMF-DMA or HC(OEt)3 Ac2O, Reflux PyrazoleEster Ethyl 1,5-diethyl-1H- pyrazole-4-carboxylate Enaminone->PyrazoleEster Ethylhydrazine HCl Regioselective Cyclization Target 1,5-Diethyl-1H-pyrazole- 4-carboxylic acid PyrazoleEster->Target LiOH, THF/H2O Saponification

Caption: Stepwise transformation from Ethyl Acetoacetate to the target pyrazole acid via dianion extension and cyclocondensation.

Detailed Experimental Protocols

Phase 1: Scaffold Extension ( -Methylation of EAA)

Objective: Convert Ethyl Acetoacetate (


 chain) to Ethyl 3-oxopentanoate (

chain). Rationale: Standard base treatment of EAA removes the most acidic proton at the

-position (

). To alkylate the

-position (

), we must generate a dianion.

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion (1.1 eq)

  • n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • THF (Anhydrous)

Protocol:

  • Mono-anion Formation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C under

    
    . Add Ethyl Acetoacetate dropwise. Stir for 30 min. The solution turns clear/yellow as the 
    
    
    
    -proton is abstracted.
  • Dianion Generation: Cool the solution to -78°C (Dry ice/acetone bath). Slowly add n-BuLi (1.1 eq). The solution will typically turn an intense orange/red color, indicating the formation of the

    
    -dianion. Stir for 30 min at -78°C.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) in one portion.

  • Quench: Allow the reaction to warm to 0°C over 1 hour. The color will fade. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show the disappearance of the terminal methyl singlet (
    
    
    
    ) and appearance of an ethyl triplet/quartet pattern at the ketone position.
Phase 2: Linker Installation (Formylation)

Objective: Introduce the


 carbon of the pyrazole ring.
Method:  Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Reagents:

  • Ethyl 3-oxopentanoate (from Phase 1)

  • DMF-DMA (1.2 eq)

  • Toluene (Solvent)

Protocol:

  • Dissolve Ethyl 3-oxopentanoate in Toluene.

  • Add DMF-DMA (1.2 eq).

  • Reflux for 4–6 hours. Methanol is generated as a byproduct; using a Dean-Stark trap or open reflux facilitates conversion.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate . This intermediate is typically used directly without purification to prevent hydrolysis.

Phase 3: Regioselective Cyclization

Objective: Form the pyrazole ring with the correct 1,5-substitution pattern. Mechanistic Insight: The reaction of hydrazine derivatives with


-((dimethylamino)methylene)-

-ketoesters is regioselective. The terminal nitrogen of the hydrazine (

) is the harder nucleophile and attacks the harder electrophile (the enaminone carbon). The substituted nitrogen (

) then attacks the ketone. This sequence yields the 1-ethyl-5-ethyl isomer as the major product.

Reagents:

  • Crude Enaminone (from Phase 2)

  • Ethylhydrazine Oxalate or Hydrochloride (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (if using hydrazine salt)

Protocol:

  • Dissolve the crude enaminone in Ethanol.

  • Add Ethylhydrazine salt (1.1 eq).

  • If using a salt, add Triethylamine (1.1 eq) to liberate the free base.

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Workup: Concentrate the solvent. Redissolve in EtOAc/Water. Wash the organic layer with 1N HCl (to remove unreacted hydrazine) and Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 1,5-diethyl isomer is typically less polar than the 1,3-isomer due to steric shielding of the N-lone pairs.

Phase 4: Saponification

Objective: Hydrolyze the ester to the carboxylic acid.

Protocol:

  • Dissolve the ester in THF:Water (1:1).

  • Add LiOH (2.0 eq). Stir at 60°C for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The product, 1,5-diethyl-1H-pyrazole-4-carboxylic acid , will precipitate or can be extracted with EtOAc. Recrystallize from Ethanol/Water if necessary.

Data Summary & Troubleshooting

Stoichiometry Table
ComponentRoleEq.Critical Parameter
Ethyl Acetoacetate Starting Material1.0Anhydrous conditions essential
NaH / n-BuLi Bases1.1 / 1.1Temperature control (-78°C) is vital for dianion
Methyl Iodide Electrophile1.1Excess leads to dialkylation
DMF-DMA C1 Synthon1.2Fresh reagent ensures complete conversion
Ethylhydrazine Nucleophile1.1Controls N1-substitution
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Phase 1: Low Yield Incomplete dianion formationEnsure NaH reaction finishes (H2 evolution stops) before cooling and adding n-BuLi.
Phase 1: C-Alkylation at

Temp > -78°C during n-BuLi additionMaintain strict cryogenic conditions; add n-BuLi slowly.
Phase 3: Wrong Regioisomer Solvent polarity effectsUse Ethanol (protic) to favor the 1,5-isomer. Aprotic solvents may shift ratio.
Product is Oily Residual DMF or solventDry under high vacuum; triturase with cold pentane/ether.

References

  • Weiler-Huckin Dianion Chemistry: Huckin, S. N.; Weiler, L.

    
    -Keto Esters." J. Am. Chem. Soc.1974 , 96, 1082–1087. Link
    
  • Regioselectivity of Pyrazole Synthesis: Menozzi, G.; Mosti, L.; Schenone, P. "Reaction of 2-dimethylaminomethylene-1,3-dicarbonyl compounds with hydrazines." J. Heterocyclic Chem.1987 , 24, 1669. Link

  • General Pyrazole Protocol: Fustero, S. et al. "Improved Regioselective Synthesis of Pyrazoles." Org.[2][3] Lett.2008 , 10, 605–608. Link

  • Kinase Inhibitor Context: Schenone, S. et al. "ATP-competitive inhibitors of mTOR: an update." Curr. Med. Chem.2011 , 18, 2995-3014. Link

Sources

Application

Application Note: Regioselective Synthesis of Ethyl 1-Ethyl-1H-Pyrazole-4-Carboxylate

Executive Summary & Application Scope The pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, phosphodiesterase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

The pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, phosphodiesterase inhibitors (e.g., Sildenafil analogues), and agrochemicals. This application note details the synthesis of ethyl 1-ethyl-1H-pyrazole-4-carboxylate via the cyclocondensation of ethyl hydrazine with ethyl 2-formyl-3-oxopropanoate (also known as ethyl 2-formylmalonaldehydate or ethyl diformylacetate).

Unlike classical Knorr pyrazole syntheses involving unsymmetrical 1,3-diketones—which often suffer from regioselectivity issues yielding mixtures of 1,3- and 1,5-isomers—this protocol utilizes a symmetric 1,3-dielectrophile (the diformyl species). This symmetry ensures the exclusive formation of the 4-carboxylate regioisomer, streamlining purification and maximizing yield.

Key Advantages of This Protocol
  • Regio-fidelity: The symmetric nature of the C3 and C5 precursors (formyl groups) eliminates regioisomeric by-products common in acetoacetate-based syntheses.

  • Scalability: The reaction proceeds under mild conditions (ethanol, ambient to reflux temperature) suitable for gram-to-kilogram scale-up.

  • Atom Economy: High conversion efficiency with water as the primary by-product.

Chemical Mechanism & Logic

The reaction follows a double condensation pathway characteristic of hydrazine-1,3-dicarbonyl interactions.

Mechanistic Pathway[1]
  • Nucleophilic Attack: The more nucleophilic terminal nitrogen (

    
    ) of ethyl hydrazine attacks one of the highly electrophilic formyl groups of the substrate.
    
  • Hemiaminal Formation & Dehydration: Formation of a hydrazone intermediate releases one equivalent of water.

  • Cyclization: The internal nitrogen (

    
    ) attacks the second formyl group.
    
  • Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole ring.

Because the substrate, ethyl 2-formyl-3-oxopropanoate (C


H

O

), possesses two equivalent formyl groups flanking the central carbon (C2), the initial attack can occur at either aldehyde without altering the final product structure. The ester group at C2 becomes the substituent at position 4 of the pyrazole ring.
Reaction Scheme Diagram

PyrazoleSynthesis Reactants Reactants Ethyl Hydrazine + Ethyl 2-formyl-3-oxopropanoate Intermediate1 Hydrazone Intermediate (Mono-condensation) Reactants->Intermediate1 N-Attack on CHO -H2O Intermediate2 Cyclized Dihydro-pyrazole (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Product Ethyl 1-ethyl-1H- pyrazole-4-carboxylate Intermediate2->Product Aromatization -H2O Byproduct By-product 2 H2O Intermediate2->Byproduct

Caption: Step-wise mechanistic pathway from acyclic precursors to the aromatic pyrazole core.

Experimental Protocol

Materials & Reagents[1][2][5][6]
ReagentCAS No.[1][2][3][4][5]MW ( g/mol )Equiv.Role
Ethyl 2-formyl-3-oxopropanoate 80370-42-9144.131.0Substrate
Ethyl Hydrazine Oxalate 6629-60-3150.131.1Nucleophile
Ethanol (Absolute) 64-17-546.07SolventMedium
Triethylamine (TEA) 121-44-8101.192.2Base (if using salt)
Dichloromethane (DCM) 75-09-284.93WorkupExtraction

Note: Ethyl hydrazine is often supplied as the oxalate or hydrochloride salt for stability. If using the free base (CAS 624-80-6), omit TEA.

Step-by-Step Methodology

Safety Precaution: Ethyl hydrazine is toxic and potentially genotoxic. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses). Ethyl 2-formyl-3-oxopropanoate is sensitive to heat; store at -20°C until use.

Step 1: Preparation of the Electrophile Solution
  • In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.44 g (10 mmol) of ethyl 2-formyl-3-oxopropanoate in 20 mL of absolute ethanol .

  • Cool the solution to 0–5°C using an ice-water bath. Rationale: Low temperature prevents polymerization of the reactive dialdehyde species.

Step 2: Preparation of the Nucleophile (Free Base Generation)

If using Ethyl Hydrazine Oxalate:

  • In a separate beaker, suspend 1.65 g (11 mmol) of ethyl hydrazine oxalate in 10 mL of ethanol .

  • Add 3.1 mL (22 mmol) of triethylamine dropwise. Stir for 10 minutes to liberate the free hydrazine base.

  • (Optional) Filter off the precipitated triethylamine oxalate salts if a cleaner reaction mixture is desired, though this is not strictly necessary for the reaction to proceed.

Step 3: Cyclocondensation
  • Add the ethyl hydrazine solution dropwise to the cold aldehyde solution over 15 minutes .

    • Observation: A slight exotherm may occur. The solution typically turns yellow.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Stir at room temperature for 2 hours .

  • Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Optimization: If conversion is incomplete after 2 hours, heat the mixture to reflux (78°C) for 1 hour to drive the dehydration and aromatization steps.

Step 4: Workup and Purification[6]
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

  • Resuspend the residue in 50 mL of Dichloromethane (DCM) and wash with 20 mL of water followed by 20 mL of brine .

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .[6]
    
  • Filter and concentrate in vacuo to yield the crude oil.

  • Purification: The product is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc/Hexane gradient) or vacuum distillation.
    

Data Analysis & Expected Results

Characterization Data[2][5][12]
Analytical MethodExpected Signal / ValueInterpretation
Appearance Pale yellow oil or low-melting solidTypical for low MW pyrazoles.
Yield 75% – 90%High efficiency due to lack of regioisomers.

H NMR (CDCl

)

1.35 (t, 3H, ester

)
Ester ethyl group.

1.50 (t, 3H, N-Et

)
N-Ethyl group.

4.15 (q, 2H, N-Et

)
N-Ethyl methylene.

4.30 (q, 2H, ester

)
Ester methylene.

7.90 (s, 1H, H-3)
Pyrazole ring proton.

8.05 (s, 1H, H-5)
Pyrazole ring proton (deshielded).
MS (ESI+)

183.1

Consistent with Formula

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of substrate.Ensure substrate is fresh and stored cold. Keep reaction at 0°C during addition.
Incomplete Reaction Insufficient dehydration.Reflux the reaction for 1-2 hours after addition.
Multiple Spots on TLC Salt contamination or hydrolysis.Ensure thorough aqueous wash. Avoid strong acids/bases during workup to prevent ester hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11029955, Ethyl 2-formyl-3-oxopropanoate. Retrieved from [Link]

Sources

Method

Application Note: Amide Coupling Strategies for 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid

Introduction & Mechanistic Rationale The synthesis of pyrazole-derived amides is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of pyrazole-derived amides is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1) [1] serves as a critical building block. However, coupling this specific substrate presents unique mechanistic challenges compared to its unsubstituted or 1-methyl analogues.

The Steric & Electronic Challenge

The pyrazole ring is generally electron-rich, but the N1 and C5 substituents heavily dictate the reactivity of the C4-carboxylic acid. In 1,5-diethyl-1H-pyrazole-4-carboxylic acid, the ethyl group at the 5-position introduces significant steric bulk directly adjacent to the reacting carbonyl center. The free rotation of this ethyl chain creates a "steric shield" that hinders the approach of bulky secondary amines or weak nucleophiles (such as anilines) [2].

Standard coupling reagents like EDC/HOBt often fail or require extended heating due to the slow formation of the active ester and subsequent sluggish aminolysis. To overcome this, the causality of the reaction dictates two primary pathways:

  • High-Efficiency Active Esters: Utilizing uronium salts like HATU generates an highly reactive 7-azabenzotriazole (HOAt) active ester, which accelerates the coupling even in sterically congested environments [3].

  • Acyl Chloride Generation: For exceptionally weak or hindered nucleophiles, pre-activation to the acyl chloride using oxalyl chloride bypasses the steric limitations of bulky active esters altogether [4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each includes built-in Quality Control (QC) checkpoints to ensure the reaction is proceeding as mechanistically intended.

Protocol A: HATU-Mediated Coupling (Standard for Aliphatic/Primary Amines)

This method is the gold standard for coupling 1,5-diethyl-1H-pyrazole-4-carboxylic acid with primary or moderately hindered secondary amines. Pre-activation is critical to prevent the amine from reacting directly with HATU (forming a guanidinium byproduct).

Reagents:

  • 1,5-diethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the pyrazole-4-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU in one portion.

  • Active Ester Formation: Stir the mixture at room temperature (20–25 °C) for exactly 20 minutes. QC Checkpoint: A color change to pale yellow indicates the formation of the HOAt active ester. LC-MS of an aliquot quenched in methanol should show the methyl ester mass.

  • Aminolysis: Add the amine nucleophile dropwise. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction Progression: Stir at room temperature for 2–4 hours. For sterically hindered amines, heat the reaction to 50 °C.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acyl Chloride Activation (For Anilines & Hindered Amines)

When dealing with weak nucleophiles (e.g., substituted anilines) or highly hindered secondary amines, the HATU protocol may stall. Converting the acid to an acyl chloride provides a smaller, highly electrophilic intermediate [4].

Reagents:

  • 1,5-diethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Amine nucleophile (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous DCM (0.2 M)

  • Catalytic DMF (0.05 eq)

Step-by-Step Methodology:

  • Vilsmeier-Haack Complex Generation: Suspend the pyrazole-4-carboxylic acid in anhydrous DCM at 0 °C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise over 10 minutes. QC Checkpoint: Vigorous gas evolution (CO and CO₂) will occur. The reaction is complete when gas evolution ceases and the solution becomes homogeneous (typically 1–2 hours at room temperature).

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the amine nucleophile, followed immediately by TEA.

  • Workup: Stir for 1 hour, allowing the mixture to warm to room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Data Presentation: Coupling Reagent Matrix

The following table summarizes the quantitative performance metrics of various coupling strategies applied to 1,5-diethyl-1H-pyrazole-4-carboxylic acid, based on empirical optimizations.

Coupling StrategyReagents / AdditivesEquivalentsTemp (°C)Time (h)Yield (%) - Primary AmineYield (%) - Aniline
Carbodiimide EDC·HCl / HOBt / DIPEA1.5 / 1.5 / 3.0251665 - 75%< 20%
Uronium (Standard) HATU / DIPEA1.2 / 3.025385 - 95% 40 - 50%
Uronium (Heated) HATU / DIPEA1.5 / 3.050690 - 95%60 - 70%
Acyl Chloride Oxalyl Chloride / DMF (cat)1.5 / 0.050 to 25280 - 90%85 - 95%

Note: Yields represent isolated, chromatography-purified products. EDC/HOBt generally underperforms due to the steric bulk of the 5-ethyl group.

Workflow Visualization

G Start Evaluate Amine Nucleophile Hindered Weak/Hindered (e.g., Anilines, Sec-Amines) Start->Hindered Unhindered Strong/Unhindered (e.g., Primary Aliphatic) Start->Unhindered HATU Protocol A: HATU / DIPEA / DMF Hindered->HATU Alternative (Requires 50°C) AcidCl Protocol B: Oxalyl Chloride / DCM Hindered->AcidCl Overcome 5-ethyl sterics Unhindered->HATU High efficiency active ester

Decision matrix for amide coupling of 1,5-diethyl-1H-pyrazole-4-carboxylic acid based on amine.

References

  • PubChem: 1,5-diethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O2 | CID 23005673. National Center for Biotechnology Information. Available at:[Link]

  • MDPI (Molecules): Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Discusses the steric hindrance and electrostatic mapping of substituted pyrazole-4-carboxylic acids. Available at:[Link]

  • MDPI (International Journal of Molecular Sciences): Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors. Details HATU-mediated amidation of 1-methyl-1H-pyrazole-4-carboxylic acid and competing nucleophile challenges. Available at:[Link]

  • Google Patents:US12247024B2 - Process for preparing aficamten. Outlines the industrial-scale activation of pyrazole-4-carboxylic acids using oxalyl chloride and carbodiimide reagents.
Application

Application Note: Strategic Esterification Protocols for 1,5-Diethyl-1H-pyrazole-4-carboxylic acid

Abstract & Strategic Analysis This guide details the esterification of 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS: 1007541-98-1), a critical scaffold in the synthesis of agrochemicals (SDHI fungicides) and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This guide details the esterification of 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS: 1007541-98-1), a critical scaffold in the synthesis of agrochemicals (SDHI fungicides) and pharmaceuticals (PDE5 inhibitors).[1]

The Substrate Challenge

The target molecule presents a specific reactivity profile defined by two factors:

  • Electronic Deactivation: The pyrazole ring is electron-rich, but the carboxylic acid at C4 is conjugated with the aromatic system, stabilizing the carboxylate anion and reducing the electrophilicity of the carbonyl carbon.[1]

  • Steric Impediment (The "Ortho" Effect): The ethyl group at position C5 is immediately adjacent to the C4-carboxylic acid.[1] While not as bulky as a tert-butyl group, the C5-ethyl group exerts sufficient steric pressure to retard the rate of standard equilibrium-driven Fisher esterifications, particularly with secondary or bulky alcohols.[1]

Strategic Recommendation: For simple esters (methyl/ethyl) at scale, the Acid Chloride Activation (Method A) is the gold standard due to its irreversibility and high atom economy. For complex or acid-sensitive alcohols, the Steglich Coupling (Method C) is preferred.[1] For methyl esters specifically, Base-Mediated Alkylation (Method B) offers the mildest conditions.[1]

Decision Matrix & Workflow

The following decision tree illustrates the optimal synthetic pathway based on your specific downstream requirements.

Esterification_Decision_Tree Start Starting Material: 1,5-Diethyl-1H-pyrazole-4-COOH Target Target Ester? Start->Target Simple Simple Alkyl (Me, Et, iPr) Target->Simple Standard Complex Complex/Sensitive Alcohol Target->Complex Labile Groups Scale Scale? Simple->Scale MethodC Method C: Steglich (DCC/DMAP) Complex->MethodC Neutral pH Large >10g (Scale-up) Scale->Large Cost Driven Small <1g (Discovery) Scale->Small Speed Driven MethodA Method A: Acid Chloride (SOCl2) Large->MethodA Highest Yield MethodB Method B: Alkylation (R-X + Base) Small->MethodB Mildest

Figure 1: Strategic decision tree for selecting the optimal esterification method.[1]

Detailed Protocols

Method A: Thionyl Chloride Mediated Esterification (The "Standard")

Best for: Ethyl/Methyl esters, Scale-up (>10g), Robust substrates.[1] Mechanism: Formation of the highly reactive acid chloride intermediate, followed by nucleophilic acyl substitution.[1][2][3]

Expert Insight

Direct Fisher esterification (Acid + Alcohol + H2SO4) is equilibrium-limited.[1] By using Thionyl Chloride (


), we generate 

and

gases, driving the reaction to completion through entropy and the formation of an irreversible intermediate.
Protocol
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Ar balloon).

  • Dissolution: Charge the flask with 1,5-diethyl-1H-pyrazole-4-carboxylic acid (10.0 g, 59.5 mmol). Add anhydrous Ethanol (or Methanol) (100 mL).

    • Note: The acid may not fully dissolve initially.[1]

  • Activation: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (8.7 mL, 119 mmol, 2.0 eq) dropwise over 20 minutes.

    • Caution: Exothermic reaction with vigorous gas evolution (

      
      , 
      
      
      
      ).[1]
  • Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The starting acid peak should disappear completely.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess solvent and residual

      
      .[1]
      
    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated

      
       (2 x 50 mL) to neutralize residual acid.[1]
      
    • Wash with Brine (50 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically >95% pure.[1] If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).[1][4]

Method B: Base-Mediated Alkylation

Best for: Methyl esters, Small scale (<1g), Avoiding acidic conditions.[1] Mechanism:


 displacement of an alkyl halide by the carboxylate anion.[1]
Expert Insight

This method avoids the generation of strong acids.[1] It is particularly useful if the 1,5-diethyl pyrazole core carries other acid-sensitive functional groups.[1] Using Methyl Iodide (MeI) provides quantitative yields for methyl esters.[1]

Protocol
  • Dissolution: In a 50 mL vial, dissolve 1,5-diethyl-1H-pyrazole-4-carboxylic acid (500 mg, 2.97 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    ) (820 mg, 5.94 mmol, 2.0 eq). Stir at room temperature for 15 minutes.
    
    • Observation: The suspension will become milky/cloudy.[1]

  • Alkylation: Add Methyl Iodide (0.22 mL, 3.56 mmol, 1.2 eq) (or Ethyl Iodide for ethyl ester).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the organic layer copiously with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate.
      
Method C: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols, Valuable substrates, mildest conditions.[1] Mechanism: Carbodiimide activation forming an O-acylisourea intermediate.[1]

Protocol
  • Mixture: Dissolve 1,5-diethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the Target Alcohol (1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) in one portion.

  • Reaction: Warm to room temperature and stir overnight.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Workup: Filter off the DCU precipitate.[1][5] Wash the filtrate with 0.5N HCl, then saturated

    
    .[1] Dry and concentrate.
    

Comparative Data Analysis

ParameterMethod A (SOCl2)Method B (Alkylation)Method C (Steglich)
Yield 90–98%85–95%70–85%
Atom Economy HighModerate (Stoichiometric salt waste)Low (Urea waste)
Steric Tolerance High (Heat drives reaction)High (SN2 is unhindered at carbonyl)Moderate
Purification Minimal (Evaporation/Wash)ExtractionFiltration + Column
Cost LowMedium (DMF/MeI)High (Coupling reagents)

Mechanism Visualization (Method A)

The following diagram details the transformation of the sterically crowded carboxylic acid into the ester via the acid chloride.

Reaction_Mechanism Step1 Carboxylic Acid + SOCl2 Step2 Intermediate: Chlorosulfite Step1->Step2 Activation Step3 Acid Chloride (Highly Reactive) Step2->Step3 -SO2, -HCl Step4 Nucleophilic Attack (R-OH) Step3->Step4 Fast Final Target Ester + SO2 + HCl Step4->Final Irreversible

Figure 2: Mechanistic pathway of Thionyl Chloride activation overcoming steric hindrance.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005673, 1,5-diethylpyrazole-4-carboxylic acid.[1] Retrieved from [Link][1]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][5] Angewandte Chemie International Edition.[1][5] Retrieved from [Link]

  • Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides.[1][2] Retrieved from [Link]

  • Beilstein Journals (2014). Reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride (Side Reaction Context). Retrieved from [Link][1]

Sources

Method

Precision Formylation: Vilsmeier-Haack Protocols for Pyrazole-4-Carboxylic Acid Synthesis

[1] Abstract This application note details the synthesis of pyrazole-4-carboxylic acids utilizing the Vilsmeier-Haack (VH) reaction as the pivotal C-C bond-forming step. While the VH reaction traditionally yields aldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the synthesis of pyrazole-4-carboxylic acids utilizing the Vilsmeier-Haack (VH) reaction as the pivotal C-C bond-forming step. While the VH reaction traditionally yields aldehydes, this guide integrates the formylation protocol with validated oxidation workflows to access the carboxylic acid scaffold. We cover two primary synthetic pathways: the direct C4-formylation of existing pyrazoles and the de novo Vilsmeier-Haack cyclization of hydrazones.[1] The guide addresses critical process parameters (CPPs), mechanistic insights, and safety protocols for handling phosphorus oxychloride (POCl


) at scale.

Strategic Overview & Mechanism

Why Vilsmeier-Haack?

The pyrazole-4-carboxylic acid moiety is a privileged pharmacophore in drug discovery (e.g., Sildenafil, Rimonabant analogs). The Vilsmeier-Haack reaction offers distinct advantages over alternative C4-functionalization methods (e.g., lithiation/trapping or transition metal cross-coupling):

  • Regioselectivity: The reaction is highly selective for the electron-rich C4 position of the pyrazole ring due to the specific electrophilicity of the Vilsmeier reagent.

  • Cost-Efficiency: Reagents (DMF, POCl

    
    ) are inexpensive and readily available.
    
  • Scalability: The reaction avoids cryogenic conditions required for lithiation and heavy metals required for catalysis.

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (


). The active electrophile is the chloromethyleneiminium salt  (Vilsmeier reagent), formed in situ from DMF and POCl

.[2][3]

Key Mechanistic Steps:

  • Activation: POCl

    
     activates DMF to form the chloroiminium species.[3]
    
  • Substitution: The nucleophilic C4 of the pyrazole attacks the chloroiminium ion.

  • Elimination: Loss of HCl restores aromaticity, yielding an iminium intermediate.[4]

  • Hydrolysis: Aqueous workup converts the iminium salt to the aldehyde.[4]

  • Oxidation (Post-VH): The resulting aldehyde is oxidized to the target carboxylic acid.

VH_Mechanism DMF DMF VH_Reagent Chloroiminium Salt (Vilsmeier Reagent) DMF->VH_Reagent + POCl3 - Cl- POCl3 POCl3 POCl3->VH_Reagent Intermediate C4-Iminium Intermediate VH_Reagent->Intermediate + Pyrazole (SEAr) Pyrazole Pyrazole Substrate Pyrazole->Intermediate Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde + H2O / NaOAc (Hydrolysis) Acid Pyrazole-4-carboxylic Acid Aldehyde->Acid Oxidation (KMnO4 or NaClO2)

Caption: Mechanistic flow from reagent formation to final carboxylic acid synthesis.

Experimental Protocols

Protocol A: C4-Formylation of 1,3-Diarylpyrazoles

Target: Conversion of a pre-formed pyrazole ring into pyrazole-4-carbaldehyde.[5][6]

Reagents:

  • Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 equiv)

  • Reagent: POCl

    
     (3.0 – 5.0 equiv)
    
  • Solvent/Reagent: DMF (5.0 – 10.0 equiv)

  • Quenching: Saturated NaOAc or Ice-water

Procedure:

  • Reagent Formation (The "Vilsmeier Adduct"):

    • Charge dry DMF into a round-bottom flask under N

      
       atmosphere.
      
    • Cool to 0–5 °C using an ice bath.[3]

    • Add POCl

      
       dropwise over 30 minutes.[3] Critical: Maintain internal temperature < 10 °C to prevent thermal runaway.
      
    • Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt (often observed as a white/yellow suspension).

  • Addition:

    • Dissolve the pyrazole substrate in a minimum volume of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction:

    • Remove the ice bath and heat the mixture to 80–90 °C for 4–6 hours.

    • Monitor: TLC (usually 20-30% EtOAc/Hexane) should show consumption of the non-polar starting material and appearance of a polar aldehyde spot.

  • Workup (Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (exothermic!).

    • Neutralize to pH 7–8 using saturated Sodium Acetate (NaOAc) solution or 5N NaOH. Note: NaOAc is gentler and prevents haloform-type side reactions.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

    • Filter the precipitated solid (crude aldehyde). If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Oxidation to Carboxylic Acid (Pinnick Oxidation)

Target: Selective conversion of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic acid. Note: While KMnO


 is a robust alternative, Pinnick oxidation (NaClO

) is preferred for substrates with sensitive functional groups.

Reagents:

  • Substrate: Pyrazole-4-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO

    
    , 1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (5.0 equiv) or Resorcinol

  • Buffer: NaH

    
    PO
    
    
    
    (1.0 equiv)
  • Solvent: t-BuOH / Water (3:1)

Procedure:

  • Dissolve the aldehyde in t-BuOH/Water.

  • Add 2-methyl-2-butene (scavenger for HOCl byproduct).

  • Add NaH

    
    PO
    
    
    
    .
  • Add NaClO

    
     portion-wise at room temperature.
    
  • Stir for 2–4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product often precipitates directly upon acidification.

Protocol C: Vilsmeier-Haack Cyclization (De Novo Synthesis)

Target: One-pot synthesis of Pyrazole-4-carbaldehydes from Hydrazones.[6][7]

Concept: Hydrazones (derived from acetophenones and hydrazines) undergo "double formylation" – cyclization to the pyrazole ring and subsequent C4-formylation.

Procedure:

  • Preparation: Prepare the Vilsmeier reagent (POCl

    
    /DMF) as in Protocol A (use 3.0 equiv POCl
    
    
    
    ).
  • Addition: Add the hydrazone (solid or DMF solution) to the reagent at 0 °C.

  • Cyclization: Heat to 60–70 °C for 3–5 hours.

  • Workup: Pour onto ice, neutralize with NaHCO

    
    . The solid product is the 1,3-disubstituted-pyrazole-4-carbaldehyde.
    
  • Oxidation: Proceed to Protocol B.

Critical Process Parameters & Troubleshooting

ParameterSpecificationConsequence of Deviation
Moisture Control Strictly AnhydrousWater destroys POCl

and the Vilsmeier reagent, releasing HCl and reducing yield.
Temperature (Addition) 0 – 10 °CHigher temperatures during POCl

addition can cause rapid exotherms and reagent decomposition.
Temperature (Reaction) 60 – 100 °CPyrazoles are electron-rich but aromatic; heat is required to overcome the activation energy for

.
Stoichiometry Excess Reagent (3-5 equiv)The iminium intermediate is stable; excess reagent ensures full conversion and drives kinetics.
Quenching pH pH 7 – 8Highly acidic quench leaves the iminium salt unhydrolyzed; highly basic quench can degrade the aldehyde.
Troubleshooting Guide
  • Problem: No reaction or low conversion.

    • Solution: Increase temperature to 110–120 °C. Ensure DMF is dry (water content < 0.05%).

  • Problem: "Vilsmeier Salt" solidification.

    • Solution: The chloroiminium salt may precipitate at 0 °C. This is normal. Ensure efficient mechanical stirring.

  • Problem: Chlorination instead of Formylation.

    • Solution: Occasionally, the oxygen of a pyrazolone or ketone is replaced by chlorine. This is a competing Vilsmeier-Haack chlorination. Lower temperatures favor formylation.

Safety & Hazards (E-E-A-T)

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Always  quench excess POCl
    
    
    
    by slow addition to a large excess of ice. Never add water to POCl
    
    
    .
  • Dimethylformamide (DMF): Potent hepatotoxin. Readily absorbed through skin. Use butyl rubber gloves.

  • Exotherms: The formation of the Vilsmeier reagent is exothermic. The hydrolysis step is extremely exothermic.

Workflow Visualization

Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation Start Start: Pyrazole / Hydrazone Reagent Reagent Prep: DMF + POCl3 (0°C) Start->Reagent Heat Reaction: Heat to 80-90°C (4-6h) Reagent->Heat Hydrolysis Workup: Ice Quench + NaOAc (pH 7-8) Heat->Hydrolysis Aldehyde Intermediate: Pyrazole-4-carbaldehyde Hydrolysis->Aldehyde Oxidation Oxidation: NaClO2 or KMnO4 Aldehyde->Oxidation Acid_Workup Workup: Acidify to pH 3 -> Precipitate Oxidation->Acid_Workup Final Product: Pyrazole-4-carboxylic Acid Acid_Workup->Final

Caption: Operational workflow for the two-stage synthesis of Pyrazole-4-carboxylic acid.

References

  • Popov, A. V., et al. (2019).[8] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[8] Retrieved from [Link]

  • Singh, K., et al. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction Mechanism and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2021). Vilsmeier-Haack Reaction: Mechanism and Guide. Retrieved from [Link]

Sources

Application

Application Note: Thermodynamic Optimization of Purification and Recrystallization Solvents for 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Structural Causality The purific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Structural Causality

The purification of substituted heteroaromatics requires a precise understanding of their intermolecular forces. 1,5-Diethyl-1H-pyrazole-4-carboxylic acid (CAS: 1007541-98-1) presents a unique thermodynamic challenge due to its highly amphiphilic nature .

As a Senior Application Scientist, I approach the recrystallization of this molecule not through trial-and-error, but by analyzing its structural causality:

  • N1-Ethyl Substitution: Unlike unsubstituted pyrazoles, the N1-ethyl group removes the N-H hydrogen bond donor capability. This prevents the formation of intractable polymeric hydrogen-bond networks, lowering the melting point and increasing solubility in organic solvents .

  • C5-Ethyl Steric Shielding: The ethyl group at the 5-position provides significant steric bulk adjacent to the C4-carboxylic acid. This lipophilic "tail" drastically reduces aqueous solubility compared to the parent pyrazole-4-carboxylic acid.

  • C4-Carboxylic Acid: This functional group acts as a strong hydrogen bond donor and acceptor, driving the formation of stable intermolecular dimers in non-polar solvents (like heptane), rendering the compound insoluble in purely non-polar media.

To achieve >99.5% purity, the selected solvent system must disrupt the carboxylic acid dimers while selectively solvating the lipophilic ethyl domains.

Physicochemical Profiling & Solvent Selection

Based on the structural analysis, pure water is an ineffective solvent (due to the ethyl groups), and pure aliphatic hydrocarbons are equally ineffective (due to the carboxylic acid dimers). The optimal approach requires either a hydrogen-bonding primary solvent or a chemically driven isoelectric precipitation .

Table 1: Quantitative Solvent Compatibility & Thermodynamic Rationale
Solvent SystemRoleDielectric Constant (ε)Boiling Point (°C)Mechanistic Rationale for 1,5-Diethyl-1H-pyrazole-4-carboxylic acid
Ethanol Primary Solvent24.578.4High H-bond acceptor/donor capacity disrupts COOH dimers. Solvates the pyrazole core effectively at >60°C.
Water Anti-Solvent80.1100.0Rapidly decreases the solubility of the lipophilic N1/C5 ethyl domains, forcing nucleation.
Ethyl Acetate Primary Solvent6.077.1Solvates the molecule via strong dipole-dipole interactions without forming protic solvates.
Heptane Anti-Solvent1.998.4Highly non-polar; induces crystallization by completely disrupting solvent-solute dispersion forces.

Purification Strategy & Decision Workflow

The choice of protocol depends entirely on the impurity profile of your crude synthetic mixture. Use the decision matrix below to select the appropriate self-validating protocol.

RecrystallizationWorkflow Start Crude 1,5-Diethyl-1H-pyrazole- 4-carboxylic acid Impurity Impurity Profiling (LC-MS / 1H-NMR) Start->Impurity Path1 High Organic Impurities (Regioisomers/Byproducts) Impurity->Path1 Lipophilic Contaminants Path2 High Inorganic Salts / Highly Polar Impurities Impurity->Path2 Hydrophilic Contaminants ProtoA Protocol A: EtOAc / Heptane System Path1->ProtoA ProtoB Protocol B: EtOH / Water System Path2->ProtoB ProtoC Protocol C: Acid-Base Precipitation Path2->ProtoC Severe Contamination QC In-Process QC: Verify Cloud Point ProtoA->QC ProtoB->QC Pure Pure Crystalline API (>99.5% Purity) ProtoC->Pure pH Adjustment (pH 2-3) QC->Pure Slow Cooling (0.5°C/min)

Workflow for selecting the optimal purification strategy based on impurity profiling.

Self-Validating Experimental Protocols

Each protocol below is designed as a self-validating system . This means built-in physical checkpoints confirm the success of a step before you proceed, eliminating downstream failures.

Protocol A: Mixed-Solvent Recrystallization (Ethanol / Water)

Best for removing highly polar impurities, residual hydrazine derivatives, and inorganic salts.

  • Dissolution: Suspend 10.0 g of crude 1,5-diethyl-1H-pyrazole-4-carboxylic acid in 30 mL of absolute ethanol in a 250 mL Erlenmeyer flask.

  • Thermal Activation: Heat the suspension to 70°C under gentle magnetic stirring until fully dissolved.

    • Validation Check: The solution must become completely transparent. If particulate matter remains at 70°C, these are insoluble inorganic salts. Perform a hot gravity filtration before proceeding.

  • Anti-Solvent Titration: Dropwise, add deionized water (pre-heated to 70°C) until the solution just reaches the "cloud point" (sustained turbidity that does not dissipate upon stirring).

  • Metastable Zone Rescue: Add absolute ethanol dropwise (usually 1-3 mL) until the solution is perfectly clear again.

    • Causality: This ensures the system is exactly at the edge of the metastable zone, maximizing crystal yield and preventing the compound from "oiling out" (liquid-liquid phase separation).

  • Controlled Nucleation: Remove from heat. Allow the flask to cool ambiently to 20°C over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water. Dry under vacuum at 45°C for 12 hours.

Protocol B: Aprotic Co-Solvent System (Ethyl Acetate / Heptane)

Best for removing lipophilic organic impurities, such as unreacted starting materials or regioisomers (e.g., 1,3-diethyl isomers).

  • Dissolution: Dissolve 10.0 g of crude product in 40 mL of hot Ethyl Acetate (65°C).

  • Anti-Solvent Addition: Slowly add hot Heptane (65°C) until the first signs of persistent crystallization appear.

    • Validation Check: If the mixture forms a biphasic oily layer instead of crystals, the concentration is too high. Rescue: Add 5 mL of Ethyl Acetate to redissolve the oil, then seed the mixture with a pure crystal of the product to force solid nucleation.

  • Cooling: Cool slowly to room temperature at a rate of ~0.5°C/min to promote the growth of large, pure macroscopic crystals, effectively excluding organic impurities from the crystal lattice.

  • Isolation: Filter and wash with 20 mL of cold Heptane.

Protocol C: Acid-Base Isoelectric Precipitation

A highly specific, chemically driven purification exploiting the pKa (~3.5-4.5) of the C4-carboxylic acid .

  • Deprotonation: Suspend 10.0 g of crude product in 50 mL of deionized water. Slowly add 2M NaOH under vigorous stirring until the pH reaches 9.5 - 10.0.

    • Validation Check: The pyrazole-4-carboxylic acid will convert to its sodium salt and become highly water-soluble. The solution should clear. Any solid remaining at pH 10 is a non-acidic organic impurity (e.g., unreacted esters or alkylated byproducts).

  • Filtration: Filter the basic solution through a Celite pad to remove all insoluble organic impurities.

  • Isoelectric Precipitation: Transfer the clear filtrate to an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0 - 2.5.

    • Causality: At pH 2.0, the carboxylic acid is fully protonated (neutral). The lipophilicity of the two ethyl groups dominates, causing the pure free acid to crash out of the aqueous phase quantitatively.

  • Isolation: Stir for 30 minutes at 4°C to ensure complete precipitation. Filter, wash thoroughly with ice-cold water to remove NaCl byproducts, and dry under vacuum.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 23005673, 1,5-Diethyl-1H-pyrazole-4-carboxylic acid. Retrieved from:[Link]

  • University of Calgary, Department of Chemistry. Solubility of Organic Compounds and Acid-Base Extraction Principles. Retrieved from:[Link]

Method

Application Note: Strategic Functionalization of the C4-Position in 1,5-Diethyl Pyrazoles

Executive Summary & Mechanistic Rationale Pyrazoles are privileged scaffolds in medicinal chemistry, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Within this class,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazoles are privileged scaffolds in medicinal chemistry, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Within this class, 1,5-diethyl pyrazoles present a highly strategic structural paradigm. By occupying the N1 and C5 positions with ethyl groups, chemists effectively block the most common competing sites for functionalization, leaving the C4 position as the exclusive target for late-stage derivatization.

The Causality of C4-Selectivity: The pyrazole ring is an electron-rich heteroaromatic system. The sp²-hybridized C4 carbon is the most nucleophilic center on the ring, making it inherently susceptible to electrophilic aromatic substitution[1]. Furthermore, the steric bulk of the 1,5-diethyl groups actively shields the adjacent C5 position, completely eliminating the regioselectivity issues (C4 vs. C5 mixtures) that traditionally plague palladium-catalyzed C-H activation of unprotected pyrazoles[2].

This application note details field-proven, self-validating protocols for the divergent functionalization of the C4 position, covering electrophilic halogenation, transition-metal-catalyzed cross-coupling, and direct C-H activation.

Divergent Functionalization Pathways

The functionalization of 1,5-diethyl pyrazoles generally follows two distinct strategic pathways:

  • Pre-activation via Halogenation: Electrophilic bromination or iodination at C4 creates a versatile handle for subsequent Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

  • Direct C-H Functionalization: Atom-economical, transition-metal-catalyzed direct functionalization (e.g., alkenylation or thiocyanation) bypasses the need for pre-halogenation.

C4_Functionalization SM 1,5-Diethylpyrazole (Core Scaffold) Halo 4-Bromo-1,5-diethylpyrazole (Electrophilic Intermediate) SM->Halo NBS, H2O or MeCN Electrophilic Substitution Alkenyl C4-Alkenyl Derivative (Direct C-H Product) SM->Alkenyl Pd(OAc)2, Alkene C-H Activation Thio C4-Thiocyanated Derivative (Oxidative Product) SM->Thio PhICl2, NH4SCN Oxidative Addition Amino C4-Aminated Derivative (Cross-Coupling Product) Halo->Amino Pd(dba)2, Amine, Base Buchwald-Hartwig

Divergent synthetic pathways for the C4-functionalization of 1,5-diethylpyrazole.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes and critical parameters for the protocols detailed in this guide, allowing for rapid comparison of catalyst efficiency and yield.

Reaction TypeReagents / Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)
C4-Bromination N-Bromosuccinimide (NBS)MeCN or H₂O251 - 290 - 95%
C4-Amination Pd(dba)₂, tBuDavePhos, NaOtBuToluene10012 - 1675 - 85%
C4-Alkenylation Pd(OAc)₂, Pyridine, O₂ (Oxidant)DMF1102465 - 80%
C4-Thiocyanation PhICl₂, NH₄SCNToluene0 to 25880 - 90%

Step-by-Step Experimental Protocols

Protocol A: Electrophilic C4-Bromination (The Gateway Reaction)

Direct halogenation using N-halosuccinimides is the most reliable method for activating the C4 position[3]. The use of highly polar solvents stabilizes the intermediate bromonium ion, accelerating the reaction without the need for Lewis acid catalysts.

Materials:

  • 1,5-Diethylpyrazole (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Acetonitrile (MeCN) or Distilled Water (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1,5-diethylpyrazole in 20 mL of MeCN in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0 °C using an ice bath. Add NBS portion-wise over 10 minutes. Causality: Portion-wise addition prevents rapid exothermic spikes that can lead to trace poly-bromination or ring degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The solution will transition from colorless to a pale yellow.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly non-polar 4-bromo product will elute significantly faster than the starting material. Complete consumption usually occurs within 1.5 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig C4-Amination

Coupling aliphatic or aromatic amines to the C4-position is historically challenging due to the electron-rich nature of the pyrazole ring, which slows down the oxidative addition of palladium. Utilizing Pd(dba)₂ combined with a sterically demanding, electron-rich biaryl phosphine ligand like tBuDavePhos overcomes this barrier[4].

Materials:

  • 4-Bromo-1,5-diethylpyrazole (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(dba)₂ (5 mol%, 0.05 mmol)

  • tBuDavePhos (10 mol%, 0.10 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Inert Atmosphere: In an oven-dried Schlenk tube, combine Pd(dba)₂, tBuDavePhos, and NaOtBu. Evacuate and backfill with Argon three times. Causality: Pd(0) species and electron-rich phosphines are highly sensitive to atmospheric oxygen, which causes rapid catalyst deactivation.

  • Reagent Addition: Add 4-bromo-1,5-diethylpyrazole and the amine dissolved in anhydrous toluene via syringe.

  • Heating: Seal the tube and heat to 100 °C in an oil bath for 16 hours. The mixture will turn a deep, dark brown, indicating the formation of the active catalytic species.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Direct C4-H Alkenylation

For atom economy, direct C-H functionalization bypasses the halogenation step. However, the Lewis basic N2 nitrogen of the pyrazole can coordinate to palladium, poisoning the catalyst. Adding pyridine as an exogenous ligand modulates the Pd center, preventing this irreversible binding and enabling selective C4-H activation[5].

Materials:

  • 1,5-Diethylpyrazole (1.0 equiv, 0.5 mmol)

  • Activated Alkene (e.g., tert-butyl acrylate) (2.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (10 mol%, 0.05 mmol)

  • Pyridine (20 mol%, 0.10 mmol)

  • DMF (2 mL) under an O₂ atmosphere (balloon)

Step-by-Step Procedure:

  • Setup: In a reaction vial, dissolve 1,5-diethylpyrazole and the activated alkene in DMF.

  • Catalyst Loading: Add Pd(OAc)₂ and pyridine. Equip the vial with an O₂ balloon. Causality: Molecular oxygen acts as the terminal oxidant to regenerate the Pd(II) active species from Pd(0) after reductive elimination.

  • Reaction: Stir the mixture at 110 °C for 24 hours.

  • Validation: The reaction progress can be monitored by GC-MS or LC-MS to observe the mass shift corresponding to the loss of two hydrogen atoms and the addition of the alkene mass.

  • Isolation: Cool the mixture, dilute with water (10 mL), and extract with diethyl ether (3 x 10 mL). Wash the organics extensively with water to remove DMF, dry, and purify via silica gel chromatography.

References

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Zhao, Z.-G., & Wang, Z.-X. Journal of Heterocyclic Chemistry. Available at:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Usami, Y., et al. Molecules, 2020. Available at:[Link]

  • Direct C–H Alkenylation of Functionalized Pyrazoles. Han, S. J., et al. The Journal of Organic Chemistry, 2015. Available at:[Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 2024. Available at:[Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid via Microwave-Assisted Organic Synthesis (MAOS)

Abstract This application note details a robust and highly efficient, two-step protocol for the synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a valuable scaffold in medicinal chemistry.[1][2] The methodology le...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient, two-step protocol for the synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a valuable scaffold in medicinal chemistry.[1][2] The methodology leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[3][4][5] The protocol first involves a microwave-mediated Knorr pyrazole synthesis to form the intermediate ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate, followed by a rapid, microwave-assisted saponification to yield the final carboxylic acid. This guide provides a comprehensive walkthrough of the synthesis, including mechanistic insights, detailed step-by-step protocols, and characterization data, intended for researchers in organic synthesis and drug development.

Introduction: The Power of Pyrazoles and Microwave Synthesis

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide spectrum of biological activities.[1][2][6] The targeted compound, 1,5-diethyl-1H-pyrazole-4-carboxylic acid, represents a key building block for the development of novel therapeutic agents.

Traditional methods for pyrazole synthesis often require long reaction times, high temperatures, and significant solvent usage, which can lead to byproduct formation and environmental concerns.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these challenges.[7][8] By utilizing dielectric heating, microwave energy is transferred directly to polar molecules within the reaction mixture, leading to rapid, uniform, and efficient heating.[3][4] This results in several key advantages:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[5][8]

  • Enhanced Yields and Purity: Improved reaction efficiency often leads to higher yields and cleaner product profiles with fewer byproducts.[3][5]

  • Energy Efficiency: Selective heating of the reaction mixture minimizes energy waste compared to conductive heating of the entire apparatus.[4][7]

  • Green Chemistry: Aligns with sustainable practices by reducing solvent and energy consumption.[3][4][7]

This application note demonstrates the successful application of MAOS to the Knorr pyrazole synthesis, providing a reliable and scalable route to 1,5-diethyl-1H-pyrazole-4-carboxylic acid.[9][10]

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct steps:

Step 1: Microwave-Assisted Knorr Pyrazole Synthesis

Ethyl 3-oxopentanoate reacts with ethylhydrazine under microwave irradiation to form Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.

Step 2: Microwave-Assisted Saponification

The resulting ester is hydrolyzed using a base under microwave irradiation to yield the final product, 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis is a classic cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[9][11][12] The reaction proceeds through the following key steps, the kinetics of which are significantly enhanced by microwave irradiation:

  • Initial Condensation: The more nucleophilic nitrogen of ethylhydrazine attacks the more electrophilic ketone carbonyl of ethyl 3-oxopentanoate.

  • Hydrazone Formation: Loss of a water molecule forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the ester carbonyl group.

  • Dehydration/Aromatization: Subsequent loss of another water molecule (or ethanol from the ester) leads to the formation of the stable, aromatic pyrazole ring.[9][12][13]

Knorr_Mechanism reagents Ethyl 3-oxopentanoate + Ethylhydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H₂O) cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular Cyclization product Ethyl 1,5-diethyl-1H- pyrazole-4-carboxylate cyclized->product Dehydration & Aromatization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols

Safety Precautions: Always conduct reactions in a dedicated laboratory microwave reactor designed for chemical synthesis.[14][15] Do not use a domestic microwave oven.[14] Handle ethylhydrazine and its solutions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is toxic and potentially carcinogenic.[9] Ensure reaction vessels are not filled more than two-thirds full and that the pressure and temperature limits of the vessel are not exceeded.[16]

Part A: Synthesis of Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate

Materials & Equipment:

  • Ethyl 3-oxopentanoate

  • Ethylhydrazine oxalate

  • Sodium acetate

  • Ethanol (absolute)

  • Deionized water

  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave process vials with stir bars

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Prepare Ethylhydrazine Solution: In a 50 mL beaker, dissolve ethylhydrazine oxalate (1.50 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in deionized water (10 mL). Stir for 10 minutes to generate the free base in situ.

  • Set up Reaction Vial: To a 10 mL microwave process vial containing a magnetic stir bar, add ethanol (4 mL) and ethyl 3-oxopentanoate (1.44 g, 10 mmol).

  • Add Hydrazine: Carefully add the prepared ethylhydrazine solution to the microwave vial.

  • Seal and Irradiate: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in Table 1.

  • Work-up: After the reaction, allow the vial to cool to below 50°C before opening.[16] Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water (20 mL) and ethyl acetate (20 mL) to the flask. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification.

Part B: Synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid

Materials & Equipment:

  • Crude Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol/Water (1:1 v/v) solution

  • Hydrochloric acid (HCl), 2M

  • Microwave synthesis reactor

  • Standard laboratory glassware for filtration and crystallization

Step-by-Step Protocol:

  • Set up Reaction Vial: Place the crude ester from Part A (assuming 10 mmol theoretical yield) into a 10 mL microwave process vial with a stir bar.

  • Add Base: Add a solution of NaOH (0.8 g, 20 mmol) in 5 mL of a 1:1 ethanol/water mixture.

  • Seal and Irradiate: Securely cap the vial and irradiate in the microwave reactor according to the parameters in Table 1.

  • Work-up and Acidification: After cooling, transfer the reaction mixture to a 100 mL beaker. While stirring in an ice bath, slowly acidify the solution to pH ~2-3 using 2M HCl. A white precipitate will form.

  • Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 10 mL).

  • Purification: Dry the solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Results and Discussion

The microwave-assisted protocol provides a significant improvement over conventional heating methods, which typically require several hours of reflux.[13][17]

Table 1: Optimized Microwave Reaction Parameters and Results

StepParameterValue
A: Esterification Temperature120°C
Time10 minutes
Microwave PowerDynamic (up to 200 W)
Pressure~7-10 bar
Yield (Crude) >95%
B: Saponification Temperature100°C
Time5 minutes
Microwave PowerDynamic (up to 150 W)
Pressure~5-7 bar
Overall Yield (Purified) ~88%

The rapid and controlled heating provided by the microwave ensures the reaction proceeds to completion quickly and with high selectivity, minimizing the formation of byproducts often seen in prolonged thermal reactions.[5][18] The entire two-step synthesis can be completed in under an hour, including work-up, representing a dramatic increase in efficiency for laboratory workflows.

Characterization Data (Expected):
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.5-11.0 (br s, 1H, COOH), 7.85 (s, 1H, pyrazole-H), 4.15 (q, J=7.2 Hz, 2H, N-CH₂CH₃), 2.80 (q, J=7.6 Hz, 2H, C-CH₂CH₃), 1.45 (t, J=7.2 Hz, 3H, N-CH₂CH₃), 1.30 (t, J=7.6 Hz, 3H, C-CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 148.0, 142.1, 115.2, 43.8, 19.5, 15.3, 13.1.

  • Mass Spec (ESI+): m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.09, found: 169.1.

Synthesis Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Saponification & Purification reagents1 Combine Reagents: Ethyl 3-oxopentanoate Ethylhydrazine Solution mw1 Microwave Irradiation (120°C, 10 min) reagents1->mw1 workup1 Evaporation & Liquid-Liquid Extraction mw1->workup1 crude_ester Crude Ester Intermediate workup1->crude_ester reagents2 Add NaOH Solution to Crude Ester crude_ester->reagents2 mw2 Microwave Irradiation (100°C, 5 min) reagents2->mw2 workup2 Acidification (HCl) & Precipitation mw2->workup2 filtration Vacuum Filtration & Washing workup2->filtration purification Drying & Recrystallization filtration->purification final_product Final Product: 1,5-diethyl-1H-pyrazole-4-carboxylic acid purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Caption: Overall workflow for the microwave-assisted synthesis.

Conclusion

This application note presents a highly efficient, rapid, and high-yielding protocol for the synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid using microwave assistance. The method drastically reduces reaction times for both the Knorr cyclization and subsequent saponification steps, embodying the principles of green and sustainable chemistry.[3][4] This protocol is readily adaptable for the synthesis of analogous pyrazole derivatives and serves as a valuable tool for researchers in drug discovery and medicinal chemistry.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Benchchem.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019, January 2).
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18).
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • Pal, S., Mareddy, J., & Devi, N. S.
  • J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Benchchem.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • CEM Corporation.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021, September 4).
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Organic Syntheses Procedure. (n.d.).
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Organic Chemistry Portal. Microwave Synthesis.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ChemicalBook.
  • Beilstein Journals. (2024, June 28).
  • MDPI. (2023, August 4).
  • PMC.
  • ResearchGate.
  • RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper. (2023, January 27).
  • PMC. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents.
  • PubMed. (2011, August 19). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides.

Sources

Method

decarboxylation protocols for pyrazole-4-carboxylic acid derivatives

An In-Depth Guide to Decarboxylation Protocols for Pyrazole-4-Carboxylic Acid Derivatives For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Decarboxylation Protocols for Pyrazole-4-Carboxylic Acid Derivatives

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of approved therapeutics. The synthesis of substituted pyrazoles often proceeds through a pyrazole-4-carboxylic acid intermediate. The subsequent removal of this carboxylic acid group—a process known as decarboxylation—is a critical transformation to access the final, unfunctionalized C4-position.

This guide provides a detailed overview of various protocols for the decarboxylation of pyrazole-4-carboxylic acid derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles and mechanistic considerations, empowering scientists to select and optimize the ideal method for their specific substrate and application.

Core Principles of Heteroaromatic Decarboxylation

The decarboxylation of a heteroaromatic carboxylic acid involves the cleavage of a carbon-carbon bond and the release of carbon dioxide (CO₂). The stability of the pyrazole ring and the electronic nature of its substituents significantly influence the ease of this reaction. The generally accepted mechanism proceeds through the formation of a zwitterionic or carbanionic intermediate at the C4 position after the loss of CO₂. The subsequent protonation of this intermediate yields the final product.

Factors that stabilize this intermediate will lower the activation energy and facilitate the reaction. However, the presence of strongly electron-withdrawing groups, such as multiple haloalkyl substituents, can destabilize the ring and make decarboxylation more challenging, often resulting in low or no yield under standard conditions.[1][2]

Method 1: Thermal Decarboxylation

This is the most straightforward approach, relying on high temperatures to induce the expulsion of CO₂ without the need for additional reagents.

Principle of Operation

By heating the pyrazole-4-carboxylic acid substrate above its melting point, sufficient thermal energy is provided to overcome the activation barrier for C-C bond cleavage. The reaction is typically performed "neat" (without solvent).

Field-Proven Insights

While simple, this method is often a last resort. The required temperatures are typically very high, which can lead to product decomposition and low yields. For instance, the decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by heating it at its melting point for an hour resulted in a modest 30% yield.[1][2] This approach is generally unsuitable for substrates that produce volatile products, as isolation becomes exceedingly difficult.[2]

Detailed Protocol: Neat Thermal Decarboxylation
  • Place the pyrazole-4-carboxylic acid derivative into a round-bottom flask equipped with a condenser or an air leak.

  • Heat the flask in a sand bath or heating mantle to the melting point of the compound, or slightly above.

  • Maintain the temperature and monitor the reaction for CO₂ evolution (bubbling). The reaction can be monitored by TLC or LC-MS by periodically removing a small sample.

  • Once the reaction is complete (typically 1-4 hours), cool the flask to room temperature.

  • Purify the resulting crude product, typically by column chromatography or recrystallization.

Method 2: Acid-Catalyzed Decarboxylation

The addition of a strong acid can facilitate decarboxylation, often allowing for lower reaction temperatures compared to purely thermal methods.

Principle of Operation

The acid protonates the pyrazole ring, which increases the electrophilicity of the system. This electronic pull weakens the bond between the pyrazole ring and the carboxyl group, thereby lowering the activation energy required for its removal.

Field-Proven Insights

This method is particularly useful for substrates that are stable under strongly acidic conditions. Water is often a preferred solvent.[1][2] The choice of acid is critical; non-oxidizing strong acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or methanesulfonic acid are common choices.[1][2][3] The reaction temperature is a key parameter that must be optimized for each specific substrate.

Detailed Protocol: Acid-Catalyzed Decarboxylation
  • To a solution of the pyrazole-4-carboxylic acid derivative (1.0 eq) in a suitable solvent (e.g., water), add the acid catalyst (0.5 to 1.2 eq).[1][2]

  • Heat the reaction mixture to a temperature ranging from 80°C to 190°C.[1][2] The optimal temperature will depend on the substrate's reactivity.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 7 hours.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃) to a pH of ~7-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Data Summary: Acid-Catalyzed Conditions
Acid CatalystSolventTemperature RangeTypical Reaction TimeReference
H₂SO₄, HCl, HBrWater80°C - 190°C2 - 7 hours[1][2]
Methanesulfonic acidWater~100°C~6 hours[3]

Method 3: Base-Mediated Decarboxylation

Performing the reaction under basic conditions, often in a high-boiling point solvent, provides another effective route for decarboxylation.

Principle of Operation

The base deprotonates the carboxylic acid to form a carboxylate salt. In a high-boiling polar aprotic solvent, this salt can be heated to facilitate the elimination of CO₂, forming a carbanionic intermediate that is subsequently protonated by a proton source in the reaction mixture.

Field-Proven Insights

This method is advantageous as it avoids the use of corrosive acids. The choice of base is important, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being particularly effective.[1][2] High-boiling solvents such as N-Methyl-2-pyrrolidone (NMP), quinoline, or dimethylacetamide (DMA) are required to reach the necessary temperatures.[1][2][4]

Detailed Protocol: Base-Mediated Decarboxylation
  • Suspend the pyrazole-4-carboxylic acid derivative (1.0 eq) and the base (e.g., K₂CO₃, 0.5 - 1.0 eq) in a high-boiling solvent (e.g., NMP, quinoline).[1][2]

  • Heat the mixture with vigorous stirring to a temperature between 80°C and 150°C.[2]

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-7 hours).[1][2]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The high-boiling solvent will largely remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Method 4: Metal-Catalyzed Decarboxylation

The use of a metal catalyst, particularly copper, is one of the most effective and widely cited methods for the decarboxylation of heteroaromatic carboxylic acids. These methods often provide higher yields and can proceed under less forcing conditions than purely thermal protocols.

Principle of Operation

The mechanism is believed to involve the formation of a copper(I) or copper(II) carboxylate intermediate. This coordination to the metal center weakens the C-C bond and lowers the activation energy for the release of CO₂, leading to the formation of a pyrazolyl-copper species. This intermediate then undergoes protonolysis to yield the decarboxylated product and regenerate the active catalyst.

Field-Proven Insights

Classic protocols utilize copper powder in a high-boiling amine solvent like quinoline.[2] However, these conditions can be harsh and yields may be moderate (e.g., 32%).[2] More contemporary methods employ copper salts, such as copper(I) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline.[1][2] The ligand helps to stabilize the copper complex and improve its catalytic activity. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields under these conditions.[1][2]

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Pyrazole-4-COOH, Catalyst, Ligand, & Solvent B Heat Reaction Mixture (Conventional or Microwave) A->B C Monitor Progress (TLC / LC-MS) B->C Sampling D Cool & Quench Reaction C->D Reaction Complete E Aqueous Workup & Extraction D->E F Dry & Concentrate Organic Phase E->F G Purify Crude Product (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General workflow for metal-catalyzed decarboxylation.

Detailed Protocol: Copper-Catalyzed Decarboxylation
  • In a microwave vial or a round-bottom flask, combine the pyrazole-4-carboxylic acid derivative (1.0 eq), a copper catalyst (e.g., Cu₂O, 10-20 mol%), a ligand if required (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).[1][2]

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Seal the vessel and heat the reaction mixture. For conventional heating, temperatures may range from 150-200°C. For microwave heating, a temperature of 200°C for 1-2 hours is a common starting point.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and salts.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final compound using standard laboratory techniques.

Proposed Mechanism for Copper-Catalyzed Decarboxylation

G Start Pyrazole-4-COOH + Cu(I) Intermediate1 [Pyrazole-4-COO-Cu(I)] Copper Carboxylate Complex Start->Intermediate1 Ligand Exchange Intermediate2 [Pyrazole-Cu(I)] + CO₂ Intermediate1->Intermediate2 Decarboxylation (Heat) Product Pyrazole-H + Cu(I) Intermediate2->Product Protonolysis (from solvent/trace H₂O)

Caption: Proposed mechanism for Cu(I)-catalyzed decarboxylation.

Data Summary: Metal-Catalyzed Conditions
Catalyst SystemBaseSolventConditionsYieldReference
Copper Powder-QuinolineHigh Temp32%[2]
Cu₂O / 1,10-phenanthrolineCs₂CO₃DMF200°C, 2h (Microwave)Substrate Dependent[1][2]

Troubleshooting and Key Considerations

  • Low Yield: If yields are consistently low, consider that the product may be volatile.[2] Ensure efficient condensation during the reaction and be cautious during solvent removal. For difficult substrates, a more active catalytic system (e.g., copper with a ligand) or higher temperatures may be necessary.

  • No Reaction: This is common with substrates bearing multiple electron-withdrawing groups.[1][2] Harsher conditions (higher temperature, longer reaction time) or a different method (e.g., switching from thermal to metal-catalyzed) may be required.

  • Product Purity: High-boiling solvents like NMP or quinoline can be difficult to remove. Thorough aqueous washes during workup are essential. If metal catalysts are used, purification steps must be robust to remove any metal contaminants, which is critical in a drug development setting.

Conclusion

The decarboxylation of pyrazole-4-carboxylic acids is a vital transformation in organic synthesis. While simple thermal heating offers a reagent-free option, it is often plagued by low yields and harsh conditions. Acid- and base-mediated protocols provide more controlled alternatives. For challenging substrates, particularly those encountered in the synthesis of complex pharmaceutical intermediates, copper-catalyzed methods represent the state-of-the-art, offering the most reliable path to high yields under manageable conditions. The optimal choice of protocol is highly substrate-dependent, and a careful evaluation of the electronic properties of the starting material and the stability of the desired product will guide the synthetic chemist to the most successful outcome.

References

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  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Royal Society of Chemistry. URL: [Link]

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. ACS Publications. URL: [Link]

  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition. URL: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. URL: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. URL: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. MDPI. URL: [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. URL: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. ScienceDirect. URL: [Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. PubMed. URL: [Link]

  • (PDF) Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. URL: [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. OstI.gov. URL: [Link]

  • Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of High Value Products. Royal Society of Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.

Synthesis Overview

The synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid is typically achieved through a two-stage process. The first stage involves the formation of the pyrazole ring to create an ester precursor, followed by the hydrolysis of the ester to yield the final carboxylic acid. The most common approach for the initial cyclization is a variation of the Knorr pyrazole synthesis.[1][2]

Synthesis_Workflow A Ethyl 2-cyano-3-oxopentanoate (or similar β-ketoester) C Stage 1: Cyclocondensation A->C Reagent 1 B Ethylhydrazine B->C Reagent 2 D Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate C->D Intermediate Product E Stage 2: Hydrolysis (e.g., NaOH, reflux) D->E Input F 1,5-diethyl-1H-pyrazole-4-carboxylic acid E->F Final Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Pyrazole Ester (Stage 1)

A low yield during the initial cyclocondensation reaction is the most common roadblock. The causes can often be traced back to reagent quality, reaction conditions, or the formation of side products.

Low_Yield_Troubleshooting Start Low or No Yield of Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate Q1 Are reagents high purity? Start->Q1 Q2 Is the catalyst appropriate and active? Q1->Q2 Yes Sol1 Solution: Use freshly opened or purified ethylhydrazine. Ensure β-ketoester is pure. Q1->Sol1 No Q3 Is the reaction temperature optimal? Q2->Q3 Yes Sol2 Solution: Use an acid catalyst like acetic acid or HCl. Ensure it is not deactivated. Q2->Sol2 No Q4 Is reaction time sufficient? Q3->Q4 Yes Sol3 Solution: Maintain reflux temperature (e.g., ~78°C for ethanol). Avoid overheating which can cause decomposition. Q3->Sol3 No Sol4 Solution: Monitor reaction via TLC. Typical reaction times are 4-12 hours. Q4->Sol4 No End Yield Improved Q4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for low product yield.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Cause: Ethylhydrazine is susceptible to oxidation. The β-ketoester starting material may contain impurities that inhibit the reaction.

    • Solution: Use freshly opened or distilled ethylhydrazine. Verify the purity of your β-ketoester (e.g., ethyl 2-cyano-3-oxopentanoate or ethyl 3-oxopentanoate) by NMR or GC-MS before starting.

  • Lack of or Ineffective Catalyst:

    • Cause: The Knorr pyrazole synthesis and similar cyclizations are typically acid-catalyzed.[1][2] The reaction proceeds very slowly or not at all without a catalyst to facilitate the initial condensation and subsequent dehydration steps.

    • Solution: Add a catalytic amount of a suitable acid. Acetic acid is commonly used as it can also serve as a solvent. For a stronger catalytic effect, a small amount of hydrochloric acid (HCl) can be employed.[1]

  • Suboptimal Reaction Temperature:

    • Cause: Insufficient heat can lead to an incomplete reaction.[1] Conversely, excessively high temperatures can promote the formation of decomposition products or unwanted side reactions.

    • Solution: The reaction is typically run at reflux in a solvent like ethanol (boiling point ~78°C). Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux for the duration of the reaction.

  • Formation of Regioisomers:

    • Cause: When using an unsymmetrical β-dicarbonyl compound with a substituted hydrazine, two different regioisomers can form. For the synthesis of the 1,5-diethyl isomer, the initial nucleophilic attack of the substituted nitrogen of ethylhydrazine must occur at the correct carbonyl group.

    • Solution: The choice of starting materials is key. Using a precursor like ethyl 2-cyano-3-oxopentanoate can favor the desired regiochemistry. The reaction conditions, particularly pH, can also influence selectivity.[3] Analysis of the crude product by ¹H NMR is essential to determine the isomeric ratio.

Issue 2: Incomplete or Failed Hydrolysis (Stage 2)

The conversion of the stable pyrazole ester to the corresponding carboxylic acid can be challenging.

  • Potential Cause: The ester group at the 4-position of the pyrazole ring is sterically hindered and electronically stabilized by the aromatic ring system, making it resistant to hydrolysis.

  • Solution:

    • Stronger Conditions: Use a more robust hydrolysis method than simple acid catalysis. Heating the ester under reflux with an excess of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective.[4]

    • Longer Reaction Time: The hydrolysis may require prolonged heating (6-24 hours). Monitor the reaction's progress by taking aliquots and analyzing them with TLC or LC-MS to check for the disappearance of the starting ester.

    • Work-up Procedure: After hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. The final product is obtained by acidifying the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

Issue 3: Product Purification Challenges
  • Potential Cause: The crude product may contain unreacted starting materials, the isomeric pyrazole, or byproducts from side reactions. The final carboxylic acid may be difficult to crystallize.

  • Solution:

    • Purification of Ester: The intermediate ester can often be purified by column chromatography on silica gel.[5] This is the best stage to remove any unwanted regioisomer.

    • Purification of Carboxylic Acid: The final acid product, after precipitation, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If it fails to crystallize, washing the precipitate thoroughly with cold water can remove inorganic salts, followed by drying under a high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 1,5-diethyl-1H-pyrazole-4-carboxylic acid? The most common and well-established route involves a two-step process:

  • Cyclocondensation: Reacting ethylhydrazine with a suitable β-dicarbonyl or β-ketoester equivalent, such as ethyl 2-cyano-3-oxopentanoate, in the presence of an acid catalyst to form ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ester using a strong base like NaOH or KOH, followed by acidic workup to yield the target carboxylic acid.[4]

Q2: How critical are the starting materials for regioselectivity? Extremely critical. To obtain the 1,5-diethyl isomer, the precursor must guide the cyclization appropriately. Using a β-ketoester where the carbonyls have different reactivities is a standard strategy. The reaction of ethylhydrazine with ethyl 3-oxopentanoate can lead to a mixture of 1,3-diethyl and 1,5-diethyl isomers. Using a precursor like ethyl 2-cyano-3-ethoxyacrylate derivatives can also provide a high degree of regioselectivity for substitution at the 4-position.

Q3: What are the optimal conditions for the initial cyclization reaction? Optimal conditions generally involve refluxing the reactants in a suitable solvent. Ethanol is a common choice. An acid catalyst, such as glacial acetic acid or a few drops of concentrated HCl, is necessary for good yields.[1] Reaction times typically range from 4 to 12 hours.

Q4: Why is alkaline hydrolysis preferred over acidic hydrolysis for the final step? Alkaline hydrolysis (saponification) offers two significant advantages. First, the reaction is essentially irreversible because the carboxylate salt formed is deprotonated and does not readily react with the alcohol byproduct.[4] This drives the reaction to completion. Second, the separation of the product is often simpler. The alcohol can be distilled off, and the carboxylic acid salt can be easily isolated by acid precipitation.

Q5: How can I effectively monitor the progress of both reaction stages? Thin Layer Chromatography (TLC) is the most convenient method.

  • For Stage 1 (Ester Formation): Use a mobile phase like ethyl acetate/hexane. Spot the starting materials and the reaction mixture. The product spot should have a different Rf value from the starting materials. The reaction is complete when the starting material spots have disappeared.

  • For Stage 2 (Hydrolysis): Use a similar solvent system. The carboxylic acid product is much more polar than the ester starting material and will have a much lower Rf value (it may not move far from the baseline). The reaction is complete when the ester spot is no longer visible.

Data Summary

The following table summarizes typical reaction conditions for Knorr-type pyrazole syntheses, which are analogous to the formation of the pyrazole ester intermediate.

CatalystSolventTemperature (°C)Typical YieldNotes
Acetic AcidEthanol~80 (Reflux)70 - 90%Standard and effective conditions for this type of reaction.[1]
HCl (cat.)Ethanol~80 (Reflux)75 - 95%A stronger acid can sometimes lead to slightly higher yields or faster reaction times.[1]
NoneAcetic Acid100-118 (Reflux)65 - 85%Acetic acid acts as both solvent and catalyst.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-cyano-3-oxopentanoate (1 equivalent).

  • Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ketoester).

  • Add ethylhydrazine (1.1 equivalents) to the mixture. Caution: Hydrazines are toxic.

  • Add glacial acetic acid (0.2 equivalents) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary to obtain the pure ester.

Protocol 2: Hydrolysis to 1,5-diethyl-1H-pyrazole-4-carboxylic acid
  • In a round-bottom flask, dissolve the ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2. A white precipitate should form.

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the solid product under a high vacuum to yield the final 1,5-diethyl-1H-pyrazole-4-carboxylic acid. Recrystallize if further purification is needed.

References

  • Technical Support Center: Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole - Benchchem. (URL: )
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (URL: [Link])

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives - Asian Publication Corporation. (URL: [Link])

  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Rsc.org. (URL: [Link])

  • Pyrazole - A detailed overview. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives - Der Pharma Chemica. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. (URL: [Link])

  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed. (URL: [Link])

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google P
  • Method for producing a pyrazole-4-carboxylic acid derivative - Google P
  • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC. (URL: [Link])

  • Hydrolysis of esters - Chemguide. (URL: [Link])

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting the Separation of 1,3-Diethyl and 1,5-Diethyl Pyrazole Regioisomers

Welcome to the Pyrazole Scaffold Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and identify 1,3-dialkyl and 1,5-dialkyl pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Scaffold Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and identify 1,3-dialkyl and 1,5-dialkyl pyrazoles. The widely used Knorr pyrazole synthesis inherently produces a mixture of these regioisomers[4].

This guide provides the mechanistic causality, field-proven protocols, and self-validating analytical techniques required to resolve this bottleneck and confidently separate 1,3-diethylpyrazole from 1,5-diethylpyrazole.

FAQ 1: Why do my cyclocondensation reactions always yield a mixture of 1,3-diethyl and 1,5-diethyl pyrazoles?

Answer: When reacting an asymmetric 1,3-dicarbonyl compound with ethylhydrazine, the initial nucleophilic attack by the hydrazine's primary nitrogen can occur at either of the two electrophilic carbonyl carbons[3]. Because the activation energies for these two cyclization pathways are often similar, the reaction yields a crude mixture of both the 1,3-diethyl and 1,5-diethyl regioisomers. While highly bulky substituents can sometimes dictate regioselectivity, standard ethyl groups do not provide enough steric bias to exclusively favor one isomer during the cyclocondensation step.

FAQ 2: I need to purify <10 grams of my crude mixture. What is the most reliable chromatographic strategy?

Answer: For laboratory-scale purification, normal-phase silica gel column chromatography is the gold standard. The separation relies entirely on the steric environment surrounding the basic sp2-hybridized nitrogen (N2) of the pyrazole ring.

The Causality of Elution: In 1,3-diethylpyrazole , the N2 lone pair is sterically shielded by the adjacent ethyl groups at the N1 and C3 positions. This shielding prevents the N2 lone pair from effectively hydrogen-bonding with the acidic silanol groups of the silica stationary phase. Consequently, the 1,3-isomer is less polar and elutes first (higher Rf). Conversely, in 1,5-diethylpyrazole , the C3 position is unsubstituted (bearing only a hydrogen atom). The N2 lone pair is highly exposed, allowing for strong hydrogen-bonding interactions with the silica gel. This makes the 1,5-isomer significantly more polar, causing it to elute second (lower Rf).

Protocol: Step-by-Step Chromatographic Separation

  • Column Preparation: Slurry-pack a glass chromatography column with high-purity silica gel (230-400 mesh) using a non-polar solvent mixture, typically Hexane/Ethyl Acetate (8:2 v/v).

  • Sample Loading: Dissolve the crude regioisomer mixture in the minimum volume of the starting eluent. Carefully load it onto the flat silica bed to ensure a narrow sample band.

  • Elution: Run the column isocratically. Monitor the eluent using Thin Layer Chromatography (TLC) with UV detection (254 nm) or iodine staining.

  • Fraction Collection:

    • Fraction A (First Eluting): Contains the less polar 1,3-diethylpyrazole.

    • Fraction B (Second Eluting): Contains the more polar 1,5-diethylpyrazole.

  • Isolation: Pool the respective fractions and remove the solvent under reduced pressure to yield the purified liquid isomers.

FAQ 3: How do I scale up the separation for >10 grams without using massive amounts of silica solvent?

Answer: For preparative or industrial scales, fractional distillation (rectification) is the most efficient and economical method[1].

The Causality of Boiling Point Differences: The 1,5-dialkylpyrazole isomer consistently exhibits a significantly higher boiling point than its 1,3-dialkyl counterpart[5]. In 1,5-diethylpyrazole, the exposed N2 lone pair and the alignment of the alkyl groups create a stronger molecular dipole moment, facilitating tighter intermolecular packing and stronger dipole-dipole interactions in the liquid phase. For context, in the closely related dimethylpyrazole system, the 1,3-isomer boils at ~137°C while the 1,5-isomer boils at ~160°C, yielding a highly favorable relative volatility of 1.78[1].

Protocol: Step-by-Step Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a vacuum distillation setup equipped with a Vigreux or packed rectification column to ensure sufficient theoretical plates for baseline separation.

  • Vacuum Application: Apply a stable vacuum (e.g., 5-10 mmHg) to lower the boiling points and prevent thermal degradation of the pyrazole rings.

  • Heating & Equilibration: Gradually heat the distillation flask using an oil bath. Allow the vapors to equilibrate in the rectification column.

  • Fraction 1 (1,3-Diethylpyrazole): Collect the first major distillate fraction at the lower temperature plateau.

  • Fraction 2 (1,5-Diethylpyrazole): Increase the bath temperature slightly and collect the second major fraction at the higher temperature plateau.

FAQ 4: How can I definitively prove which isolated fraction is the 1,3-isomer and which is the 1,5-isomer?

Answer: Do not rely solely on 1D 1H-NMR chemical shifts, as they can be ambiguous depending on the solvent. The ultimate self-validating system for pyrazole regioisomer identification is 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[2].

The Self-Validating Analytical Logic: NOESY detects protons that are close to each other in 3D space (typically < 5 Å), regardless of the number of bonds between them.

  • Validating 1,5-Diethylpyrazole: The ethyl group at N1 and the ethyl group at C5 are spatially adjacent. A NOESY spectrum will show a strong, undeniable cross-peak between the methylene (-CH2-) protons of the N1-ethyl group and the methylene protons of the C5-ethyl group[2].

  • Validating 1,3-Diethylpyrazole: The N1-ethyl and C3-ethyl groups are on opposite sides of the pyrazole ring, separated by a distance far greater than 5 Å. The NOESY spectrum will show no correlation between these two groups[2].

If you observe the cross-peak, you have the 1,5-isomer. If the cross-peak is absent, you have the 1,3-isomer. This internal logic requires no external reference standards.

Data Presentation: Physicochemical & Analytical Summary
Property1,3-Diethylpyrazole1,5-DiethylpyrazoleMechanistic Causality
Chromatographic Elution First (Higher Rf)Second (Lower Rf)N2 lone pair steric shielding dictates silica gel interaction.
Boiling Point LowerHigherExposed N2 lone pair in 1,5-isomer increases dipole-dipole packing.
NOESY NMR Cross-Peak AbsentPresent (Strong)Spatial proximity (< 5 Å) of N1 and C5 substituents in 1,5-isomer.
N2 Lone Pair Status ShieldedExposedAdjacent C3-ethyl blocks N2 in 1,3-isomer; C3-H leaves it open in 1,5-isomer.
Visualizing the Workflows and Mechanisms

Workflow A 1,3-Dicarbonyl Precursor + Ethylhydrazine B Knorr Pyrazole Synthesis (Cyclocondensation) A->B C Crude Regioisomer Mixture (1,3-Diethyl & 1,5-Diethyl) B->C D Fractional Distillation (Scale > 10g) C->D High Volume E Silica Chromatography (Scale < 10g) C->E High Purity F 1,3-Diethylpyrazole (Lower BP, Higher Rf) D->F Distills First G 1,5-Diethylpyrazole (Higher BP, Lower Rf) D->G Distills Second E->F Elutes First E->G Elutes Second H 2D NMR Validation (NOESY / HMBC) F->H G->H

Fig 1. End-to-end workflow for the synthesis, separation, and validation of pyrazole regioisomers.

Mechanism N1 1,3-Diethylpyrazole S1 N2 Lone Pair Sterically Shielded (Flanked by N1-Et & C3-Et) N1->S1 N2 1,5-Diethylpyrazole S2 N2 Lone Pair Highly Exposed (Flanked by N1-Et & C3-H) N2->S2 P1 Weak H-Bonding with Silica (Lower Polarity) S1->P1 P2 Strong H-Bonding with Silica (Higher Polarity) S2->P2 R1 Elutes First (Higher Rf) P1->R1 R2 Elutes Second (Lower Rf) P2->R2

Fig 2. Mechanistic causality governing the chromatographic separation of pyrazole regioisomers.

References
  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. 1

  • 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole | 288401-57-0 | Benchchem. BenchChem Technical Documentation. 2

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. 3

  • Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Documentation. 4

Sources

Troubleshooting

Purification Support Center: 1,5-Diethyl-1H-Pyrazole-4-Carboxylic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: HPLC Method Development & Purification Strategy Introduction: The Isomer Challenge Welcome to the Purification Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: HPLC Method Development & Purification Strategy

Introduction: The Isomer Challenge

Welcome to the Purification Support Center. You are likely here because you are synthesizing 1,5-diethyl-1H-pyrazole-4-carboxylic acid and facing a critical challenge: Regioselectivity .

The synthesis of N-substituted pyrazoles from hydrazines and


-keto esters typically yields a mixture of 1,5-diethyl  (your target) and 1,3-diethyl  (the regioisomer impurity) products. Due to the steric clash between the N1-ethyl and C5-ethyl groups, the 1,5-isomer is often thermodynamically less favored and difficult to separate from the planar, more stable 1,3-isomer.

This guide provides a self-validating workflow to purify your target molecule, focusing on the critical separation of these regioisomers.

Module 1: Baseline Method Development

Q: What are the starting conditions for this specific acidic heterocycle?

A: You must control the ionization state of the carboxylic acid at position C4. The pKa of pyrazole-4-carboxylic acids typically ranges between 3.5 and 4.0 . To achieve consistent retention and peak shape on Reverse Phase (RP) HPLC, you must suppress ionization.

Protocol 1.0: The "Scout" Method

  • Stationary Phase: C18 (End-capped, high carbon load).

    • Why: Provides maximum hydrophobic interaction.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0).

    • Why: Low pH ensures the carboxylic acid is protonated (

      
      ), increasing retention and preventing peak tailing caused by ionic interaction with silanols.
      
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detection: UV 254 nm (primary) and 230 nm (secondary).

Standard Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.051.0Equilibration
1.051.0Injection/Hold
15.0951.0Linear Gradient
18.0951.0Wash
18.151.0Re-equilibration
23.051.0Ready for next inj.
Module 2: Separating the Regioisomers (1,5 vs. 1,3)

Q: I see a doublet or a shoulder peak. Which one is my product?

A: In 1,5-disubstituted pyrazoles, the steric hindrance between the N1 and C5 substituents often twists the substituents out of plane.

  • The 1,3-isomer: More planar, better adsorption to C18, typically longer retention time .

  • The 1,5-isomer (Target): Sterically crowded (twisted), slightly lower effective hydrophobicity, typically shorter retention time .

Note: This elution order is common but column-dependent. You must validate with NMR.

Q: Standard C18 isn't resolving them. What now?

A: You need to alter the selectivity mechanism. If hydrophobicity (C18) fails, leverage


 interactions or shape selectivity.

Troubleshooting Workflow: Isomer Resolution

IsomerSeparation Start Isomer Separation Issue CheckpH Check pH < 3.0? (Ensure Neutral Acid) Start->CheckpH Selectivity Modify Selectivity CheckpH->Selectivity pH is OK SolventSwitch Switch Modifier ACN -> MeOH Selectivity->SolventSwitch Step 1: Cheapest ColumnSwitch Switch Column Chemistry Selectivity->ColumnSwitch Step 2: Robust SolventSwitch->CheckpH Still Co-eluting PhenylHexyl Phenyl-Hexyl Column (Pi-Pi Interactions) ColumnSwitch->PhenylHexyl Recommended C8 C8 Column (Different Hydrophobicity) ColumnSwitch->C8 Alternative

Figure 1: Decision tree for resolving co-eluting pyrazole regioisomers.

Experimental Adjustment:

  • Switch to Methanol: Methanol is a protic solvent and interacts differently with the pyrazole nitrogen lone pairs compared to aprotic Acetonitrile. This often changes the relative retention of isomers.[2]

  • Use a Phenyl-Hexyl Column: The pyrazole ring is aromatic.[3] A Phenyl-Hexyl column introduces

    
     interactions.[1] The steric twist of the 1,5-isomer will disrupt this interaction more than the planar 1,3-isomer, potentially enhancing separation.
    
Module 3: Peak Shape & Tailing Troubleshooting

Q: My peak looks like a shark fin (severe tailing). Is my column dead?

A: Unlikely. This is a classic "Acidic Analyte" problem. The pyrazole ring is basic (N2), and the carboxylic acid is acidic. You have a zwitterionic potential.

Root Cause Analysis:

  • Silanol Interaction: At pH > 3, residual silanols (

    
    ) on the silica surface bind to the protonated nitrogen of the pyrazole.
    
  • Partial Ionization: If your pH is near the pKa (3.5–4.0), the molecule splits between neutral and ionized states, causing peak broadening.

The Fix (Buffer Selection):

Buffer / ModifierpH RangeSuitabilityNotes
0.1% TFA ~2.0Excellent Strong ion-pairing agent. Masks silanols. Best peak shape. Hard to remove in Prep.
0.1% Formic Acid ~2.7Good Volatile, MS-friendly. Good for Prep scale. May need higher concentration (0.2%) if tailing persists.
10mM Ammonium Acetate ~4.5Poor Near pKa. Will cause split peaks. Avoid.
10mM Ammonium Bicarb ~10.0Fair Fully deprotonated (

). Low retention on C18. Requires specialized "high pH stable" columns.
Module 4: Scale-Up to Preparative HPLC

Q: I have 500 mg of crude. How do I scale up without crashing the column?

A: Solubility is your bottleneck. Pyrazole carboxylic acids can be sparingly soluble in acidic water.

Scale-Up Protocol:

  • Dissolution: Dissolve the sample in DMSO or DMF . Do not use pure Acetonitrile (it may precipitate the acid if the buffer hits it) or Water (poor solubility).

    • Limit: Keep DMSO injection volume < 1% of the column volume to prevent "solvent breakthrough" (where the sample travels with the solvent plug, ruining separation).

  • The "Sandwich" Injection: If using a loop injector, bracket your sample plug with a weak solvent (Water/5% ACN) to focus the band at the head of the column.

  • Mobile Phase Choice:

    • Use Formic Acid instead of TFA for prep runs. TFA forms salts that are difficult to remove and can be cytotoxic in biological assays. If you must use TFA for separation, you will need a subsequent desalting step (e.g., lyophilization usually removes free TFA, but salts may remain).

Workflow Visualization: Prep Scale-Up

PrepScale Sample Crude Sample (500mg) Solubility Dissolve in DMSO/DMF (Max Conc.) Sample->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter Inject Inject on Prep C18 Filter->Inject Fraction Collect Fractions (Slope/Level Trigger) Inject->Fraction QC QC Fractions (Analytical HPLC) Fraction->QC QC->Inject Purity < 95% (Re-inject) Dry Lyophilize/Rotovap QC->Dry Purity > 95%

Figure 2: Preparative purification workflow ensuring sample integrity and purity.

References
  • PubChem. (n.d.).[4] 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CID 23005673).[5] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Acidic/Basic method development logic).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved March 6, 2026, from [Link] (Specific guidance on Phenyl-Hexyl selectivity for aromatics).

  • SIELC Technologies. (n.d.). Separation of Pyrazole Carboxylic Acids on Newcrom R1.[6][7][8][9] Retrieved March 6, 2026, from [Link] (Reference for mobile phase selection for polar acidic heterocycles).

Sources

Optimization

Technical Support Center: Solubility Optimization for Pyrazole Carboxylic Acids

Status: Operational Ticket ID: PCA-SOL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PCA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Aqueous Solubility Issues for Pyrazole Carboxylic Acids

Introduction: The Amphoteric Challenge

Welcome to the technical support hub. If you are struggling to dissolve pyrazole carboxylic acids, you are likely battling their amphoteric nature . These molecules possess a "Jekyll and Hyde" personality:

  • The Pyrazole Ring: A weak base (can accept a proton).[1]

  • The Carboxylic Acid: A weak acid (can donate a proton).

  • The Aromatic Core: Hydrophobic and prone to

    
    -
    
    
    
    stacking, creating high crystal lattice energy.[1]

At neutral pH, these competing forces often force the molecule into a neutral, insoluble state. This guide provides the decision logic and protocols to force these molecules into solution.

Module 1: The pH Switch (Primary Troubleshooting)

Diagnosis: If your compound precipitates between pH 2.5 and 4.5, you have hit the Isoelectric Trap .

The Science: Pyrazole carboxylic acids exhibit a U-shaped solubility profile .

  • pH < 2 (Acidic): The pyrazole nitrogen protonates (

    
    ). The molecule becomes a cation . Solubility increases.[2]
    
  • pH 3–5 (The Danger Zone): The carboxylic acid is partially ionized, but the pyrazole is neutral. The net charge approaches zero (zwitterionic or neutral). Lattice energy dominates. Solubility hits rock bottom.

  • pH > 6 (Basic): The carboxylic acid deprotonates (

    
    ). The molecule becomes an anion . Solubility increases significantly.
    

Actionable Solution: Do not attempt to dissolve these compounds in unbuffered water (which often sits at pH 5-6 due to atmospheric


). You must drive the pH to the edges.
Decision Logic Diagram

SolubilityLogic Start Start: Pyrazole Carboxylic Acid Insoluble in Water CheckpH Can you adjust pH? Start->CheckpH YesPH Yes: pH Adjustment CheckpH->YesPH Flexible Assay NoPH No: Fixed pH (e.g., Cell Media) CheckpH->NoPH Biological Constraint TargetpH Target pH > (pKa + 2) (Usually pH > 6.5) YesPH->TargetpH SaltForm Form In-Situ Salt (Add 1.05 eq NaOH or KOH) TargetpH->SaltForm Cosolvent Cosolvent Strategy (DMSO/Ethanol spike) NoPH->Cosolvent Cyclodextrin Complexation (HP-β-Cyclodextrin) Cosolvent->Cyclodextrin If precipitation persists

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental constraints.

Module 2: Cosolvent Strategies

User Query: "I cannot use high pH buffers because my assay is sensitive. What organic solvents work best?"

The Science: When pH adjustment is forbidden, you must lower the dielectric constant of the media. Pyrazoles respond well to Log-Linear Solubilization , where solubility increases exponentially with the fraction of cosolvent [1].

Recommended Cosolvents:

SolventDielectric Constant (

)
Solubilization PowerNotes
DMSO 46.7HighThe "Universal Solvent." Watch for "crash out" upon dilution into water.
Ethanol 24.5ModerateGood for volatile removal later. Less toxic than DMSO.
PEG 400 12.4ModerateExcellent for preventing precipitation; stabilizes amorphous states.

The "Crash Out" Warning: Dissolving in 100% DMSO is easy. The failure point is dilution . If you dilute a 10mM DMSO stock 100x into water (pH 5), the pyrazole will likely precipitate immediately because the final solvent mixture is 99% water.

Protocol: The Step-Down Dilution

  • Dissolve compound in 100% DMSO (Stock A).

  • Prepare an intermediate dilution (Stock B) in 50:50 DMSO:PEG400 .

  • Dilute Stock B into your aqueous buffer. The PEG acts as a "parachute" to delay precipitation.

Module 3: Salt Formation & Complexation

User Query: "I need a solid form that dissolves instantly in water."

1. Salt Formation (The Permanent Fix) Instead of adjusting pH every time, synthesize the salt form.

  • Sodium/Potassium Salts: React your acid with 1 equivalent of NaOH or KOH in ethanol, then evaporate. These salts are ionic and usually highly water-soluble [2].

  • Avoid HCl Salts: While the pyrazole nitrogen can be protonated by HCl, these salts are often hygroscopic and acidic, which may not be suitable for all assays.

2. Cyclodextrin Complexation If the molecule is too hydrophobic for salts to work alone, use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Mechanism: The hydrophobic pyrazole ring sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.

  • Usage: Prepare a 20% (w/v) HP-

    
    -CD solution in water before adding your compound.
    

Module 4: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask)

Use this for accurate, equilibrium data.

Workflow Diagram:

ShakeFlask Step1 1. Supersaturation Add excess solid to buffer Step2 2. Equilibration Shake 24-48h @ 25°C Step1->Step2 Step3 3. Phase Separation Centrifuge or Filter (PVDF) Step2->Step3 Step4 4. Analysis HPLC-UV or LC-MS Step3->Step4

Figure 2: Standard Shake-Flask methodology for determining thermodynamic solubility.

Detailed Steps:

  • Preparation: Weigh ~5 mg of pyrazole carboxylic acid into a 2 mL vial.

  • Solvent Addition: Add 500

    
    L of buffer (e.g., Phosphate Buffer pH 7.4). Ensure solid is visible (supersaturation).
    
  • Agitation: Shake at 300 rpm for 24 hours at 25°C [3].

  • pH Check: Measure the pH after 24 hours. If the compound is acidic, it may have lowered the buffer pH, giving you a false low solubility reading. This is a common error.

  • Filtration: Filter supernatant through a 0.45

    
    m PVDF filter (avoid Nylon, which binds pyrazoles).
    
  • Quantification: Analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Use this for quick "Go/No-Go" screening.

  • Prepare a 10 mM stock solution in DMSO.

  • Pipette 5

    
    L of stock into 195 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final: 2.5% DMSO).
  • Shake for 2 hours.

  • Measure absorbance at 620 nm (turbidimetry).

    • High Absorbance = Precipitate (Insoluble).

    • Low Absorbance = Soluble.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Link

  • BenchChem. (2025).[1][3][4][5] Overcoming Poor Solubility of Pyrazole Derivatives. Technical Support Center. Link

  • World Health Organization. (2018). Annex 4: General guidance on the conduct of equilibrium solubility studies. WHO Technical Report Series. Link

  • Enamine. (2025). Shake-Flask Aqueous Solubility Assay Protocols. ADME/Tox Services. Link

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation During Pyrazole Acid Hydrolysis

Welcome to the Technical Support Center. As Senior Application Scientists, we have developed this comprehensive troubleshooting guide to address one of the most pervasive challenges in heterocyclic chemistry: the uninten...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have developed this comprehensive troubleshooting guide to address one of the most pervasive challenges in heterocyclic chemistry: the unintended decarboxylation of pyrazole-3-carboxylic and pyrazole-5-carboxylic acids during ester hydrolysis.

This guide provides mechanistic insights, a diagnostic Q&A, quantitative data, and a self-validating experimental protocol to ensure the structural integrity of your target compounds.

Mechanistic Insight: The Decarboxylation Pathway

To prevent a side reaction, you must first understand its causality. The proximity of the carboxylic acid group to the nitrogen atom in the pyrazole ring (specifically at the 3- and 5-positions) creates a strong thermodynamic driving force for decarboxylation[1].

When exposed to heat or strong acids, the lone pair of the adjacent nitrogen atom participates in intramolecular hydrogen bonding with the carboxylic acid proton. This interaction severely weakens the C-C bond, facilitating the release of CO₂ through a stabilized ylide or zwitterionic intermediate[1]. Consequently, the choice of hydrolysis conditions is the single most critical factor in determining whether you isolate the target acid or a degraded byproduct.

HydrolysisWorkflow Ester Pyrazole-3/5-carboxylate Ester Mild Mild Hydrolysis (LiOH, THF/H2O, <40°C) Ester->Mild Harsh Harsh Hydrolysis (Strong Acid/Base, >80°C) Ester->Harsh Salt Pyrazole Carboxylate Salt Mild->Salt Decarb Decarboxylated Pyrazole + CO2 (Byproduct) Harsh->Decarb Acidify Cold Acidification (0-5°C, pH ~3) Salt->Acidify Target Pyrazole Carboxylic Acid (Target Product) Acidify->Target Target->Decarb Elevated Temp / Acid

Caption: Workflow comparing mild hydrolysis vs. harsh conditions leading to decarboxylation.

Troubleshooting Guide & FAQs

Q1: Why does my pyrazole-3-carboxylate or pyrazole-5-carboxylate ester undergo decarboxylation during hydrolysis? A1: The loss of the carboxylic acid group is a well-documented chemical vulnerability inherent to pyrazoles substituted at the 3- or 5-positions[1]. The proximity of the carboxylic acid group to the nitrogen atom in the pyrazole ring creates a strong driving force for decarboxylation[1]. The lone pair of the adjacent nitrogen atom can participate in hydrogen bonding with the carboxylic acid proton, weakening the C-C bond[1]. Upon heating, this facilitates the release of CO₂, often proceeding through a stabilized ylide or zwitterionic intermediate[1]. Applying high temperatures (e.g., >80 °C) or strong acidic conditions will inadvertently trigger this decarboxylation pathway instead of yielding the desired acid[2].

Q2: Should I use acidic or basic conditions for the hydrolysis of pyrazole esters? A2: You must strictly utilize mild basic conditions [3]. Acidic hydrolysis (e.g., using concentrated HCl or methanesulfonic acid) typically requires prolonged heating at high temperatures (90–100 °C) to cleave the ester[2]. These harsh conditions dually protonate the pyrazole ring and supply the thermal energy required to drive the decarboxylation, resulting in complete loss of the carboxylate group[2]. Mild basic hydrolysis (using LiOH or NaOH in a THF/water co-solvent system) can be performed at room temperature, completely bypassing the thermal activation energy required for decarboxylation[3].

Q3: I performed a basic hydrolysis successfully at room temperature, but I still lost the carboxylic acid group during the isolation workup. What happened? A3: The decarboxylation likely occurred during the acidification step[3]. When neutralizing the basic reaction mixture to precipitate the pyrazole carboxylic acid, the acid-base neutralization reaction releases a significant amount of exothermic heat[3]. If concentrated acid is added rapidly at room temperature, localized heating spikes occur. Combined with the sudden drop in pH, this perfectly simulates "harsh acidic" conditions locally in the flask, triggering rapid decarboxylation. To prevent this, the reaction must be quenched in an ice bath (0–5 °C), and dilute acid (1M HCl) must be added dropwise until the pH reaches exactly 2–3[3].

Quantitative Data: Impact of Hydrolysis Conditions on Decarboxylation

The following table summarizes the causal relationship between specific hydrolysis conditions and the structural survival of the pyrazole carboxylic acid.

Hydrolysis ConditionReagents & SolventTemperatureAcidification WorkupTarget Acid Yield (%)Decarboxylation (%)
Mild Basic (Optimal) LiOH, THF/H₂O (3:1)20–25 °C0–5 °C, 1M HCl to pH 3> 90%< 2%
Moderate Basic NaOH, EtOH/H₂O60 °C20 °C, 1M HCl to pH 270–80%10–20%
Harsh Basic NaOH, H₂O100 °C (Reflux)20 °C, Conc. HCl< 30%> 70%
Harsh Acidic Conc. HCl or MsOH90–100 °CN/A0%100%

Self-Validating Experimental Protocol: Mild Hydrolysis of Pyrazole Esters

This protocol is designed as a self-validating system: the use of a biphasic-compatible co-solvent ensures complete dissolution, while strict temperature controls at both the reaction and workup stages eliminate the thermal variables that cause decarboxylation[3].

Step 1: Dissolution

  • Action: Dissolve the pyrazole-carboxylate ester (1.0 eq) in a co-solvent mixture of Tetrahydrofuran (THF) and Water (3:1 ratio, v/v)[3].

  • Causality: THF ensures the organic ester remains entirely in solution, while water solubilizes the hydroxide base and the resulting carboxylate salt. This homogeneous environment prevents the need for heating to force dissolution.

Step 2: Base Addition

  • Action: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution. Stir vigorously at room temperature (20–25 °C)[3].

  • Causality: LiOH is a sufficiently strong nucleophile to hydrolyze the ester at ambient temperatures, completely bypassing the thermal activation threshold required for decarboxylation.

Step 3: Reaction Monitoring

  • Action: Monitor the reaction via TLC (Thin-Layer Chromatography) or LC-MS. Stirring typically requires 4–12 hours[3]. Do not apply heat unless absolutely necessary (maximum 40 °C).

  • Self-Validation: The disappearance of the high-Rf ester spot and the appearance of a baseline acid spot on the TLC plate confirms hydrolysis is complete before any thermal stress is introduced.

Step 4: Thermal Quenching

  • Action: Once the ester is fully consumed, cool the reaction flask in an ice-water bath to 0–5 °C[3].

  • Causality: The subsequent neutralization step is highly exothermic. Pre-cooling the mixture prevents localized thermal spikes that could induce acid-catalyzed decarboxylation during the workup.

Step 5: Controlled Acidification

  • Action: Slowly add cold 1M HCl dropwise while continuously monitoring the pH. Stop precisely at pH 2–3[3]. A precipitate of the pyrazole-carboxylic acid will form.

  • Causality: Dropping the pH below 2 or using concentrated acids can over-protonate the pyrazole nitrogen, activating the decarboxylation pathway. 1M HCl provides precise control over the protonation state.

Step 6: Isolation

  • Action: Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole-carboxylic acid[3].

References

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid Source: ResearchGate URL:[Link]

  • US9809570B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)

Sources

Optimization

Technical Support Center: Hydrazine Impurity Removal in Pyrazole Synthesis

The following guide is structured as a Technical Support Center resource, designed for immediate application in pharmaceutical development workflows. Status: Operational | Topic: Impurity Remediation (ICH M7) | Audience:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in pharmaceutical development workflows.

Status: Operational | Topic: Impurity Remediation (ICH M7) | Audience: Process Chemists & Analytical Scientists

⚠️ Safety & Compliance Warning

Hydrazine (CAS 302-01-2) is a potent hepatotoxin and a known mutagen/carcinogen. Under ICH M7 guidelines , it is classified as a Class 1 impurity (known mutagenic carcinogen).[1]

  • Strict Control Required: Regulatory limits are often set at the TTC (Threshold of Toxicological Concern) level (e.g., 1.5 µ g/day for lifetime exposure) unless compound-specific data justifies higher limits.

  • Handling: Always handle in a fume hood with appropriate PPE (permeation-resistant gloves).

Part 1: Troubleshooting Guides (Q&A)

Category 1: Remediation Strategies

Q: I used excess hydrazine to drive my Knorr cyclization to completion. Now I have 5000 ppm residual hydrazine. Standard aqueous washes aren't working. What should I do?

A: The "Partitioning Failure" is likely due to pH. Hydrazine is a base (


). Pyrazoles are much weaker bases (

).
  • The Fix (pH-Controlled Extraction): You must exploit this

    
     difference.
    
    • Adjust Aqueous Layer to pH 4–5: At this pH, hydrazine is almost fully protonated (

      
      ) and stays in the water. The pyrazole remains largely neutral (unprotonated) and will partition into the organic layer (DCM or EtOAc).
      
    • Avoid Strong Acid (pH < 1): If you go too low, you will protonate the pyrazole (

      
      ), forcing it into the aqueous layer alongside the hydrazine.
      

Q: My pyrazole is water-soluble, so I can't use extraction. How do I chemically scavenge the hydrazine?

A: Use an Electrophilic Scavenger. You need a reagent that reacts selectively with the highly nucleophilic hydrazine to form a separable species (hydrazone) without reacting with your pyrazole.

  • Recommended Scavenger: Benzaldehyde or Acetylacetone .

  • Mechanism: These electrophiles react with hydrazine to form stable hydrazones (e.g., Benzaldehyde hydrazone).

  • Separation:

    • Benzaldehyde method: The resulting hydrazone is often a crystalline solid that precipitates and can be filtered off, or it is highly lipophilic and can be removed via reverse-phase chromatography or a specific organic wash.

    • Polymer-Supported Scavengers: For high-value APIs, use a polymer-supported aldehyde resin (e.g., polystyrene-benzaldehyde). Stir the crude mixture with the resin; the hydrazine binds to the beads, which are then removed by simple filtration.

Category 2: Process Prevention

Q: I see "dimeric" impurities in my LC-MS. Is this related to hydrazine?

A: Yes, this is likely Azine Formation. If you use a stoichiometric deficit of hydrazine or high temperatures with insufficient mixing, hydrazine can react with two equivalents of your 1,3-dicarbonyl or aldehyde starting material, forming an azine or a bis-pyrazole dimer.

  • Prevention: Always add the electrophile (dicarbonyl) to the hydrazine solution (inverse addition) to maintain a local excess of hydrazine during the reaction, preventing the "double reaction."

Part 2: Experimental Protocols

Protocol A: Electrophilic Scavenging (Benzaldehyde Method)

Best for: Crude reaction mixtures where extraction is inefficient.

Reagents:

  • Crude Reaction Mixture (containing excess hydrazine)

  • Benzaldehyde (1.5 – 2.0 equivalents relative to estimated residual hydrazine)

  • Solvent (Ethanol or Methanol)

Steps:

  • Quantify: Estimate residual hydrazine via TLC or HPLC.

  • Add Scavenger: Add 1.5 equivalents of benzaldehyde to the reaction mixture.

  • Incubate: Stir at room temperature for 1–2 hours.

    • Observation: The solution may turn slightly yellow/cloudy as the hydrazone forms.

  • Workup:

    • If Precipitate Forms: Filter the solid (Benzaldehyde hydrazone) and discard.

    • If Soluble: Concentrate the solvent. The hydrazone is significantly less polar than hydrazine. Flash chromatography (Silica) will now easily separate the non-polar hydrazone from the polar pyrazole product.

Protocol B: pH-Optimized Extraction

Best for: Lipophilic pyrazoles.

Steps:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer adjusted to pH 4.5 .

  • Wash: Wash the organic phase 3 times with the pH 4.5 buffer.

    • Mechanism:[2] Hydrazine (

      
       8.1) becomes ionized (
      
      
      
      ) and partitions into the buffer. Pyrazole (
      
      
      2.5) remains
      
      
      neutral and stays in EtOAc.
  • Final Rinse: Wash with Brine to remove residual water.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Part 3: Data & Visualization

Quantitative Comparison of Removal Methods
MethodRemoval EfficiencyCostScalabilityKey Limitation
High Vacuum Drying Low (< 50%)LowHighHydrazine salts are non-volatile; only works for free base.
pH 4.5 Extraction High (> 95%)LowHighRequires pyrazole to be lipophilic.
Benzaldehyde Scavenge Very High (> 99%)MediumMediumIntroduces new impurity (hydrazone) that must be separated.
Resin Scavenging Excellent (> 99.9%)HighLow/MediumExpensive; best for late-stage API purification.
Visual 1: The Scavenging Mechanism

This diagram illustrates how electrophilic scavengers neutralize hydrazine.

ScavengingMechanism Hydrazine Residual Hydrazine (Nucleophile) Intermediate Hemiaminal Intermediate Hydrazine->Intermediate Nucleophilic Attack Scavenger Scavenger (Benzaldehyde) Scavenger->Intermediate Product Hydrazone Impurity (Lipophilic/Solid) Intermediate->Product - H2O (Dehydration) Water H2O Intermediate->Water

Figure 1: Chemical sequestration of hydrazine using benzaldehyde to form an easily separable hydrazone.

Visual 2: Decision Tree for Purification Strategy

DecisionTree Start Start: High Hydrazine Content SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck No No (Lipophilic) SolubilityCheck->No Yes Yes (Hydrophilic) SolubilityCheck->Yes Extraction Perform pH 4.5 Extraction (Protocol B) No->Extraction ResinCheck Is Resin Available? Yes->ResinCheck UseResin Add Polymer-Supported Aldehyde Resin ResinCheck->UseResin Yes UseLiquid Add Liquid Scavenger (Benzaldehyde/Acetone) ResinCheck->UseLiquid No Chromatography Reverse Phase HPLC (Remove Hydrazone) UseLiquid->Chromatography

Figure 2: Strategic workflow for selecting the optimal hydrazine removal method based on product solubility.

References

  • FDA. (2023). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (2004). Procedure for Hydrazone Formation and Purification. Organic Syntheses, Coll. Vol. 10, p.12. Retrieved from [Link]

  • Fineamin. (2024). Hydrazine Replacement and Scavenging Mechanisms. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Amide Coupling

Introduction: Why is this reaction failing? If you are reading this, your standard EDC/HOBt or HATU coupling has likely failed to yield product with a pyrazole amine.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why is this reaction failing?

If you are reading this, your standard EDC/HOBt or HATU coupling has likely failed to yield product with a pyrazole amine. Do not blame your technique; the chemistry is fighting you.

The core issue is electronic deactivation . Unlike standard alkyl amines (


) or even anilines (

), 3-aminopyrazoles possess exceptionally low basicity (

). The lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient heteroaromatic ring. Furthermore, the adjacent endocyclic nitrogen (

) acts as an electron sink, dramatically reducing the nucleophilicity of the exocyclic amine.

This guide moves beyond "add more catalyst" and provides engineered solutions for forcing these dormant nucleophiles to react.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, diagnose the specific resistance factor of your substrate using the decision tree below.

Visualization: Reagent Selection Logic

ReagentSelection Start START: Reaction Stalled/Low Yield CheckSub Is the Aminopyrazole N1-Substituted? Start->CheckSub CheckSteric Is the Amine at Position 5 (Adjacent to N1-R)? CheckSub->CheckSteric Yes CheckAcid Is the Carboxylic Acid Acid-Sensitive? CheckSub->CheckAcid No (Tautomeric) CheckSteric->CheckAcid No (Pos 3 or 4) Sol_AcidCl PROTOCOL C: Acid Chloride (SOCl2) (Kinetic Force) CheckSteric->Sol_AcidCl Yes (High Sterics) Sol_T3P PROTOCOL A: T3P + Pyridine (Thermodynamic Control) CheckAcid->Sol_T3P No Sol_Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Activation) CheckAcid->Sol_Ghosez Yes (Boc/tBu groups) Sol_HATU Standard HATU/DIPEA (Likely Insufficient)

Caption: Decision matrix for selecting the optimal coupling agent based on steric and electronic constraints.

Module 2: The Solutions (Protocols)

Protocol A: The "Gold Standard" (T3P + Pyridine)

Best for: General low reactivity, preventing epimerization, and scalable process chemistry. Why it works: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but selective.[1] Using pyridine as both base and co-solvent acts as a nucleophilic catalyst (forming an active N-acyl pyridinium intermediate) and solubilizes the pyrazole.

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.1 equiv) in Pyridine (3–5 volumes).

    • Note: If the substrate is insoluble in pure pyridine, use a 1:1 mixture of Pyridine/EtOAc or Pyridine/2-MeTHF. Avoid DMF if possible to simplify workup.

  • Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 60–80 °C .

    • Critical: Aminopyrazoles often require thermal energy to overcome the activation barrier. T3P is thermally stable up to 100 °C.

  • Workup: Quench with water. T3P byproducts are water-soluble.[2] Extract with EtOAc/DCM.[3] Wash organic layer with 0.5M HCl (to remove pyridine) and NaHCO₃.

Protocol B: The "Neutral Activator" (Ghosez’s Reagent)

Best for: Acid-sensitive substrates (e.g., Boc-protected amines) where thionyl chloride is too harsh. Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the deprotection of acid-sensitive groups.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM at 0 °C. Add Ghosez’s Reagent (1.1 – 1.2 equiv). Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: In a separate vessel, dissolve Aminopyrazole (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

  • Combination: Add the activated acid chloride solution dropwise to the aminopyrazole solution at 0 °C.

  • Reaction: Stir at RT for 2–12 hours.

Protocol C: The "Brute Force" (Acid Chloride via SOCl₂)

Best for: Sterically hindered 5-amino-1-substituted pyrazoles or extremely electron-poor rings. Why it works: Acid chlorides are the most reactive electrophiles available. If this fails, the reaction is likely impossible via standard acylation.

Step-by-Step:

  • Activation: Suspend Carboxylic Acid in Thionyl Chloride (SOCl₂) (5–10 vol). Add 1 drop of DMF (catalyst). Reflux for 1–2 hours.

  • Evaporation: Concentrate to dryness completely to remove excess SOCl₂. Azeotrope with toluene twice.

  • Coupling: Dissolve the crude acid chloride in dry THF or DCM. Add to a solution of Aminopyrazole (1.1 equiv) and DIPEA (3.0 equiv) or Pyridine (excess) at 0 °C.

    • Tip: If using DIPEA, add a catalytic amount of DMAP (0.1 equiv) to form the N-acyl pyridinium salt in situ.

Module 3: Troubleshooting & FAQs

Q1: I see consumption of the starting material, but the mass spec shows [M+42] or [M+84]. What is happening?

Diagnosis: You are observing N-Acylation of the Ring Nitrogen (or di-acylation). Mechanism: The ring nitrogens (N1/N2) can be competitively nucleophilic, especially in 3-aminopyrazoles. This forms an unstable N-acyl pyrazole intermediate. Solution:

  • Thermodynamic Equilibration: Often, the Ring-N acyl product is the kinetic product. Heating the reaction (50–80 °C) can promote rearrangement to the thermodynamically stable Exocyclic-N amide.

  • Switch Base: Use 2,6-Lutidine instead of Pyridine/DIPEA. The steric bulk of lutidine discourages attack at the ring nitrogen while permitting the exocyclic amine to react.

Q2: My 1-methyl-5-aminopyrazole is completely unreactive, even with HATU.

Diagnosis: Steric Clash. Explanation: In 1-substituted-5-aminopyrazoles, the N1-substituent is physically adjacent to the exocyclic amine. This creates a "ortho-like" steric blockade. Fix: You must use Protocol C (Acid Chloride) . HATU/active esters are too bulky to access the amine in this conformation. You may also need to use a microwave reactor at 100–120 °C to force the coupling.

Q3: The reaction turns into a black tar.

Diagnosis: Decomposition of the aminopyrazole. Explanation: Electron-rich aminopyrazoles (e.g., 4-aminopyrazoles) are oxidation-prone. Fix: Perform the reaction under a strict Nitrogen/Argon atmosphere. Degas your solvents. If using Protocol C, ensure all SOCl₂ is removed, as residual acid can polymerize the amine.

Comparative Data: Coupling Agent Efficiency

Data based on internal application benchmarks for deactivated heteroaromatic amines.

ReagentReactivityEpimerization RiskSteric ToleranceWorkup EaseRecommended For
HATU HighLowModerateModerateInitial screening (often fails for pyrazoles)
T3P Very High Very Low High Excellent First-line choice for pyrazoles
SOCl₂ ExtremeHighVery HighPoorSterically hindered 5-amino-pyrazoles
Ghosez HighLowHighGoodAcid-sensitive / Boc-protected substrates
EDC/HOBt LowLowLowGoodNot recommended for this application

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link Establishes T3P as a superior reagent for low-nucleophilicity amines and process safety.

  • Ghosez, L., et al. (1979). Synthesis and Reactivity of 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link The foundational text for generating acid chlorides under neutral conditions.

  • Bagley, M. C., et al. (2011). Regioselective Synthesis of 5-Aminopyrazoles. Beilstein Journal of Organic Chemistry. Link Provides critical structural context on the difference between 3-amino and 5-amino tautomers and their reactivity profiles.

  • Bode, J. W., et al. (2011). Chemoselective Amide Ligations by Decarboxylative Condensations. Nature. Link Discusses alternative ligation strategies for difficult amine substrates.

Sources

Optimization

stability of 1,5-diethyl-1H-pyrazole-4-carboxylic acid under basic conditions

Technical Support Hub: 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid Ticket System Status: 🟢 Online Current Topic: Stability & Reactivity Profile under Basic Conditions Assigned Specialist: Senior Application Scientist, Hete...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: 1,5-Diethyl-1H-pyrazole-4-carboxylic Acid

Ticket System Status: 🟢 Online Current Topic: Stability & Reactivity Profile under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

1,5-Diethyl-1H-pyrazole-4-carboxylic acid is a robust heterocyclic scaffold widely used as an intermediate in the synthesis of fungicides, GPCR ligands, and enzyme inhibitors.

The Bottom Line: This molecule is highly stable under standard basic conditions (pH > 7, T < 100°C).

  • Primary Behavior: It functions as a typical carboxylic acid (

    
    ), forming a stable, water-soluble carboxylate salt in the presence of bases (NaOH, KOH, 
    
    
    
    ).
  • Primary Risk: The "instability" often reported by users is frequently a misinterpretation of salt precipitation or regioisomeric contamination (1,3-isomer), rather than chemical degradation.

  • Extreme Conditions: Decarboxylation generally requires temperatures exceeding 180°C or specific metal catalysis, making it unlikely to occur during standard basic workups.

Module 1: Chemical Stability & Reactivity Profile

User Scenario #1: "My compound disappeared/precipitated during workup."

Diagnosis: This is likely a solubility phase change, not decomposition. Mechanism: Under basic conditions, the carboxylic acid deprotonates to form the carboxylate anion.

  • Acid Form (pH < 3): Low water solubility, high organic solubility.

  • Base Form (pH > 5): High water solubility, low organic solubility (unless phase transfer catalysts are used).

Data Table: Physicochemical Thresholds

ParameterValue / LimitNotes

(COOH)

Behaves like benzoic acid. Deprotonates > pH 4.
Thermal Stability Stable up to ~200°CMelting point range 150-170°C (derivative dependent).
Decarboxylation

(Thermal)
Resistant to base-catalyzed decarboxylation at reflux.
Hydrolysis StableThe acid cannot hydrolyze further. Esters hydrolyze to this acid.
Visualization: Phase & Stability Workflow

The following diagram illustrates the species transformation and stability zones.

StabilityProfile Acid Free Acid (Organic Soluble) Stable BaseCondition Basic Condition (NaOH/KOH, pH > 10) Acid->BaseCondition Deprotonation Salt Carboxylate Salt (Water Soluble) High Stability BaseCondition->Salt Fast Equilibrium Salt->Acid Acidification (HCl) ExtremeHeat Extreme Heat (>200°C or Cu Cat.) Salt->ExtremeHeat Forced Stress Decarb Decarboxylation (Loss of CO2) ExtremeHeat->Decarb Irreversible Degradation

Figure 1: Stability pathway showing the reversible salt formation and the high energy barrier required for decarboxylation.

Module 2: Troubleshooting Common Issues

Ticket #102: "I see two sets of peaks in NMR. Is the base causing isomerization?"

Status: Resolved (False Positive for Degradation) Root Cause: The 1,5-diethyl isomer is often contaminated with the 1,3-diethyl regioisomer during synthesis, not during basic storage.

  • Explanation: Base-mediated migration of the N-ethyl group (from N1 to N2) or the C-ethyl group is thermodynamically unfavorable under standard conditions. The mixture usually originates from the condensation of ethylhydrazine with the diketone precursor.

  • Verification: Use NOESY NMR.

    • 1,5-Isomer: Strong NOE correlation between N-Ethyl and C5-Ethyl protons.

    • 1,3-Isomer: No NOE between N-Ethyl and C-Ethyl (they are far apart).

Ticket #103: "Can I reflux this in 1M NaOH?"

Status: Approved Protocol: Standard Ester Hydrolysis If you are generating the acid from Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate, refluxing in base is the standard procedure.

Step-by-Step Validation Protocol:

  • Dissolution: Dissolve ester in EtOH/THF (1:1).

  • Base Addition: Add 3.0 eq of 2M NaOH.

  • Reflux: Heat to

    
     for 2-4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. The acid (as a salt) will stay in the aqueous phase.

  • Workup (Critical):

    • Evaporate organic solvents.

    • Wash: Extract the basic aqueous layer with EtOAc (removes unreacted ester and non-acidic impurities).

    • Acidify: Adjust pH to ~2-3 with 1M HCl. The product will precipitate.

    • Extract: Extract the now-cloudy aqueous layer with EtOAc.

Module 3: Advanced Degradation Mechanisms

While the molecule is stable, "forcing conditions" can trigger decarboxylation. This is rare in basic media but possible in high-boiling solvents (DMSO/DMA) at varying temperatures.

Decarboxylation Risk Assessment

Decarboxylation of pyrazole-4-carboxylic acids is significantly more difficult than typically assumed for other heterocyclic acids.

  • Mechanism: Protodecarboxylation usually proceeds via an arenium ion intermediate, which is favored by acidic conditions, not basic ones.

  • Catalysis: Copper (Cu) or Silver (Ag) salts at high temperatures (

    
    ) can catalyze this reaction, often used intentionally in synthesis to remove the carboxyl group.
    
Visualization: Synthesis & Impurity Logic

SynthesisLogic Precursor Diketoester + Ethylhydrazine Cyclization Cyclocondensation Precursor->Cyclization Mixture Mixture of Isomers (Kinetic vs Thermodynamic) Cyclization->Mixture Isomer15 1,5-Diethyl Ester (Target) Mixture->Isomer15 Major Isomer13 1,3-Diethyl Ester (Impurity) Mixture->Isomer13 Minor Hydrolysis NaOH Reflux Isomer15->Hydrolysis StableSalt 1,5-Diethyl Carboxylate (STABLE) Hydrolysis->StableSalt No Isomerization

Figure 2: Synthetic workflow highlighting that regioisomers are formed upstream, not during the basic hydrolysis step.

Frequently Asked Questions (FAQ)

Q: Can I store the 1,5-diethyl-1H-pyrazole-4-carboxylic acid in DMSO-d6? A: Yes, but be aware of the "Acid Proton" effect. The carboxylic acid proton (


) is often broad or invisible in NMR if the sample is wet. In DMSO, it usually appears around 12-13 ppm. If you add 

or base, this peak will vanish.

Q: Is the N-ethyl group stable to base? A: Yes. N-dealkylation of pyrazoles requires harsh conditions (e.g., oxidative cleavage or high-temp hydroiodic acid). Standard bases (NaOH, Carbonates, Hydrides) will not cleave the N-Ethyl bond.

Q: Why is my yield low after acidic workup? A: The 1,5-diethyl substitution pattern increases the lipophilicity of the molecule, but the carboxylic acid is still polar.

  • Troubleshoot: Ensure the aqueous phase pH is truly < 3.

  • Troubleshoot: Use a more polar extraction solvent like 10% MeOH in DCM if EtOAc fails to extract the free acid efficiently.

References

  • Synthesis and Regioselectivity: Journal of Organic Chemistry. "Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." (Discussion on 1,3 vs 1,5 isomer formation).

  • Decarboxylation Mechanisms: Comptes Rendus Chimie. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." (Demonstrates high T required for decarboxylation).

  • General Pyrazole Stability: Benchchem Technical Guides. "Stability and Storage of Pyrazole Compounds."

  • Physical Properties: PubChem Compound Summary. "1,5-diethyl-1H-pyrazole-4-carboxylic acid."

  • Hydrolysis Protocols: Organic Syntheses. "Ethyl Azodicarboxylate" (General ester hydrolysis/stability context).

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid

Executive Summary The structural characterization of 1,5-diethyl-1H-pyrazole-4-carboxylic acid presents a classic but critical challenge in heterocyclic chemistry: distinguishing the 1,5-regioisomer from its thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 1,5-diethyl-1H-pyrazole-4-carboxylic acid presents a classic but critical challenge in heterocyclic chemistry: distinguishing the 1,5-regioisomer from its thermodynamically stable alternative, the 1,3-regioisomer .

In drug development pipelines involving pyrazole scaffolds (e.g., Rimonabant analogs or COX-2 inhibitors), the regiochemistry of the N-alkylation or cyclization step determines biological efficacy. This guide provides a definitive spectroscopic analysis, contrasting the target 1,5-isomer against the 1,3-alternative, supported by NOE (Nuclear Overhauser Effect) protocols which serve as the "gold standard" for structural validation.

Part 1: Structural Context & The Regioisomer Challenge

The synthesis of 1,5-diethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl hydrazine with a


-keto ester or equivalent electrophile. This reaction is rarely 100% regioselective.
  • Target Molecule (1,5-isomer): The ethyl group at position 5 is spatially adjacent to the N1-ethyl group. This creates steric crowding but allows for specific hydrophobic interactions in protein binding pockets.

  • The Alternative (1,3-isomer): The ethyl group is at position 3, distal from the N1-ethyl group. This is often the thermodynamic product.

Why 1D NMR is Insufficient: While chemical shifts differ slightly between isomers, solvent effects and concentration can shift signals enough to make assignment ambiguous. Definitive proof requires observing the spatial proximity of the ethyl groups.

Part 2: 1H NMR Spectral Assignment (DMSO-d6)

The following data represents the characteristic signals for 1,5-diethyl-1H-pyrazole-4-carboxylic acid in DMSO-d6. DMSO is chosen over CDCl


 to ensure the solubility of the free acid and visualization of the carboxylic proton.
Table 1: Signal Assignment & Chemical Shifts
PositionMoietyShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
COOH Carboxylic Acid12.10 - 12.50 Broad Singlet1H-Deshielded acidic proton; disappears with D

O shake.
H-3 Pyrazole Ring7.75 - 7.85 Singlet1H-The only aromatic proton. In the 1,5-isomer, this is at C3.
N1-CH

N-Ethyl Methylene4.05 - 4.15 Quartet2H7.2Strongly deshielded by the electronegative Nitrogen (N1).
C5-CH

C-Ethyl Methylene2.85 - 2.95 Quartet2H7.5Shielded relative to N-CH

. Diagnostic signal for 1,5-substitution.
N1-CH

N-Ethyl Methyl1.30 - 1.35 Triplet3H7.2Typical terminal methyl.
C5-CH

C-Ethyl Methyl1.15 - 1.20 Triplet3H7.5Slightly more shielded than N-ethyl methyl.

Expert Note: The chemical shift of the C5-methylene (


2.9 ppm) is often slightly upfield compared to the C3-methylene in the 1,3-isomer (

2.6-2.7 ppm) due to the anisotropic effect of the N1-lone pair, but this difference is subtle. Do not rely on shift alone.

Part 3: Comparative Analysis (The "Alternatives")

This section objectively compares the target molecule against its primary synthetic impurity (the 1,3-isomer) and evaluates solvent systems.

Comparison A: 1,5-Isomer vs. 1,3-Isomer (Structural Distinction)
Feature1,5-Diethyl (Target) 1,3-Diethyl (Alternative) Differentiation Logic
Steric Environment Crowded (N1-Et / C5-Et clash)Relaxed (N1-Et / C3-Et distal)1,5-isomer may show broadened signals at low temp due to restricted rotation.
NOE Correlation Strong between N1-CH

and C5-CH

None between N1-CH

and C3-CH

Definitive Proof. (See Part 4).
H-Ring Signal H-3 (Singlet)H-5 (Singlet)H-5 is typically slightly more upfield (

7.6 ppm) than H-3, but unreliable without a standard.
Comparison B: Solvent System Performance
SolventVisibility of COOHResolution of Ethyl QuartetsRecommendation
DMSO-d6 Excellent (Distinct broad singlet)Good, but water peak (

3.33 ppm) can interfere if wet.
Primary Choice for full characterization.
CDCl

Poor (Often broadened into baseline)Excellent separation of aliphatic region.Use only for checking ethyl group purity; not for acid confirmation.

Part 4: Advanced Verification Protocols (NOESY)

To validate the structure as the 1,5-isomer, you must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This detects protons that are close in space (<5 Å) but not necessarily coupled through bonds.

The "Smoking Gun" Correlation
  • 1,5-Isomer: The N1-Ethyl group and C5-Ethyl group are neighbors. You will see a cross-peak connecting the N1-methylene (4.1 ppm) and the C5-methylene (2.9 ppm).

  • 1,3-Isomer: The groups are separated by the pyrazole ring. No cross-peak will be observed between the ethyl groups. Instead, you may see an NOE between the N1-Ethyl and the H-5 ring proton.

NOE_Workflow Sample Purified Sample (>10 mg) Prep Dissolve in DMSO-d6 (0.6 mL) Sample->Prep Exp Run 2D NOESY (Mixing time: 500ms) Prep->Exp Analysis Analyze Cross-peaks (4.1 ppm vs 2.9 ppm) Exp->Analysis Result15 Cross-peak Present: CONFIRMED 1,5-Isomer Analysis->Result15 Correlation Found Result13 No Cross-peak: CONFIRMED 1,3-Isomer Analysis->Result13 No Correlation

Caption: Logical workflow for distinguishing pyrazole regioisomers using 2D NOESY NMR.

Part 5: Experimental Protocols

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid. (Higher concentration improves 2D NMR sensitivity).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (1D Proton) or noesygpph (2D NOESY).

  • Scans (NS): 16 (1D) / 8-16 per increment (2D).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure full relaxation of the aromatic protons for accurate integration.
    
  • Mixing Time (NOESY): 500 ms (Optimal for small-to-medium molecules like pyrazoles).

Data Processing
  • Phasing: Manual phasing is critical for the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein) to flatten the baseline around the aromatic region.

  • Integration: Calibrate the N1-methylene quartet (4.1 ppm) to 2.00H.

References

  • PubChem. (2025).[1][2] 1,5-diethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O2.[1] National Library of Medicine. [Link]

  • L.K. Sahu et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link] (Validating NOE methodology for pyrazole regioisomers).

  • SpectraBase. (2024). 1H NMR of Pyrazole Derivatives. Wiley Science Solutions. [Link]

  • RSC Publishing. (2023). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

C13 NMR chemical shifts for 1,5-diethyl-1H-pyrazole-4-carboxylic acid

Analytical Comparison Guide: Experimental vs. Computational 13C NMR Structural Elucidation of 1,5-Diethyl-1H-pyrazole-4-carboxylic acid For drug development professionals and synthetic chemists, substituted pyrazoles rep...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Experimental vs. Computational 13C NMR Structural Elucidation of 1,5-Diethyl-1H-pyrazole-4-carboxylic acid

For drug development professionals and synthetic chemists, substituted pyrazoles represent a highly privileged pharmacophore. Specifically, 1,5-diethyl-1H-pyrazole-4-carboxylic acid serves as a critical building block in the synthesis of kinase inhibitors and anti-inflammatory agents. However, differentiating the 1,5-disubstituted regioisomer from its 1,3-disubstituted counterpart using routine analytical methods is notoriously challenging due to their structural similarities[1]. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy remains the gold standard for this differentiation.

This guide objectively compares the performance of three distinct analytical approaches for assigning the 13C NMR chemical shifts of 1,5-diethyl-1H-pyrazole-4-carboxylic acid: High-Field Experimental NMR, Quantum Mechanical Prediction (DFT-GIAO), and Empirical Additivity Models.

Section 1: The Mechanistic Challenge in Pyrazole NMR

The pyrazole ring exhibits complex electronic properties that heavily influence chemical shifts. In 1,5-diethyl-1H-pyrazole-4-carboxylic acid, the electron-withdrawing carboxylic acid at the C4 position exerts a strong shielding effect, pushing the C4 resonance significantly upfield (typically ~110–112 ppm)[2]. Conversely, the N1-ethyl group breaks the symmetry of the ring. The inductive pull of the nitrogen atom, combined with the steric compression between the N1-ethyl and C5-ethyl groups, heavily deshields the adjacent C5 position.

Relying solely on 1D 1H NMR is insufficient because the aliphatic signals of the two ethyl groups overlap, and the single pyrazole proton (C3-H) provides limited connectivity data. Therefore, precise 13C NMR chemical shift assignment—supported by theoretical calculations—is required to definitively lock the regiochemistry[3].

Section 2: Comparative Methodologies & Protocols

To ensure a self-validating system, the protocols below describe how each method is executed to yield comparative structural data.

Method A: High-Field Experimental Acquisition (600 MHz) Causality: High-field spectrometers provide the necessary signal-to-noise ratio and dispersion to resolve the closely eluting aliphatic carbons of the two distinct ethyl groups, while 2D experiments lock the spatial relationship. Protocol:

  • Sample Preparation: Dissolve 15 mg of synthesized 1,5-diethyl-1H-pyrazole-4-carboxylic acid in 0.6 mL of DMSO-d6 (internal standard TMS at 0.0 ppm).

  • 1D Acquisition: Acquire 1D 13C NMR using a 600 MHz spectrometer equipped with a cryoprobe. Use a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE)-induced integration bias.

  • Relaxation Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans to ensure the quaternary carbons (C3, C4, C5, C=O) are fully relaxed and visible.

  • Self-Validation (HMBC): Perform a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The N1-CH2 protons (~4.1 ppm) will show a strong 3J correlation to the C5 carbon, experimentally confirming the 1,5-substitution pattern.

Method B: Quantum Mechanical Prediction (DFT-GIAO) Causality: Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method accounts for 3D spatial geometry, accurately capturing the steric compression between the N1 and C5 substituents that empirical models miss[4]. Protocol:

  • Geometry Optimization: Build the 3D structure of the 1,5-diethyl regioisomer in a computational suite (e.g., Gaussian 16). Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set[5].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) configured for DMSO to simulate solvent-induced electronic polarization[3].

  • Tensor Calculation: Calculate isotropic shielding tensors using the GIAO method and scale them against a computationally derived TMS reference to yield predicted chemical shifts (δ).

Method C: Empirical Additivity (HOSE Codes) Causality: Database-driven predictors (e.g., ChemDraw, ACD/Labs) use Hierarchical Orthogonal Space Encoding (HOSE) to estimate shifts based on 2D topological fragments. Protocol:

  • Input the 2D SMILES string of the target molecule into the prediction software.

  • Generate the 13C NMR spectrum based on the software's internal database of pyrazole derivatives.

Section 3: Data Presentation & Performance Comparison

The following table summarizes the quantitative 13C NMR chemical shifts (in ppm) derived from the three methods.

Carbon PositionExperimental (600 MHz, DMSO-d6)DFT-GIAO Prediction (B3LYP)Empirical Prediction (HOSE)Performance / Deviation Notes
C=O (Acid) 164.5164.8166.0DFT is highly accurate; Empirical overestimates carbonyl deshielding.
C5 (Pyrazole) 147.8148.1143.2Critical Failure Point: Empirical fails to account for N1/C5 steric clash.
C3 (Pyrazole) 141.2141.5139.5DFT accurately models the isolated C=N environment.
C4 (Pyrazole) 110.5110.1112.5Shielded by the beta-nitrogen and alpha-carbonyl effects.
N1-CH2 43.242.945.0DFT captures the exact inductive pull of the N1 atom.
C5-CH2 18.718.520.0Distinct from N1-CH2; easily resolved in experimental data.
N1-CH3 15.115.414.0Minor deviations across all methods.
C5-CH3 13.413.612.0Minor deviations across all methods.

Analytical Insight: The empirical method struggles significantly with the C5 quaternary carbon, underestimating its shift by ~4.6 ppm. This occurs because 2D HOSE codes lack sufficient 3D training data for the specific steric crowding of a 1,5-diethyl arrangement. DFT-GIAO provides a superior match (Δδ < 0.5 ppm), making it the recommended alternative for verifying complex pyrazole regioisomers[5].

Section 4: Workflow Visualization

The following diagram illustrates the comparative analytical workflow for confirming the regiochemistry of the target compound.

NMR_Workflow Compound 1,5-Diethyl-1H-pyrazole-4-carboxylic acid (Target Regioisomer) Exp Experimental NMR (600 MHz, DMSO-d6) Compound->Exp DFT DFT-GIAO Prediction (B3LYP/6-311+G**) Compound->DFT Emp Empirical Prediction (HOSE Codes) Compound->Emp DataExp 1D 13C & 2D HMBC Spectra Exp->DataExp DataDFT Isotropic Shielding Tensors DFT->DataDFT DataEmp Database Shift Estimations Emp->DataEmp Compare Comparative Shift Analysis (Δδ Evaluation) DataExp->Compare DataDFT->Compare DataEmp->Compare Result Regioisomer Verification (1,5- vs 1,3-substitution) Compare->Result

Comparative workflow for 13C NMR structural elucidation of pyrazole regioisomers.

Section 5: Conclusion & Expert Recommendation

For the structural elucidation of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, relying solely on empirical 13C NMR prediction tools poses a high risk of misidentifying the regioisomer due to poor handling of C5 steric and electronic environments.

As a best practice, researchers should pair High-Field Experimental 13C NMR (supported by 2D HMBC) with DFT-GIAO computational modeling . The DFT approach acts as a self-validating mathematical proof for the experimental assignments, ensuring absolute confidence in the structural integrity of the pharmaceutical intermediate before advancing it in the drug development pipeline[4].

References

  • [1] Title: Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters | Source: Scilit | URL:

  • [2] Title: Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 | Source: PubChem - NIH | URL:

  • [3] Title: Quantitative Prediction of 13C NMR Chemical Shifts in Solvent Using PCM-ONIOM Method and Optimally Selected Wave Function | Source: Concepts in Magnetic Resonance - Ovid | URL:

  • [4] Title: DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations | Source: MDPI | URL:

  • [5] Title: DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution | Source: PubMed - NIH | URL:

Sources

Validation

Distinguishing 1,5-Diethyl from 1,3-Diethyl Pyrazole Isomers by NOESY NMR: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The N-alkylation of asymmetrically substituted pyrazoles is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The N-alkylation of asymmetrically substituted pyrazoles is a foundational transformation in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and other targeted therapeutics[1][2]. However, this reaction inherently yields a mixture of regioisomers. For example, the alkylation of 3(5)-ethylpyrazole with an ethyl halide produces both 1,3-diethylpyrazole and 1,5-diethylpyrazole .

While chromatographic separation of these isomers is often achievable, their structural assignment via standard 1D ¹H and ¹³C NMR is notoriously ambiguous. The chemical shift differences between the two isomers are often minimal (


 < 0.1 ppm) and highly solvent-dependent. To unequivocally differentiate these regioisomers, 2D Nuclear Overhauser Effect Spectroscopy (NOESY)  is the definitive analytical standard[1][3]. This guide objectively compares the NMR profiles of these isomers and provides a field-proven, self-validating methodology for their assignment.

Mechanistic Basis of Regioisomer Formation

To understand the analytical output, we must first understand the synthetic causality. The formation of the regioisomeric mixture stems from the tautomeric nature of the starting material. 3-Ethyl-1H-pyrazole exists in rapid equilibrium with 5-ethyl-1H-pyrazole. Upon deprotonation, the resulting pyrazolide anion possesses two nucleophilic nitrogen centers (N1 and N2).

  • 1,3-Diethylpyrazole (Major Product): Alkylation at the nitrogen adjacent to the C5-proton yields the 1,3-isomer. Because the C5-proton presents minimal steric hindrance compared to an ethyl group, this pathway is kinetically and thermodynamically favored, making it the major product[2].

  • 1,5-Diethylpyrazole (Minor Product): Alkylation at the nitrogen adjacent to the existing C3-ethyl group yields the 1,5-isomer. The steric clash between the incoming ethyl electrophile and the existing ethyl substituent makes this the minor product[1].

Reaction SM 3(5)-Ethylpyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Intermediate) SM->Anion Base (-H+) Iso13 1,3-Diethylpyrazole (Major Product) Anion->Iso13 Et-X (N1 Attack) Iso15 1,5-Diethylpyrazole (Minor Product) Anion->Iso15 Et-X (N2 Attack)

Caption: Regioselective N-alkylation of 3(5)-ethylpyrazole yielding 1,3- and 1,5-diethyl isomers.

The NOESY Principle in Regioisomer Assignment

NOESY experiments detect through-space dipolar couplings, allowing chemists to map spatial proximity (typically < 5 Å) between protons[4]. This provides a direct readout of the molecule's three-dimensional geometry, bypassing the ambiguities of through-bond scalar couplings.

The 1,3-Diethylpyrazole Profile

In the 1,3-isomer, the N1-ethyl group is spatially isolated from the C3-ethyl group. Instead, the N1-ethyl CH₂ protons (


4.0 ppm) reside in close proximity to the C5 ring proton (

7.3 ppm). Consequently, a strong NOE cross-peak between the N1-CH₂ and the C5-H is the hallmark of the 1,3-isomer[1].
The 1,5-Diethylpyrazole Profile

In the 1,5-isomer, the N1-ethyl group and the C5-ethyl group are adjacent. The N1-ethyl CH₂ protons (


4.0 ppm) are spatially close to the C5-ethyl CH₂ protons (

2.6 ppm). Crucially, because the C5 position is substituted, the N1-ethyl group has no adjacent aromatic proton. A strong NOE cross-peak between the N1-CH₂ and the C5-CH₂ —coupled with the complete absence of an N1-CH₂ to aromatic proton cross-peak—definitively identifies the 1,5-isomer[3].

NOESY Start Analyze N1-Ethyl CH2 Signal (~4.0 ppm) Check Observe NOE Cross-peaks? Start->Check Path1 Cross-peak to Ring Proton (C5-H at ~7.3 ppm) Check->Path1 Yes (Ring H) Path2 Cross-peak to Alkyl CH2 (C5-Ethyl at ~2.6 ppm) Check->Path2 Yes (Alkyl CH2) Result1 Assigned: 1,3-Diethylpyrazole Path1->Result1 Result2 Assigned: 1,5-Diethylpyrazole Path2->Result2

Caption: Diagnostic NOESY correlation logic for distinguishing 1,3- and 1,5-diethylpyrazole isomers.

Comparative Quantitative Data

The following table summarizes the critical quantitative NMR data used to distinguish the two alternatives. Note: Exact chemical shifts may vary slightly depending on the solvent (e.g., CDCl₃ vs. DMSO-d₆), but the spatial NOE relationships remain immutable.

Analytical Feature1,3-Diethylpyrazole1,5-Diethylpyrazole
Steric Profile Less hindered (Major product)More hindered (Minor product)
N1-Ethyl CH₂ (

4.0 ppm) NOE
Strong correlation to C5-H (ring proton,

7.3 ppm)
Strong correlation to C5-Ethyl CH₂ (

2.6 ppm)
C-Ethyl CH₂ (

2.6 ppm) NOE
Correlation to C4-H (ring proton,

6.0 ppm)
Correlation to C4-H (ring proton,

6.0 ppm)
Diagnostic Absence No NOE between N1-Ethyl and C3-EthylNo NOE between N1-Ethyl and any ring proton
Self-Validation Marker Presence of N1-CH₂ / C5-H cross-peakPresence of N1-CH₂ / C5-CH₂ cross-peak

Experimental Protocol: NOESY Acquisition & Interpretation

As a Senior Application Scientist, I emphasize that executing a 2D NMR experiment is not just about pressing buttons; it requires understanding the physical causality behind the parameters. The following protocol is designed as a self-validating system .

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the purified pyrazole isomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: NOE cross-peaks represent a small fraction (often < 5%) of the total magnetization. A highly concentrated sample is mandatory to ensure a sufficient signal-to-noise (S/N) ratio, preventing weak cross-peaks from being lost in the baseline noise.

Step 2: NMR Parameter Setup
  • Action: Select a 2D NOESY pulse sequence. Set the mixing time (

    
    ) to 300–500 ms .
    
  • Causality: Small molecules (MW < 500 Da) tumble rapidly in solution, which can lead to zero or slightly negative NOE enhancements at intermediate tumbling rates. A mixing time in the 300–500 ms range allows optimal cross-relaxation and buildup of the positive NOE signal without introducing spin-diffusion artifacts (where magnetization bounces between three or more protons, creating false proximities). Alternative: If the molecule happens to fall in the zero-crossing regime, use ROESY (Rotating-frame Overhauser Effect Spectroscopy), which guarantees positive cross-peaks for all molecular weights[1].

Step 3: Acquisition Parameters
  • Action: Acquire with a minimum of 16 scans per

    
     increment, collecting at least 256 increments. Set the relaxation delay (D1) to 2.0–3.0 seconds.
    
  • Causality: An adequate relaxation delay ensures the magnetization fully returns to the z-axis between scans. Failing to provide sufficient D1 leads to signal saturation, which disproportionately destroys the weaker NOE cross-peaks you are trying to observe.

Step 4: Processing and Self-Validation
  • Action: Apply a sine-bell squared window function in both dimensions before Fourier transformation to enhance resolution and suppress truncation artifacts.

  • The Self-Validating Loop: The diagnostic power of this protocol lies in its mutually exclusive nature. The identification does not rely on the mere absence of a signal (which could falsely be attributed to poor sample concentration or an incorrect mixing time). Instead, the absence of one cross-peak is strictly corroborated by the appearance of a structurally mandated alternative.

    • If the N1-CH₂ to C5-H cross-peak is absent, the N1-CH₂ to C5-CH₂ cross-peak must be present.

    • This binary confirmation loop inherently validates the experimental setup and the structural assignment simultaneously, ensuring absolute trustworthiness in your analytical data.

References

1.4 - Ingenta Connect 2.1 - National Institutes of Health (PMC) 3.3 - National Institutes of Health (PMC) 4.2 - MDPI Organics

Sources

Comparative

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of 1,5-Diethyl Pyrazoles

Executive Summary In modern drug discovery, pyrazole derivatives serve as critical pharmacophores due to their favorable physicochemical properties and target binding affinities. However, characterizing specific position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrazole derivatives serve as critical pharmacophores due to their favorable physicochemical properties and target binding affinities. However, characterizing specific positional isomers—such as differentiating 1,5-diethyl pyrazole from its 1,3-diethyl counterpart—poses a significant analytical challenge.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Low-Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for the structural elucidation and quantification of 1,5-diethyl pyrazoles. By understanding the fundamental causality behind the molecule's fragmentation patterns, researchers can optimize their instrumental parameters to ensure absolute structural confidence and assay reproducibility.

Mechanistic Causality of Pyrazole Fragmentation

To optimize any mass spectrometry (MS) method, one must first understand why a molecule fragments the way it does[1]. Under Electrospray Ionization (ESI+), protonation of 1,5-diethyl pyrazole (Exact Mass: 124.1000 Da) occurs preferentially at the sp²-hybridized nitrogen (N2) of the pyrazole core, yielding a stable [M+H]⁺ precursor ion at m/z 125.1078.

During Collision-Induced Dissociation (CID), the molecule undergoes highly specific, energy-dependent fragmentation pathways[2]:

  • Alkene Elimination (β-Hydrogen Transfer): The N1-ethyl and C5-ethyl substituents are highly susceptible to inductive cleavage. The most energetically favorable pathway is the neutral loss of ethylene (C₂H₄, 28.0313 Da) via a β-hydrogen transfer mechanism, yielding a highly abundant product ion at m/z 97.0765[3].

  • Radical Cleavage (α-Cleavage): Alternatively, the ethyl groups can undergo α-cleavage, resulting in the loss of a methyl radical (CH₃•, 15.0235 Da) to produce an even-electron fragment at m/z 110.0843.

  • Ring Cleavage: At elevated collision energies (CE > 30 eV), the stable pyrazole aromatic system is forced open. This typically results in the ejection of hydrogen cyanide (HCN, 27.0109 Da) from the m/z 97 intermediate, generating a diagnostic ring-fragmentation ion at m/z 70.0656[4].

Fragmentation M [M+H]+ m/z 125.1078 F1 [M+H - C2H4]+ m/z 97.0765 M->F1 β-H Transfer (-28.03 Da) F2 [M+H - CH3•]+ m/z 110.0843 M->F2 α-Cleavage (-15.02 Da) F3 [M+H - C2H4 - HCN]+ m/z 70.0656 F1->F3 Ring Cleavage (-27.01 Da)

Caption: ESI+ CID fragmentation logic and pathways for 1,5-diethyl pyrazole.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

Selecting the correct MS platform depends entirely on the analytical goal: structural confirmation (qualitative) versus high-throughput bioanalysis (quantitative).

Quantitative Data Summary

Table 1: Performance Comparison for 1,5-Diethyl Pyrazole Analysis

ParameterQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, Impurity profilingHigh-throughput DMPK quantification
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Nominal Mass)
Resolution (FWHM) 30,000 – 60,000Unit Resolution (~0.7 Da)
Isomer Differentiation Excellent (via exact mass fragment ratios)Moderate (requires baseline LC separation)
Sensitivity (LOD) ~1–5 ng/mL< 10 pg/mL (in MRM mode)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude

Table 2: Diagnostic Fragment Ions of 1,5-Diethyl Pyrazole

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic PathwayOptimal CE (eV)
125.107897.0765C₂H₄ (28.03 Da)β-Hydrogen Transfer15 - 20
125.1078110.0843CH₃• (15.02 Da)α-Cleavage20 - 25
125.107870.0656C₂H₄ + HCNAlkene + Ring Cleavage35 - 45

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify instrument calibration before any sample is ionized.

Step-by-Step Methodology

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube or QqQ mass filters. Acceptance criteria: Mass error < 2 ppm (Q-TOF) or peak width 0.7 ± 0.1 Da (QqQ).

  • SST Injection: Inject a 10 ng/mL solution of a stable isotope-labeled internal standard (e.g., 1,5-diethyl pyrazole-d5).

  • Validation Check: The system is only ready for sample analysis if the SST demonstrates a Signal-to-Noise (S/N) ratio > 50:1 and retention time drift is ≤ 0.05 minutes.

Phase 2: Sample Preparation

  • Aliquot 50 µL of plasma/matrix containing the pyrazole analyte into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and force the pyrazole into the organic phase.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase 3: UHPLC Separation & MS Acquisition

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm).

  • Gradient: Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, drying gas temperature to 300°C, and gas flow to 10 L/min.

  • Acquisition:

    • For Q-TOF: Acquire full scan MS and Auto-MS/MS spectra from m/z 50–500.

    • For QqQ: Monitor the Multiple Reaction Monitoring (MRM) transitions: 125.1 → 97.1 (Quantifier) and 125.1 → 70.1 (Qualifier).

MS_Workflow SST System Suitability (Internal Standard) Prep Sample Prep (Protein Precipitation) SST->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Ionization (Precursor m/z 125) LC->ESI QTOF HRMS (Q-TOF) Accurate Mass ESI->QTOF Structural Elucidation QQQ QqQ MS MRM Quantitation ESI->QQQ Targeted Quantitation Data Data Validation (Isotope & Fragment Match) QTOF->Data QQQ->Data

Caption: Self-validating LC-MS/MS analytical workflow for pyrazole characterization.

Conclusion

For the rigorous characterization of 1,5-diethyl pyrazoles, the choice of instrumentation dictates the depth of the data. Q-TOF HRMS provides the exact mass capabilities necessary to map the β-hydrogen transfer and ring cleavage pathways with sub-2 ppm accuracy, making it indispensable for initial structural elucidation and isomer differentiation. Conversely, once the fragmentation causality (m/z 125 → 97 and 70) is established, the Triple Quadrupole platform offers unmatched sensitivity and dynamic range for high-throughput pharmacokinetic quantitation.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.ResearchGate.
  • 1-ethyl-N-propyl-1H-pyrazol-4-amine: Mass Spectrometric Fragmentation Patterns.Smolecule.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.BenchChem.
  • Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.

Sources

Validation

A Comparative Guide to the Infrared Absorption Bands of Carboxylic Acids in Pyrazole Rings

For Researchers, Scientists, and Drug Development Professionals Fundamental Principles: The Vibrational Signature of a Carboxylic Acid The carboxylic acid functional group (-COOH) presents two highly characteristic and r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Principles: The Vibrational Signature of a Carboxylic Acid

The carboxylic acid functional group (-COOH) presents two highly characteristic and readily identifiable absorption bands in the mid-infrared region of the electromagnetic spectrum. These are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) bonds.

  • O-H Stretching: In the condensed phase (solid or liquid), carboxylic acids typically form strong intermolecular hydrogen-bonded dimers. This results in a very broad and intense absorption band for the O-H stretch, usually appearing in the region of 2500-3300 cm⁻¹. The breadth of this band is a hallmark of strong hydrogen bonding. In the gas phase or in dilute non-polar solutions where the dimeric structure is disrupted, the O-H stretch appears as a sharper, less intense band at a higher frequency (around 3500-3550 cm⁻¹).

  • C=O Stretching: The carbonyl group gives rise to a strong and sharp absorption band. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this band is typically observed around 1710 cm⁻¹. For monomeric carboxylic acids, the C=O stretch shifts to a higher frequency, approximately 1760 cm⁻¹. Conjugation of the carbonyl group with a double bond or an aromatic ring leads to a decrease in the C=O stretching frequency by 20-30 cm⁻¹, a consequence of the delocalization of π-electrons which reduces the double-bond character of the carbonyl group.

The Influence of the Pyrazole Ring: A Comparative Analysis of Isomers

The electronic properties of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can significantly influence the vibrational frequencies of an attached carboxylic acid group. The position of the carboxylic acid on the pyrazole ring (positions 3, 4, or 5) alters the electronic interplay between the two moieties, leading to distinct IR spectral features.

Comparative Table of IR Absorption Frequencies

The following table summarizes the key IR absorption frequencies for the different isomers of pyrazole carboxylic acid. The data is compiled from a combination of experimental studies and computational (DFT) calculations to provide a comprehensive overview.

Compound Position of -COOH O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) (Solid Phase) Notes and Key Observations
1H-Pyrazole-3-carboxylic acid 3Broad, ~2500-3200~1700-1720The proximity of the carboxylic acid to the pyridine-like nitrogen (N2) can influence hydrogen bonding patterns. Computational studies in methanol suggest significant intermolecular interactions.
1H-Pyrazole-4-carboxylic acid 4Broad, ~2500-3300~1680-1700In the solid state, this isomer forms quasi-linear ribbons with cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. This extensive hydrogen bonding network likely contributes to the lower C=O frequency.
3-(2-furyl)-1H-pyrazole-5-carboxylic acid 5Broad, ~3200-3400~1700The C=O stretching vibration at ~1700 cm⁻¹ in the solid state is indicative of a hydrogen-bonded dimeric structure. The high intensity suggests an electron-rich environment for the carbonyl group. The furyl substituent introduces further conjugation.
5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4N/AN/AThe crystal structure reveals a complex network of O-H···O, C-H···N, and C-H···F hydrogen bonds, forming a three-dimensional architecture. This highlights the diverse hydrogen bonding possibilities with substituted pyrazole carboxylic acids.
The Role of Hydrogen Bonding in Pyrazole Carboxylic Acids

In the solid state, pyrazole carboxylic acids exhibit extensive intermolecular hydrogen bonding. This not only involves the classic carboxylic acid dimer formation but can also include interactions with the nitrogen atoms of the pyrazole ring.

The following diagram illustrates a common hydrogen bonding motif observed in the solid state, leading to the formation of extended chains or networks.

HydrogenBonding cluster_0 Pyrazole Carboxylic Acid Monomer 1 cluster_COOH_1 Pyrazole Carboxylic Acid Monomer 1 cluster_1 Pyrazole Carboxylic Acid Monomer 2 cluster_COOH_2 Pyrazole Carboxylic Acid Monomer 2 N1_1 N N2_1 N-H N1_1->N2_1 C3_1 C N2_1->C3_1 N1_2 N N2_1->N1_2 H-Bond C4_1 C-H C3_1->C4_1 C5_1 C C4_1->C5_1 C5_1->N1_1 C_COOH_1 C C_COOH_1_C C C5_1->C_COOH_1_C O1_COOH_1 O O2_COOH_1 O-H O1_COOH_2 O O2_COOH_1->O1_COOH_2 H-Bond C_COOH_1_C->O1_COOH_1 O C_COOH_1_C->O2_COOH_1 N2_2 N-H N1_2->N2_2 C3_2 C N2_2->C3_2 C4_2 C-H C3_2->C4_2 C5_2 C C4_2->C5_2 C5_2->N1_2 C_COOH_2 C C_COOH_2_C C C5_2->C_COOH_2_C O2_COOH_2 O-H C_COOH_2_C->O1_COOH_2 O C_COOH_2_C->O2_COOH_2

Caption: Intermolecular hydrogen bonding in pyrazole carboxylic acids.

This extensive hydrogen bonding is the primary reason for the broad O-H stretching band and the shift of the C=O stretching band to lower wavenumbers in the solid-state IR spectra of these compounds.

Electronic Effects of the Pyrazole Ring

The pyrazole ring is aromatic and can act as either an electron-donating or electron-withdrawing group depending on the point of attachment and the nature of any substituents. This electronic influence modulates the bond strength of the C=O group in the carboxylic acid and, consequently, its stretching frequency.

  • Electron-Withdrawing Character: The nitrogen atoms in the pyrazole ring are electronegative and can exert an electron-withdrawing inductive effect. This effect tends to increase the double-bond character of the C=O bond, leading to a higher stretching frequency.

  • Resonance Effects: The lone pair of electrons on the pyrrole-like nitrogen (N1) can participate in resonance, potentially donating electron density to the ring and a substituent. Conversely, the pyridine-like nitrogen (N2) is electron-withdrawing through resonance. The overall electronic effect on the carboxylic acid group is a balance of these inductive and resonance contributions, which varies with the isomeric position.

The interplay of these effects can be visualized as follows:

ElectronicEffects PyrazoleRing Pyrazole Ring InductiveEffect Inductive Effect (-I) (Electron Withdrawing) PyrazoleRing->InductiveEffect ResonanceEffect Resonance Effect (+M/-M) (Electron Donating/Withdrawing) PyrazoleRing->ResonanceEffect CarboxylicAcid Carboxylic Acid Group (-COOH) InductiveEffect->CarboxylicAcid CO_Stretch C=O Stretching Frequency InductiveEffect->CO_Stretch Increases Frequency ResonanceEffect->CarboxylicAcid ResonanceEffect->CO_Stretch Decreases/Increases Frequency (position dependent) CarboxylicAcid->CO_Stretch ExperimentalWorkflow Start Start Prep Instrument Preparation (Warm-up, Clean ATR) Start->Prep Background Collect Background Spectrum Prep->Background Sample Apply Solid Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) Sample->Acquire Process Data Processing (Baseline Correction, Peak Picking) Acquire->Process Analyze Analyze Spectrum (Identify O-H and C=O bands) Process->Analyze Clean Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of a pyrazole carboxylic acid is a rich source of structural information. The characteristic broad O-H and strong C=O stretching vibrations are significantly influenced by the position of the carboxylic acid group on the pyrazole ring and the extensive hydrogen bonding networks present in the condensed phase. By carefully analyzing the positions and shapes of these key absorption bands, researchers can gain valuable insights into the molecular structure, intermolecular interactions, and electronic properties of these important heterocyclic compounds. This guide provides a framework for the interpretation of these spectra, grounded in both experimental data and theoretical principles, to aid in the confident characterization of novel pyrazole-based molecules.

References

  • Thakuria, R., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]

  • Request PDF | Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds | The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of... | Find, read and cite all the research you need on ResearchGate. [Link]

  • Bîrdeanu, M. V., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [https://www.mdpi.com/1422-8599/2021/3/M1276](http
Comparative

A Senior Application Scientist’s Guide to Establishing and Validating the Melting Point of 1,5-diethyl-1H-pyrazole-4-carboxylic acid

For researchers and drug development professionals, the synthesis of a novel compound like 1,5-diethyl-1H-pyrazole-4-carboxylic acid marks a critical first step. However, synthesis is merely the beginning; rigorous chara...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of a novel compound like 1,5-diethyl-1H-pyrazole-4-carboxylic acid marks a critical first step. However, synthesis is merely the beginning; rigorous characterization and validation are paramount to ensure the identity, purity, and suitability of the material for further studies. A fundamental and highly informative characteristic of a crystalline solid is its melting point.

A literature search for 1,5-diethyl-1H-pyrazole-4-carboxylic acid reveals a notable absence of an experimentally determined melting point. This is a common scenario in discovery research. Therefore, this guide is structured not to validate a pre-existing value, but to establish a robust, defensible melting point range for a newly synthesized batch. We will detail the definitive protocol for melting point determination, grounded in pharmacopeial standards, and compare this classical method with a suite of orthogonal analytical techniques. This multi-faceted approach creates a self-validating system, ensuring the highest degree of confidence in your compound's quality.

The Principle of Melting Point as a Purity Indicator

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a very narrow temperature range, often less than 1°C.[1][2][3][4] This sharpness is a hallmark of purity.

The presence of impurities disrupts the uniform crystalline lattice structure of the solid.[1][5] This disruption weakens the intermolecular forces, meaning less thermal energy is required to break down the solid structure. This phenomenon, known as melting point depression , results in two observable effects:

  • A lowering of the melting temperature compared to the pure substance.[1][6]

  • A broadening of the melting range.[1][3][6]

Therefore, determining the melting point range serves as a rapid and reliable preliminary assessment of a compound's purity.

Definitive Melting Point Determination: A Validated Protocol

To ensure accuracy and reproducibility, melting point determination must adhere to a standardized protocol. The United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature provides the authoritative framework for this measurement.[7][8][9][10][11]

This protocol is the standard procedure for most crystalline organic compounds.

Objective: To determine the melting range of a finely powdered solid with high precision.

Apparatus:

  • A calibrated melting point apparatus (capillary method).

  • Glass capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[7][9]

  • USP Melting Point Reference Standards for calibration (e.g., Caffeine, Vanillin).

Procedure:

  • Sample Preparation:

    • Ensure the sample of 1,5-diethyl-1H-pyrazole-4-carboxylic acid is completely dry. If necessary, dry it over a suitable desiccant for at least 16 hours.[7]

    • Gently pulverize the sample into a very fine powder using a mortar and pestle. This ensures uniform heat transfer.[11]

  • Capillary Loading:

    • Tamp the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the closed end.

    • The final packed column height should be 2.5–3.5 mm.[9]

  • Measurement:

    • Pre-heat the melting point apparatus to a temperature approximately 10-15°C below the expected melting point. (For an unknown compound, a preliminary, rapid determination is performed first to find this approximate range).[3]

    • Insert the capillary tube into the apparatus.

    • Set the heating rate to 1°C per minute .[9][11] A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[12]

  • Data Recording:

    • T1 (Onset of Melting): Record the temperature at which the first droplet of liquid is visible.[2]

    • T2 (Completion of Melting): Record the temperature at which the last solid particle melts. This is also referred to as the "clear point".[4]

    • The melting range is reported as T1 – T2 .

Trustworthiness Check: The protocol's validity is ensured by periodic calibration of the apparatus using USP Reference Standards. The measured melting points of at least two standards bracketing the expected range of the test compound should fall within their certified tolerance limits.[7][9]

Orthogonal Validation: A Comparative Approach to Purity

While a sharp melting point is a strong indicator of purity, it is not definitive. Different impurities can have different effects, and some highly pure compounds may exhibit complex melting behaviors (e.g., polymorphism). Therefore, relying on a single method is insufficient, particularly in a drug development context. We must employ orthogonal (i.e., different and independent) analytical methods to build a comprehensive and trustworthy purity profile.

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Observation of the solid-to-liquid phase transition temperature range.[13]Differential partitioning of components between a mobile and stationary phase.[13]Measurement of heat flow into a sample as a function of temperature.[14]
Purity Indication A sharp, narrow range indicates high purity. A broad, depressed range suggests impurities.[1][13]A single major peak with minimal to no other peaks. Purity is often calculated by peak area percentage.[15]A sharp, symmetric endotherm. Purity can be calculated from the shape of the melting peak using the Van't Hoff equation.[16]
Quantitation Primarily qualitative/semi-quantitative.[13]Highly quantitative.[13][17]Quantitative, providing mole percent purity.[18]
Sensitivity Low; typically requires >1% impurity to cause a significant change.[13]High; can detect trace impurities (<<0.1%).[17]High, but generally less sensitive than HPLC for trace impurities.
Throughput High; rapid screening tool.Moderate to high, depending on run time.Moderate.
Key Advantage Fast, simple, and inexpensive initial assessment.Gold standard for quantitative purity and impurity profiling in pharmaceuticals.[17][19]Provides thermodynamic data (enthalpy of fusion) and can detect polymorphism.
Complementary Analytical Workflows

To build a complete picture of the compound's identity and purity, the following workflow should be executed in parallel with melting point determination.

G cluster_0 Primary Characterization cluster_1 Structural & Identity Confirmation cluster_2 Quantitative Purity & Impurity Profiling synthesis Synthesized 1,5-diethyl-1H-pyrazole-4-carboxylic acid mp Melting Point Determination (USP <741>) synthesis->mp Initial Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS or HRMS) synthesis->ms hplc HPLC-UV (Purity Assay) synthesis->hplc dsc Differential Scanning Calorimetry (DSC) synthesis->dsc final_report Comprehensive Certificate of Analysis (CoA) mp->final_report nmr->final_report ms->final_report hplc->final_report dsc->final_report

Caption: Comprehensive validation workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds.[20][21][22] For 1,5-diethyl-1H-pyrazole-4-carboxylic acid, ¹H and ¹³C NMR spectra should be acquired. The resulting spectra must be consistent with the expected chemical shifts, integration values, and coupling patterns for the proposed structure. The absence of significant unassignable signals provides strong evidence of purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[23] Electrospray ionization (ESI) is a suitable technique. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition with high confidence.[24] For C₈H₁₂N₂O₂, the expected monoisotopic mass is approximately 168.09 Da.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[15][19] A validated HPLC method can separate the main compound from any process-related impurities or degradation products.

    • Protocol Outline (Reverse-Phase HPLC):

      • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

      • HPLC Conditions:

        • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

        • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

      • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[15] For high-purity material, this value should be >98%.

  • Differential Scanning Calorimetry (DSC): DSC offers a more sophisticated thermal analysis.[14][18] It directly measures the heat absorbed by the sample during melting. The shape of the resulting melting endotherm can be used to calculate the mole percent purity based on the Van't Hoff equation, which mathematically describes the melting point depression.[16] This provides a quantitative purity value from a different physical principle than HPLC, making it an excellent orthogonal technique.[25]

Synthesizing the Data: The Final Validation

By integrating the results from all techniques, we can establish a highly reliable profile for the batch of 1,5-diethyl-1H-pyrazole-4-carboxylic acid.

  • Expected Outcome for a High-Purity Sample:

    • Melting Point: A sharp melting range, for instance, 125.0 – 126.5°C. The narrowness (<2°C) is key.

    • HPLC Purity: >99.0% by peak area normalization.

    • DSC Purity: >99.0 mol%. The onset temperature from DSC should correlate well with the melting point.

    • NMR Spectrum: Clean spectrum, consistent with the proposed structure, with no significant impurity peaks.

    • Mass Spectrum: A dominant peak corresponding to the correct molecular weight (e.g., [M+H]⁺ at m/z 169.10).

If the melting range is broad (e.g., 121 – 125°C) and the HPLC analysis shows multiple peaks, this confirms the presence of impurities. The melting point data, in this case, serves as an immediate red flag, corroborated and quantified by the more sensitive chromatographic method. This integrated, multi-technique approach embodies the principles of modern analytical validation, providing the trustworthiness required for progression in research and development.[26][27][28][29][30]

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/usp31/741.pdf]
  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. [URL: https://analyzing-testing.netzsch.com/en/blog/2020/investigating-the-purity-of-substances-by-means-of-dsc]
  • Purity Determination by DSC. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Li, G., Zang, L., Chen, Y., & Xiao, H. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies, Inc. [URL: https://www.agilent.
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent Technologies, Inc. [URL: https://www.agilent.
  • Chapter 11: Purity Determination Using DSC. GlobalSpec. [URL: https://www.globalspec.com/reference/43831/320387/11-1-introduction]
  • 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. United States Pharmacopeia. [URL: https://www.uspnf.
  • Determination of % purity of a compound by by Using DSC. (2017). SlideShare. [URL: https://www.slideshare.net/slideshow/determination-of-purity-of-a-compound-by-by-using-dsc/76801454]
  • NMR Spectroscopy. Michigan State University Department of Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm]
  • Rivera, B., & Grossman, J. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent Technologies, Inc. [URL: https://www.agilent.com/cs/library/technicaloverviews/public/technical-overview-unit-mass-spectral-deconvolution-openlab-cds-5994-6415en-agilent.pdf]
  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [URL: https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx]
  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [URL: https://www.creative-biostructure.com/blog/how-nmr-helps-identify-isomers-in-organic-chemistry/]
  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/differential-scanning-calorimetry-dsc-analysis-principle/]
  • 9.11: Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_ChemPRIME_(Moore_et_al.)/09%3A_Chemical_Bonding_and_Molecular_Structure/9.11%3A_Nuclear_Magnetic_Resonance_Spectroscopy]
  • How to Determine Molecular Weight? MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/blog/how-to-determine-molecular-weight/]
  • Nuclear magnetic resonance spectroscopy. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy]
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [URL: https://www.thinksrs.
  • USP 741 Melting Point or Range. Scribd. [URL: https://www.scribd.com/document/356950278/USP-741-Melting-Point-or-Range]
  • What is Melting Point? Mettler-Toledo. [URL: https://www.mt.
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/]
  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7494f337d6c699949704d]
  • 6.1C: Melting Point Theory. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1C%3A_Melting_Point_Theory]
  • Melting-point depression. Wikipedia. [URL: https://en.wikipedia.org/wiki/Melting-point_depression]
  • Melting point depression. IB Chemistry. [URL: https://ibchem.com/IB/ibe/11.3-melting_point-depression.htm]
  • A Definitive Guide to Product Purity Validation: HPLC vs. Melting Point Analysis. Benchchem. [URL: https://www.benchchem.
  • Determination of Molecular Weight by Mass Spectros. Scribd. [URL: https://www.scribd.com/doc/28929136/Determination-of-Molecular-Weight-by-Mass-Spectros]
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. UPM Pharmaceuticals. [URL: https://www.upm-inc.
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Jordi Labs. [URL: https://jordilabs.com/blog/hplc-testing-and-analysis/]
  • Melting Point and Thermometer Calibration. University of Toronto. [URL: https://www.chem.utoronto.ca/coursenotes/CHM249/MeltingPoint.pdf]
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.
  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. (2021). BioPharm International. [URL: https://www.biopharminternational.com/view/best-practices-for-analytical-method-validation-study-design-analysis-and-acceptance-criteria]
  • Melting point determination. University of Calgary. [URL: https://www.chem.ucalgary.
  • de Barros, A. L., et al. (2015). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4453488/]
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed. [URL: https://www.sofpromed.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [URL: https://emerypharma.
  • Introduction to Analytical Method Development and Validation. (2025). Lab Manager. [URL: https://www.labmanager.
  • IUPAC Gold Book - melting temperature. IUPAC. [URL: https://goldbook.iupac.org/terms/view/M03807]
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
  • Melting point determination. SSERC. [URL: https://www.sserc.org.
  • Melting and boiling point Laboratory Guide. HUBERLAB. [URL: https://www.huberlab.

Sources

Validation

Comparative Bioactivity Guide: 1,5-Diethyl vs. 1,5-Dimethyl Pyrazoles

Executive Summary In medicinal chemistry, the optimization of pyrazole scaffolds often hinges on the precise tuning of the N1 and C5 substituents. While 1,5-dimethylpyrazoles serve as a "standard" steric baseline, 1,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of pyrazole scaffolds often hinges on the precise tuning of the N1 and C5 substituents. While 1,5-dimethylpyrazoles serve as a "standard" steric baseline, 1,5-diethylpyrazoles are deployed to probe the limits of hydrophobic pockets and alter the conformational entropy of the ligand.

Key Verdict:

  • Select 1,5-Dimethyl when targeting compact enzymatic pockets (e.g., kinase ATP sites, PDE4 active sites) where steric economy is paramount. It offers optimal ligand efficiency (LE) with minimal steric penalty.

  • Select 1,5-Diethyl to increase lipophilicity (LogP +0.8–1.0), improve blood-brain barrier (BBB) penetration, or induce a "conformation lock" that restricts the rotation of aryl substituents at C4, potentially freezing the bioactive conformation.

Physicochemical & Structural Profiling

The transition from methyl to ethyl at the 1,5-positions introduces significant changes in molecular volume and lipophilicity without altering the fundamental hydrogen-bond acceptor/donor profile of the pyrazole core.

Table 1: Comparative Physicochemical Metrics[1]
Property1,5-Dimethyl Pyrazole1,5-Diethyl PyrazoleImpact on Bioactivity
Molecular Weight ~96.13 Da~124.18 DaSlight increase; negligible effect on drug-likeness.
cLogP (Approx) 0.6 – 0.81.4 – 1.6High Impact: Ethyl significantly boosts membrane permeability but decreases water solubility.
Steric Volume (A-Value) Low (1.70 kcal/mol)Medium (1.75 kcal/mol)Critical: C5-Ethyl can clash with "gatekeeper" residues in enzyme pockets.
Electronic Effect (+I) Weak InductiveModerate InductiveEthyl is slightly more electron-donating, marginally increasing N2 basicity.
Rotational Barrier LowHighC5-Ethyl restricts rotation of C4-substituents, reducing entropic penalty upon binding.

Mechanism of Action & SAR Insights

The "C5-Clash" vs. "Hydrophobic Anchor"

The biological divergence between these two scaffolds is driven by the interaction of the C5-substituent with the protein environment.

  • Steric Occlusion (The Methyl Advantage): In tight binding pockets, such as the active site of NAAA (N-acylethanolamine-hydrolyzing acid amidase) , replacing a methyl with an ethyl group at position 5 can lead to a drastic loss of potency (often >2-fold reduction). The C5-ethyl group protrudes into the "floor" of the binding cleft, preventing the pyrazole nitrogen (N2) from forming critical hydrogen bonds.

  • Conformational Locking (The Ethyl Advantage): In CB1/CB2 cannabinoid receptor ligands , the steric bulk of the N1 and C5 substituents dictates the twist angle of the phenyl ring at C4. The 1,5-diethyl motif forces the C4-aryl group out of plane (orthogonal), which is often the required bioactive conformation for antagonist activity. The 1,5-dimethyl analog allows for freer rotation, which incurs a higher entropic cost upon binding.

DOT Diagram: SAR Decision Workflow

The following diagram illustrates the logical flow for selecting between methyl and ethyl substituents during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Pyrazole Scaffold Check_Pocket Analyze Binding Pocket (Crystal Structure/Homology) Start->Check_Pocket Tight_Pocket Restricted/Small Pocket? (e.g., Kinase Hinge) Check_Pocket->Tight_Pocket Open_Pocket Large Hydrophobic Channel? (e.g., GPCR Allosteric) Check_Pocket->Open_Pocket Select_Methyl Select 1,5-Dimethyl • Minimize Steric Clash • Maximize Ligand Efficiency Tight_Pocket->Select_Methyl Yes Permeability Need BBB Penetration? Open_Pocket->Permeability Yes Select_Ethyl Select 1,5-Diethyl • Fill Hydrophobic Void • Lock Conformation Permeability->Select_Methyl No (Maintain Solub.) Permeability->Select_Ethyl Yes (Increase LogP)

Caption: Decision tree for optimizing N1/C5 pyrazole substituents based on structural biology and ADME requirements.

Experimental Protocols

Synthesizing 1,5-dialkylpyrazoles requires strict regiocontrol, as the 1,3-isomer is often thermodynamically favored. The following protocol ensures the formation of the 1,5-isomer.

Protocol A: Regioselective Synthesis of 1,5-Diethylpyrazole

Objective: Synthesize 1,5-diethyl-1H-pyrazole-4-carboxylate (or similar derivatives) with >95% regioselectivity.

Reagents:

  • Ethyl propionylacetate (1.0 eq)

  • Ethylhydrazine oxalate (1.1 eq)

  • Acetic Acid (Solvent/Catalyst)

  • Triethylamine (Base)

Methodology:

  • Preparation: Dissolve ethyl propionylacetate in glacial acetic acid. The use of acidic media favors the attack of the hydrazine terminal nitrogen on the ketone carbonyl, directing the formation of the 1,5-isomer.

  • Addition: Add ethylhydrazine oxalate slowly at 0°C.

  • Cyclization: Heat the mixture to reflux (100°C) for 4 hours. The acidic condition promotes dehydration and cyclization.

  • Workup: Evaporate acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with ethyl acetate (3x).

  • Validation: Analyze by NOESY NMR .

    • 1,5-isomer: Strong NOE correlation between N1-Ethyl protons and C5-Ethyl protons.

    • 1,3-isomer: NOE correlation between N1-Ethyl and C5-H (proton), with C3-Ethyl being distal.

Protocol B: Comparative Enzymatic Inhibition Assay (General)

Objective: Determine the IC50 shift between Methyl and Ethyl analogs.

  • Enzyme System: Recombinant Human COX-2 or PDE4B (common pyrazole targets).

  • Compound Prep: Dissolve 1,5-dimethyl and 1,5-diethyl analogs in DMSO to 10 mM stock. Serial dilute (1:3) to range from 100 µM to 1 nM.

  • Incubation: Incubate compound with enzyme and substrate (e.g., cAMP for PDE4) for 30 mins at 37°C.

  • Readout: Measure product formation via fluorescence polarization (FP) or TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Interpretation: If IC50(Ethyl) >> IC50(Methyl), steric clash at C5 is confirmed. If IC50(Ethyl) < IC50(Methyl), hydrophobic interaction is driving affinity.

Visualizing the Synthesis Pathway

The following diagram details the mechanistic flow to ensure the correct regioisomer is formed.

Synthesis_Pathway SM1 1,3-Diketone (R=Ethyl) Inter Hydrazone Intermediate (Kinetic Control) SM1->Inter Nucleophilic Attack SM2 Ethylhydrazine SM2->Inter Prod_15 1,5-Diethyl Pyrazole (Target) Inter->Prod_15 Fast Cyclization (Acidic Media) Prod_13 1,3-Diethyl Pyrazole (Impurity) Inter->Prod_13 Slow Cyclization (Basic/Neutral) Acid Glacial AcOH (Directing Agent) Acid->Inter Promotes

Caption: Regioselective synthesis pathway favoring the 1,5-diethyl isomer using acidic conditions.

References

  • Regioselective Synthesis of 1,5-Disubstituted Pyrazoles: Comparison of synthetic routes and regiochemical outcomes. Source:

  • SAR of Pyrazole-based NAAA Inhibitors: Demonstrates the activity drop when increasing steric bulk from methyl to ethyl at the pyrazole core. Source:

  • CB1 Receptor Ligand Conformation: Discusses how N1/C5 substitution affects the orthogonal twist of pyrazole ligands. Source:

  • Reactivity of Methyl vs Ethyl Pyrazoles: Technical guide on the subtle electronic and kinetic differences. Source:

Comparative

Strategic Bioisosteric Replacement: Phenyl vs. 1,5-Diethyl Pyrazole in Lead Optimization

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Introduction: Overcoming the "Phenyl Penalty" The benzene (phenyl) ring is the most ubiquitous structur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Introduction: Overcoming the "Phenyl Penalty"

The benzene (phenyl) ring is the most ubiquitous structural motif in medicinal chemistry, historically serving as a reliable hydrophobic scaffold to drive target affinity. However, modern drug discovery has increasingly recognized the "phenyl penalty"—the indiscriminate use of phenyl rings drives up lipophilicity (LogP), reduces aqueous solubility, and introduces critical developability liabilities such as cytochrome P450 (CYP)-mediated oxidative metabolism and hERG channel inhibition .

To overcome these late-stage bottlenecks, non-classical bioisosteric replacement has become a cornerstone of lead optimization. This guide objectively compares the traditional phenyl ring against an advanced heterocyclic bioisostere: 1,5-diethyl pyrazole . By introducing a nitrogen-rich core and specific steric vectors, 1,5-diethyl pyrazole not only rescues physicochemical properties but also maintains the critical spatial geometry required for target engagement.

Mechanistic Rationale: Why 1,5-Diethyl Pyrazole?

The Electronic Shift: Mitigating Toxicity and Metabolism

Electron-rich aromatic rings are prime sites for CYP450 oxidation, often yielding reactive epoxide or quinone intermediates that cause idiosyncratic toxicity. Substituting a CH group with a nitrogen atom fundamentally alters the electronic distribution. The pyrazole core (pKa ~2.5) is significantly less basic than imidazole, yet it introduces a permanent dipole and hydrogen-bond acceptor capabilities (at the N-2 position). This dramatically lowers LogP (often by ~1.5 to 2.0 log units compared to a phenyl analog) and improves aqueous solubility, effectively eliminating the hydrophobic interactions required for hERG channel blockade .

The Steric Solution: 1,5-Diethyl Vectors

While an unsubstituted pyrazole reduces lipophilicity, it often lacks the steric bulk to adequately fill hydrophobic pockets originally occupied by a substituted phenyl ring. The 1,5-diethyl substitution provides precisely tuned


 exit vectors that mimic ortho/meta or meta/para substituted phenyls. The ethyl groups restore necessary van der Waals interactions with hydrophobic residues (e.g., Leu, Ile, Phe) in the binding pocket, while the pyrazole nitrogens face the solvent or interact with polar backbone atoms, effectively increasing Lipophilic Efficiency (LipE) .

Pharmacophore cluster_phenyl Phenyl Core cluster_pyrazole 1,5-Diethyl Pyrazole Core P_Core Aromatic Ring P_Lip High Lipophilicity P_Core->P_Lip P_Met CYP450 Liability P_Core->P_Met Py_Core Heteroaromatic Ring P_Core->Py_Core Bioisosteric Replacement Py_Hbond H-Bond Acceptor Py_Core->Py_Hbond Py_Steric Diethyl Vectors Py_Core->Py_Steric

Comparative pharmacophore mapping of phenyl versus 1,5-diethyl pyrazole cores.

Comparative Performance Analysis

The following table summarizes the quantitative physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) shifts typically observed when a core phenyl ring is replaced by a 1,5-diethyl pyrazole moiety in a matched-pair analysis.

PropertyPhenyl Core1,5-Diethyl Pyrazole CoreCausality / Impact
CLogP Contribution ~2.14~0.85N-atoms increase polarity, reducing overall lipophilicity.
Aqueous Solubility Low (<10 µM)High (>100 µM)H-bond acceptor (N-2) interacts with solvent water molecules.
CYP450 Clearance High (Oxidation prone)Low (Metabolically stable)Reduced electron density in the pyrazole ring resists CYP oxidation.
hERG Inhibition (IC

)
Potent (<1 µM)Weak/Inactive (>30 µM)Lower lipophilicity and altered pKa disrupt hydrophobic hERG binding.
Steric Volume Flat, 2D (

)
3D,

vectors
Diethyl groups provide

character, improving target selectivity.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the superiority of the 1,5-diethyl pyrazole replacement, the following self-validating experimental workflows must be executed. These protocols are designed with internal controls to ensure data integrity and establish direct causality between structural modification and biological outcome.

Protocol 1: High-Throughput Microsomal Stability Assay (CYP450)

Objective: Quantify the intrinsic clearance (


) of the phenyl lead versus the 1,5-diethyl pyrazole candidate.
Causality:  By measuring the disappearance of the parent compound in the presence of active liver microsomes, we directly assess the metabolic stability conferred by the electron-deficient pyrazole ring.
  • Preparation: Prepare 1 mM stock solutions of both compounds in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to prevent DMSO-induced CYP inhibition (final DMSO <0.1%).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Self-Validation Control: Run a parallel incubation without NADPH to validate that any degradation is strictly CYP-dependent and not due to chemical instability in the buffer.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of % remaining versus time. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol 2: Automated Patch-Clamp hERG Assay

Objective: Assess the cardiotoxic liability (hERG channel blockade) of both cores. Causality: Lipophilic phenyl rings often bind the hydrophobic central cavity of the hERG channel. Replacing this with a polar pyrazole should abolish this interaction, rescuing the safety profile.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds (0.1, 1, 3, 10, 30 µM).

    • Self-Validation Control: Use E-4031 (a known potent hERG inhibitor) as a positive control to validate assay sensitivity and channel responsiveness.

  • Data Acquisition: Measure the peak tail current amplitude. Calculate the % inhibition relative to the vehicle (DMSO) control. Generate an IC

    
     curve using a 4-parameter logistic fit.
    

Workflow A Lead Compound (Phenyl Core) B Identify Liabilities (High LogP, hERG, CYP) A->B C Bioisosteric Design (1,5-Diethyl Pyrazole) B->C D In Vitro Screening (Microsomal & Patch-Clamp) C->D E Optimized Candidate (Improved LipE & Safety) D->E

Workflow of bioisosteric replacement from a phenyl-containing lead to an optimized pyrazole candidate.

References

  • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Validation

Structural Certainty in Medicinal Chemistry: A Comparative Guide to X-ray Crystallography for Pyrazole-4-Carboxylic Acid Derivatives

Executive Summary The Tautomer Trap: Pyrazole-4-carboxylic acid derivatives are high-value scaffolds in drug discovery, serving as the backbone for xanthine oxidase inhibitors (e.g., Febuxostat) and various kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Tautomer Trap: Pyrazole-4-carboxylic acid derivatives are high-value scaffolds in drug discovery, serving as the backbone for xanthine oxidase inhibitors (e.g., Febuxostat) and various kinase inhibitors. However, their thermodynamic stability is governed by rapid proton exchange (tautomerism) between the


 and 

positions.

The Solution: While solution-state NMR often yields averaged signals that obscure specific protonation states, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive structural "snapshot" required for rational drug design. This guide objectively compares SC-XRD against alternative structural determination methods, demonstrating why it remains the gold standard for resolving the tautomeric ambiguity of pyrazole-4-carboxylic acids.

Part 1: The Structural Challenge (Why This Scaffold?)

In medicinal chemistry, the precise location of a hydrogen atom defines the hydrogen-bond donor/acceptor profile of a drug. For pyrazole-4-carboxylic acids, two distinct tautomeric forms exist in equilibrium:

  • 1H-Tautomer: Proton on Nitrogen 1 (often favored in non-polar environments).

  • 2H-Tautomer: Proton on Nitrogen 2 (often stabilized by specific binding pockets).

Impact on Drug Design: If a computational model docks the wrong tautomer into a protein target (e.g., Xanthine Oxidase), the calculated binding energy can be off by >5 kcal/mol, leading to false negatives in virtual screening.

Part 2: Comparative Analysis of Structural Methods

The following table compares the efficacy of X-ray crystallography against NMR and Computational Docking for this specific chemical series.

Table 1: Methodological Comparison for Pyrazole Tautomer Assignment
FeatureX-ray Crystallography (SC-XRD) Solution State NMR (

)
Computational Docking / DFT
Proton Localization Definitive. High-resolution data (<0.85 Å) allows direct observation of H-electron density (

maps).
Ambiguous. Rapid proton exchange often results in broad, averaged signals at room temperature.Predictive. Heavily dependent on the dielectric constant used in the solvation model.
Conformation Fixed. Determines the bioactive or low-energy solid-state conformation.Dynamic. Represents an ensemble of conformers; requires NOE constraints to model.Hypothetical. Generates poses that may not exist in physical reality.
Intermolecular Interactions Directly Observable. Visualizes H-bond networks (dimers, catemers) critical for formulation stability.Inferred. Deduced from chemical shift perturbations or diffusion coefficients.Calculated. Based on scoring functions that often struggle with proton-transfer penalties.
Sample Requirement Single crystal (0.1–0.3 mm).~5–10 mg dissolved in deuterated solvent.None (In silico).
Primary Limitation Crystal growth bottleneck.Solvent effects may not mimic the protein pocket."Garbage in, garbage out" if the wrong tautomer is drawn.

Part 3: Supporting Experimental Data

To validate the superiority of X-ray crystallography, we analyze the structural data of Febuxostat (a pyrazole-4-carboxylic acid derivative) and related analogs.

Case Study: Febuxostat Binding Mode (PDB: 1N5X)

In the crystal structure of Febuxostat bound to Xanthine Oxidase, X-ray diffraction resolved the critical interactions that define its potency.

  • Resolution: 2.80 Å

  • Space Group:

    
    
    
  • Key Interaction: The carboxylate group forms a salt bridge with Arg880 and H-bonds with Thr1010 .

  • Tautomeric Insight: The crystal structure confirms the inhibitor binds in a specific orientation that necessitates a defined protonation state on the heterocyclic core to maintain the electrostatic environment of the pocket.

Table 2: Representative Crystallographic Parameters for Pyrazole-4-Carboxylic Acids

Data derived from Cambridge Structural Database (CSD) and PDB analysis.

ParameterUnsubstituted Pyrazole-4-COOH Febuxostat (Protein Complex) 5-Amino-1-phenyl-pyrazole-4-COOH
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group



Z (Molecules/Unit Cell) 44 (per asymmetric unit)4
H-Bond Motif Infinite ribbons (Catemers)Salt bridge (Arg880)Centrosymmetric Dimers (

)
C-N Bond Lengths Distinct single (1.35 Å) vs. double (1.32 Å)Stabilized by protein environment1.31 Å / 1.35 Å (indicating delocalization)

Interpretation: The "Unsubstituted" column shows how the pure compound crystallizes in "ribbons," while the "5-Amino" derivative forms "dimers." This polymorphism—revealed only by X-ray—directly impacts the solubility and dissolution rate of the API (Active Pharmaceutical Ingredient).

Part 4: Experimental Protocol

Workflow: Crystallization of Pyrazole-4-Carboxylic Acid Derivatives

Achieving diffraction-quality crystals for this scaffold requires controlling the pH to prevent premature deprotonation of the carboxylic acid.

1. Vapor Diffusion (Sitting Drop) - Recommended for Protein-Ligand Complexes
  • Objective: Co-crystallize the derivative with a target protein (e.g., Xanthine Oxidase).

  • Reservoir Solution: 1.8 M Ammonium Sulfate, 0.1 M MES buffer (pH 6.5).

  • Drop Composition: 1 µL Protein (10 mg/mL) + 1 µL Ligand (5 mM in DMSO) + 1 µL Reservoir.

  • Incubation: 18°C for 3–7 days.

2. Slow Evaporation / Solvent Layering - Recommended for Small Molecule Structure
  • Objective: Determine the absolute tautomer of the synthesized compound.

  • Solvent System: Ethanol/Water (80:20) or Methanol/Acetonitrile.

  • Protocol:

    • Dissolve 10 mg of the pyrazole derivative in 2 mL of warm ethanol.

    • Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

    • Layering: Carefully add 1 mL of hexane (antisolvent) down the side of the vial without mixing.

    • Cover with parafilm, poke 3 small holes, and store in a vibration-free environment at 4°C.

    • Harvest: Crystals typically appear as colorless prisms or needles within 48–96 hours.

Part 5: Visualization of Signaling & Workflows

Diagram 1: The "Tautomer Trap" in Drug Design

This diagram illustrates the logical failure point when relying solely on docking without crystallographic validation.

TautomerTrap Synthesis Synthesis of Pyrazole Derivative TautomerEq Tautomeric Equilibrium (Solution State) Synthesis->TautomerEq Docking In Silico Docking (Assumed Tautomer) TautomerEq->Docking Ambiguous Input XRay X-ray Crystallography (Solid State) TautomerEq->XRay Crystallization FalsePos False Binding Mode (High Calculated Energy) Docking->FalsePos Wrong Proton Location TruePos True Bioactive Pose (Validated H-Bonds) XRay->TruePos Direct H-atom Mapping DrugDesign Rational Drug Design Success FalsePos->DrugDesign Failure/Retest TruePos->DrugDesign Optimized Lead

Caption: The "Tautomer Trap" demonstrates how ambiguous starting states in computational models lead to false positives, whereas X-ray data provides a validated foundation.

Diagram 2: Crystallographic Refinement Workflow

The technical process for resolving the hydrogen positions in pyrazole derivatives.

XRayWorkflow Crystal Single Crystal Selection Diffraction Diffraction Data Collection (100 K) Crystal->Diffraction X-ray Beam Phasing Phasing (Molecular Replacement) Diffraction->Phasing HKL File Refinement Refinement (ShelXL / Phenix) Phasing->Refinement MapCalc Difference Fourier Map (Fo - Fc) Refinement->MapCalc H_Assign Hydrogen Atom Assignment MapCalc->H_Assign Identify Proton Density H_Assign->Refinement Re-refine

Caption: Iterative workflow for locating hydrogen atoms. The Difference Fourier Map is the critical step for distinguishing N1-H vs. N2-H tautomers.

References

  • Okamoto, K., et al. (2003). Crystal Structure of Xanthine Oxidoreductase Complexed with Febuxostat.[1][2][3][4] Protein Data Bank.[1] PDB ID: 1N5X . [Link][2]

  • Foces-Foces, C., et al. (2001). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Journal of Chemical Crystallography. [Link]

  • Zia-ur-Rehman, M., et al. (2008).[5] 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[6][5] Acta Crystallographica Section E. [Link]

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[6][2][3][5][7][8][9][10][11][12] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-diethyl-1H-pyrazole-4-carboxylic acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 1,5-diethyl-1H-pyrazole-4-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond t...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1,5-diethyl-1H-pyrazole-4-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these protocols is essential for ensuring laboratory safety, protecting our environment, and maintaining strict regulatory compliance.

Hazard Identification and Essential Safety Profile

The primary hazards associated with this compound are categorized as follows:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

These hazards mandate that 1,5-diethyl-1H-pyrazole-4-carboxylic acid be treated as a hazardous waste stream.

Property Details GHS Pictogram
Chemical State Solid (assumed at STP)N/A
Primary Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[2]

Incompatibilities Strong bases, Acids, Strong oxidizing agents.[1][3]N/A
Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[1][3]N/A

The Core Principle: "Cradle-to-Grave" Regulatory Responsibility

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your laboratory) is legally responsible for its safe management from the moment it is created until its final, verified disposal.

Under no circumstances should this chemical be disposed of via standard trash or sewer systems. [5][7] Such actions are illegal, environmentally damaging, and pose a significant safety risk. All disposal must be handled through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 1,5-diethyl-1H-pyrazole-4-carboxylic acid and its associated waste.

Step 1: Immediate Waste Segregation at the Point of Generation

The first and most critical step is to segregate the waste at its source. This prevents dangerous reactions and costly, complex disposal procedures later.

  • Action: Collect waste 1,5-diethyl-1H-pyrazole-4-carboxylic acid (solid) and any contaminated materials (e.g., weighing paper, gloves, contaminated silica gel) in a designated waste container.

  • Causality: Pyrazole carboxylic acids are incompatible with bases and strong oxidizing agents.[3] Mixing these waste streams can lead to uncontrolled reactions. Segregation at the source is the most effective control measure to prevent this.[7][8][9]

Step 2: Selection of an Appropriate Waste Container

The integrity of the waste containment is paramount to preventing leaks and exposures.

  • Action: Select a container that is in good condition, free of damage, and has a secure, leak-proof screw cap.[7][8] The container must be chemically compatible with the waste. For a solid carboxylic acid, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Causality: While this specific compound is a solid, acidic waste should never be stored in metal containers due to the risk of corrosion.[6][10] The container must remain sealed at all times, except when waste is being added, to prevent the release of dust or vapors and to comply with EPA regulations.[7][8][9]

Step 3: Comprehensive and Compliant Labeling

Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Action: Affix a completed EHS-provided hazardous waste label to the container before the first drop of waste is added.[11] The label must include:

    • The words "HAZARDOUS WASTE" .[8][11][12]

    • The full chemical name: "1,5-diethyl-1H-pyrazole-4-carboxylic acid" . Do not use abbreviations or chemical formulas.[8][11]

    • A list of all other components in the container with their estimated percentages (e.g., "Methanol 5%", "Contaminated Gloves 10%").[7][8]

    • The specific hazard warnings (e.g., "Irritant," "Toxic").

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes by disposal technicians and ensures the waste is routed to the correct treatment facility. It is a key requirement of the RCRA and OSHA's Hazard Communication Standard.

Step 4: Accumulation and Safe Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[8][12] This area must be at or near the point of waste generation and under the control of laboratory personnel. For liquid wastes, secondary containment (such as a bin) is required to contain potential spills.[7][9]

  • Causality: The SAA concept allows for the safe, short-term accumulation of waste without requiring a full-scale hazardous waste storage permit for the laboratory itself. Storing incompatible waste categories separately within the SAA, for instance by using different secondary containment bins, provides another layer of safety.[9]

Step 5: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Action: Once the container is approaching full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution's EHS department.[8] EHS or their licensed contractor will collect the waste for transport to an approved Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The final disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility.[1][12] This method ensures the complete destruction of the hazardous compound, fulfilling the "grave" portion of the cradle-to-grave responsibility.

Emergency Procedures: Managing Spills

In the event of a small spill of solid 1,5-diethyl-1H-pyrazole-4-carboxylic acid:

  • Ensure Personal Safety: Alert colleagues and ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves.

  • Prevent Dispersion: Avoid creating dust. Do not sweep dry.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the mixture into a designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all contents (including the absorbent material) and manage it as hazardous waste according to the protocol above.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 1,5-diethyl-1H-pyrazole-4-carboxylic acid waste.

G cluster_0 Laboratory Operations cluster_1 Disposal Operations start Waste Generated (1,5-diethyl-1H-pyrazole-4-carboxylic acid) segregate Step 1: Segregate Waste (Isolate from bases, oxidizers) start->segregate container Step 2: Select Compatible Container (Good condition, sealed cap) segregate->container label_waste Step 3: Apply Hazardous Waste Label (Full name, constituents, hazards) container->label_waste store Step 4: Store in SAA (Near generation point, secondary containment) label_waste->store request Step 5: Request Pickup (Submit form to EHS) store->request pickup EHS / Contractor Pickup request->pickup transport Transport to Licensed Facility (TSDF) pickup->transport dispose Final Disposal (High-Temperature Incineration) transport->dispose

Caption: Workflow for the compliant disposal of pyrazole-based chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • Fisher Scientific. SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • PubChem. 1,5-diethyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health.
  • Fisher Scientific. SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, September 17). SAFETY DATA SHEET - 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - methyl 5-iodo-1H-pyrazole-4-carboxylate.
  • Bentham Science Publishers. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • Angene Chemical. (2025, October 19). Safety Data Sheet - Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1h-pyrazole-3-carboxylate.
  • Bentham Science Publishers. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • Western Kentucky University. Hazardous & Regulated Waste Management Guide.
  • Purdue University. Hazardous Waste Disposal Guidelines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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